molecular formula C25H33ClN2O5 B15607689 Iptacopan Hydrochloride CAS No. 2447007-60-3

Iptacopan Hydrochloride

Cat. No.: B15607689
CAS No.: 2447007-60-3
M. Wt: 477.0 g/mol
InChI Key: JUWBBUFSAGEROP-VVJLZRNGSA-N
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Description

Iptacopan hydrochloride monohydrate is the monohydrate form of this compound. It is a complement factor B inhibitor approved for the treatment of adults with paroxysmal nocturnal hemoglobinuria. It has a role as a complement factor B inhibitor and an immunomodulator. It contains an this compound.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Properties

CAS No.

2447007-60-3

Molecular Formula

C25H33ClN2O5

Molecular Weight

477.0 g/mol

IUPAC Name

4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrate;hydrochloride

InChI

InChI=1S/C25H30N2O4.ClH.H2O/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3;;/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29);1H;1H2/t19-,22-;;/m0../s1

InChI Key

JUWBBUFSAGEROP-VVJLZRNGSA-N

Origin of Product

United States

Foundational & Exploratory

Iptacopan Hydrochloride: A Deep Dive into its Mechanism of Action in the Alternative Complement Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Basel, Switzerland – December 6, 2025 – This technical whitepaper provides an in-depth analysis of the mechanism of action of iptacopan (B608621) hydrochloride, a first-in-class, orally administered inhibitor of Factor B, a key component of the alternative complement pathway. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions, pharmacological effects, and experimental validation of this novel therapeutic agent.

Executive Summary

Iptacopan hydrochloride is a potent and selective inhibitor of Factor B, a serine protease that plays a pivotal role in the amplification of the complement cascade. By binding to Factor B, iptacopan effectively blocks the formation of the C3 convertase (C3bBb) of the alternative pathway. This targeted inhibition prevents the downstream activation of the complement system, including the cleavage of C3 and the formation of the membrane attack complex (MAC), thereby controlling both intravascular and extravascular hemolysis. This document will detail the molecular mechanism, present key quantitative data from preclinical and clinical studies, and outline the experimental protocols used to elucidate its mode of action.

The Alternative Complement Pathway and the Role of Factor B

The complement system is a critical component of the innate immune system. The alternative pathway (AP) is one of three activation cascades and is responsible for amplifying the complement response. A central event in the AP is the formation of the C3 convertase, C3bBb. This enzyme complex is formed when Factor B binds to C3b and is subsequently cleaved by Factor D. The C3 convertase then cleaves more C3 into C3a and C3b, creating a powerful amplification loop. C3b also participates in the formation of the C5 convertase, which initiates the terminal pathway leading to the formation of the lytic membrane attack complex (MAC).

Alternative Complement Pathway cluster_amplification C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3->C3b C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase binds FactorB Factor B FactorB->C3_convertase binds FactorD Factor D FactorD->C3_convertase cleaves Factor B C3_convertase->C3 cleaves C5_convertase C5 Convertase (C3bBbC3b) C3_convertase->C5_convertase binds another C3b C5 C5 C5_convertase->C5 cleaves MAC Membrane Attack Complex (MAC) C5->MAC initiates formation Amplification Amplification Loop cluster_amplification cluster_amplification

Figure 1: The Alternative Complement Pathway

Iptacopan's Molecular Mechanism of Action

Iptacopan is a small molecule inhibitor that directly and reversibly binds to the active site of Factor B.[1][2] This high-affinity interaction prevents the association of Factor B with C3b, thereby blocking the formation of the pro-convertase (C3bB) and its subsequent cleavage by Factor D to form the active C3 convertase (C3bBb).[1] By inhibiting this crucial step, iptacopan effectively shuts down the amplification loop of the alternative pathway.[1] This upstream inhibition prevents the generation of downstream effectors, including the anaphylatoxin C3a, the opsonin C3b, and the terminal MAC (C5b-9).[1] A key advantage of this mechanism is its specificity for the alternative pathway, leaving the classical and lectin pathways, which are important for host defense against infections, largely intact.

Iptacopan's Mechanism of Action cluster_inhibition Iptacopan Iptacopan FactorB Factor B Iptacopan->FactorB C3bB C3bB Complex FactorB->C3bB binds C3b C3b C3b->C3bB C3_convertase C3 Convertase (C3bBb) C3bB->C3_convertase cleavage by Factor D FactorD Factor D Inhibition->C3bB X

Figure 2: Iptacopan's Inhibition of Factor B

Quantitative Data

The efficacy of iptacopan has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration

ParameterValueMethodReference
Binding Affinity (KD) to Factor B 7.9 nMSurface Plasmon Resonance (SPR)[3][4][5][6]
IC50 for Factor B Inhibition 10 nMBiochemical Assay[4][5]
IC50 for AP-induced MAC formation 130 nMHemolysis Assay[3][4]
Selectivity over other proteases >30 µMProtease Panel Screen[4][5][6]

Table 2: Pharmacodynamic Effects in Humans (Phase 1 Study)

ParameterDoseResultReference
Alternative Pathway (AP) Inhibition Single dose>87% inhibition 2 hours post-dose
200 mg BID>80% sustained inhibition
Classical Pathway (CP) Activity 100 mg & 200 mg BIDNo consistent change
Plasma Bb Levels All dosesDecrease from baseline
EC90 for Plasma Bb reduction -521 ng/mL[7]
EC90 for sC5b-9 reduction -682 ng/mL[7]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of iptacopan.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR Experimental Workflow start Start immobilize Immobilize Factor B on Sensor Chip start->immobilize inject Inject Iptacopan (analyte) immobilize->inject measure Measure Change in Refractive Index inject->measure regenerate Regenerate Sensor Surface measure->regenerate analyze Analyze Data (KD calculation) measure->analyze regenerate->inject Repeat with different concentrations end End analyze->end

Figure 3: Surface Plasmon Resonance Workflow

Principle: SPR is a label-free technique used to measure biomolecular interactions in real-time. It detects changes in the refractive index at the surface of a sensor chip where one molecule (the ligand) is immobilized. The binding of a second molecule (the analyte) to the ligand causes a change in the refractive index, which is proportional to the mass of the bound analyte.[8][9]

Methodology:

  • Ligand Immobilization: Recombinant human Factor B is covalently immobilized onto a sensor chip surface. A reference flow cell without Factor B is also prepared to control for non-specific binding.

  • Analyte Injection: A series of solutions containing different concentrations of iptacopan are injected over both the Factor B-immobilized and reference flow cells at a constant flow rate.

  • Data Acquisition: The change in the response units (RU) over time is recorded, generating a sensorgram that shows the association and dissociation phases of the interaction.[10]

  • Data Analysis: The equilibrium dissociation constant (KD) is calculated by fitting the equilibrium binding data to a suitable binding model, such as the 1:1 Langmuir binding model.[3]

Alternative Pathway Hemolytic Assay

Principle: This assay measures the ability of the alternative complement pathway in a serum sample to lyse rabbit red blood cells (rRBCs), which are potent activators of the AP. The degree of hemolysis is inversely proportional to the level of AP inhibition.

Methodology:

  • Sample Preparation: Human serum is pre-incubated with varying concentrations of iptacopan.

  • Hemolysis Induction: A standardized suspension of rRBCs is added to the serum samples.

  • Incubation: The mixture is incubated at 37°C to allow for complement activation and subsequent cell lysis.

  • Measurement: The reaction is stopped, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 412 nm).

  • Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis) and a negative control (no lysis). The IC50 value, the concentration of iptacopan that inhibits 50% of the hemolytic activity, is then determined.

Biomarker Analysis (ELISA)

Principle: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of specific complement biomarkers in plasma or serum. These assays utilize specific antibodies to capture and detect the target protein.

Methodology for sC5b-9 (MAC) and Plasma Bb:

  • Coating: A microplate is coated with a capture antibody specific for the target biomarker (e.g., anti-C5b-9 or anti-Factor B).

  • Sample Incubation: Plasma or serum samples from subjects treated with iptacopan are added to the wells, and the biomarker binds to the capture antibody.

  • Detection: A second, biotinylated antibody that recognizes a different epitope on the biomarker is added, followed by the addition of streptavidin conjugated to horseradish peroxidase (HRP).

  • Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change that is proportional to the amount of biomarker present.

  • Measurement and Analysis: The absorbance is read using a microplate reader, and the concentration of the biomarker is determined by comparison to a standard curve.

Conclusion

This compound is a highly specific and potent inhibitor of Factor B in the alternative complement pathway. Its mechanism of action, characterized by direct, reversible, and high-affinity binding to Factor B, effectively prevents the formation of the C3 convertase, thereby halting the amplification of the complement cascade. This targeted approach has demonstrated significant efficacy in controlling complement-mediated processes, as evidenced by robust in vitro and in vivo data. The detailed experimental protocols outlined in this document provide a framework for the continued investigation and understanding of this promising therapeutic agent.

References

Chemical structure and properties of Iptacopan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to Iptacopan (B608621) hydrochloride. It is intended for researchers, scientists, and professionals involved in drug development and complement-mediated disease research.

Chemical Structure and Identifiers

Iptacopan is a first-in-class, orally administered, small-molecule inhibitor of complement factor B.[1][2][3] The hydrochloride salt form is used for its formulation.

Chemical Structure of Iptacopan

Figure 1. 2D Chemical Structure of Iptacopan.

Table 1: Chemical Identifiers of Iptacopan and its Hydrochloride Salt

Identifier Value Reference
Iptacopan (Free Base)
IUPAC Name 4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid [4][5]
CAS Number 1644670-37-0 [4][6]
Molecular Formula C₂₅H₃₀N₂O₄ [4][5]
PubChem CID 90467622 [4][5]
Iptacopan Hydrochloride (Anhydrous)
IUPAC Name 4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrochloride [7]
CAS Number 1646321-63-2 [6][7][8]
Molecular Formula C₂₅H₃₁ClN₂O₄ [6][7]
PubChem CID 117823351 [7]
This compound Monohydrate
CAS Number 2447007-60-3 [9][10]
Molecular Formula C₂₅H₃₃ClN₂O₅ [10]

| UNII | XW5CK7C6YH |[9] |

Physicochemical and Pharmacodynamic Properties

Iptacopan is a highly potent and selective inhibitor of Factor B.[11][12] Its physicochemical properties are summarized below.

Table 2: Physicochemical and Pharmacodynamic Data for Iptacopan

Property Value Reference
Molecular Weight
Iptacopan (Free Base) 422.525 g·mol⁻¹ [5]
Iptacopan HCl 458.98 g/mol [6][11][13]
Iptacopan HCl Monohydrate 477.0 g/mol [9][10]
pKa
Strongest Acidic 3.7 [9][14]
Strongest Basic 8.75 [9][14]
Solubility
Water 50 mg/ml (as HCl salt) [8]
DMSO Soluble [8]
Pharmacodynamics
IC₅₀ (Factor B Inhibition) 10 nM [4]
IC₅₀ (Factor B Inhibition) 12 nM [12]
Kd (Factor B Binding) 7.9 nM [12]

| Selectivity | >30 µM across a panel of 41 human proteases |[12] |

Mechanism of Action

Iptacopan functions as a targeted inhibitor of the alternative complement pathway (AP), a critical component of the innate immune system.[15][16] It specifically and reversibly binds to complement Factor B, preventing its interaction with C3b.[2][4][15] This action blocks the formation of the C3 convertase (C3bBb), a central enzyme in the AP amplification loop.[15][17]

By inhibiting the AP proximally, Iptacopan controls both C3b-mediated extravascular hemolysis (EVH) and the downstream formation of the membrane attack complex (MAC), which is responsible for intravascular hemolysis (IVH).[4][5][14] This dual action is particularly relevant in diseases like paroxysmal nocturnal hemoglobinuria (PNH).[4][5] A key advantage of this targeted mechanism is that it leaves the classical and lectin pathways of the complement system intact, preserving their role in immune responses against pathogens.[9][14]

G cluster_AP Alternative Pathway C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3bB C3bB Complex C3b->C3bB FactorB Factor B FactorB->C3bB C3_Convertase C3 Convertase (C3bBb) FactorD Factor D Amplification Amplification Loop (More C3b) C3_Convertase->Amplification C5_Convertase C5 Convertase ((C3b)₂Bb) C3_Convertase->C5_Convertase + C3b Amplification->C3b EVH Extravascular Hemolysis (EVH) Amplification->EVH C3b opsonization MAC Membrane Attack Complex (MAC) C5_Convertase->MAC Cleaves C5 IVH Intravascular Hemolysis (IVH) MAC->IVH Iptacopan Iptacopan Iptacopan->InhibitionPoint

Caption: Mechanism of Iptacopan in the Alternative Complement Pathway.

Pharmacokinetics and Metabolism

Iptacopan is orally bioavailable and rapidly absorbed.[18][19] Its pharmacokinetic profile supports twice-daily dosing.[3][20]

Table 3: Pharmacokinetic Parameters of Iptacopan in Healthy Adults

Parameter Value Condition Reference
Single Ascending Dose (SAD) Study
Tₘₐₓ (Time to max concentration) 1.06 - 2.52 hours Single oral doses (400-1200 mg) [18]
T₁/₂ (Elimination half-life) ~20 - 21 hours Single oral doses (400-1200 mg) [18]
Fraction Absorbed ~71% Single 100 mg oral dose of [¹⁴C]iptacopan [21]
Multiple Ascending Dose (MAD) Study
Tₘₐₓ ~2 hours Twice-daily dosing for 14 days [19][22]
T₁/₂ 18 - 25 hours Twice-daily dosing for 14 days [19][22]
Recommended Therapeutic Dose 200 mg twice daily Provides near-complete, continuous AP inhibition [19][20]
Excretion
Feces 71.5% of radioactivity Single 100 mg oral dose of [¹⁴C]iptacopan [21]

| Urine | 24.8% of radioactivity | Single 100 mg oral dose of [¹⁴C]iptacopan |[21] |

Metabolism The primary route of elimination for Iptacopan is hepatic metabolism.[21][23] The main biotransformation pathways include:

  • Phase 1: N-dealkylation, O-deethylation, oxidation, and dehydrogenation, predominantly driven by the CYP2C8 enzyme (98%), with a minor contribution from CYP2D6 (2%).[4][14][23]

  • Phase 2: Glucuronidation by UGT1A1, UGT1A3, and UGT1A8 to form two acyl glucuronides.[4][14][23]

In plasma, the parent Iptacopan molecule is the major component (83%), with its metabolites considered pharmacologically inactive.[4][14][23]

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for drug development are often proprietary. However, published literature provides insight into the methodologies used to characterize Iptacopan.

A. Pharmacokinetic Analysis in Humans

  • Objective: To determine the pharmacokinetic profile, safety, and tolerability of Iptacopan in healthy volunteers.

  • Methodology:

    • Study Design: A randomized, blinded, placebo-controlled, single- and multiple-ascending dose study is conducted.[19][24] Cohorts of healthy subjects (e.g., n=6-9 per group) receive escalating oral doses of Iptacopan (e.g., 25 mg, 50 mg, 100 mg, 200 mg) or a placebo, typically administered twice daily for a period such as 14 days for MAD studies.[19][22]

    • Sample Collection: Blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[19][24]

    • Bioanalysis: Plasma concentrations of Iptacopan are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.[19][22] The lower limit of quantification (LLOQ) is typically around 1 ng/mL.[19][22]

    • Data Analysis: Key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and T₁/₂ are calculated from the plasma concentration-time data.[18][24]

G A Subject Recruitment (Healthy Volunteers) B Randomization (Iptacopan Dose vs. Placebo) A->B C Drug Administration (Oral, Twice Daily) B->C D Serial Blood Sample Collection C->D E Plasma Separation D->E F Bioanalysis via LC-MS/MS Assay E->F G Data Processing & Pharmacokinetic Modeling F->G H Determination of PK Parameters (Cmax, Tmax, AUC) G->H

Caption: General workflow for a human pharmacokinetic study.

B. Synthesis of Iptacopan

While the original research patents hold the initial synthesis routes, more practical methods have been developed. A recent publication outlines a seven-step reaction sequence with a total yield of 29%.[25][26] A key step in this improved synthesis involves the use of a biocatalytic reduction method employing a ketoreductase enzyme to produce a pivotal chiral intermediate with high optical purity (99% ee).[25][26] This biocatalytic approach is a significant improvement for large-scale, efficient manufacturing.[25][26]

Clinical Significance

Iptacopan is the first oral monotherapy approved by the FDA for the treatment of adults with PNH.[27][28] Clinical trials have demonstrated its superiority over anti-C5 therapies in improving hemoglobin levels and reducing the need for blood transfusions in PNH patients with residual anemia.[1][27] It is also indicated for reducing proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) and for treating complement 3 glomerulopathy (C3G).[4][5][29]

G Iptacopan Iptacopan Inhibition Inhibits Factor B Iptacopan->Inhibition Binds to PathwayBlock Blocks Alternative Complement Pathway Inhibition->PathwayBlock Leads to HemolysisControl Controls IVH & EVH PathwayBlock->HemolysisControl Results in ClinicalOutcome ↑ Hemoglobin ↓ Transfusion Need HemolysisControl->ClinicalOutcome Causes Disease Treats PNH ClinicalOutcome->Disease Achieves

Caption: Logical relationship from drug action to clinical outcome in PNH.

References

The Discovery and Development of Iptacopan: A First-in-Class Factor B Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iptacopan (B608621) (LNP023), developed by Novartis, is a first-in-class, orally administered small molecule inhibitor of complement Factor B.[1] By selectively targeting the alternative complement pathway, iptacopan offers a novel therapeutic approach for a range of complement-mediated diseases.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of iptacopan, with a focus on its application in Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy (C3G), and IgA Nephropathy (IgAN). Detailed methodologies of key clinical trials are presented, alongside a quantitative summary of efficacy and safety data. Visualizations of the relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of this innovative therapeutic agent.

Introduction: Targeting the Alternative Complement Pathway

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system is a key amplification loop for complement activation and is implicated in the pathophysiology of numerous rare diseases.[3]

Iptacopan was discovered at the Novartis Institutes for BioMedical Research and developed to be a potent and selective inhibitor of Factor B, a serine protease that is essential for the formation of the AP C3 convertase (C3bBb).[1][3] By inhibiting Factor B, iptacopan effectively blocks the amplification of the complement cascade, thereby addressing the underlying driver of several complement-mediated diseases.[3]

Mechanism of Action of Iptacopan

Iptacopan's mechanism of action centers on its high-affinity binding to Factor B, preventing its association with C3b.[3] This action inhibits the cleavage of Factor B by Factor D, a necessary step for the formation of the active C3 convertase, C3bBb.[3] The inhibition of the C3 convertase has two major downstream consequences:

  • Prevention of C3b Deposition and Opsonization: By blocking the generation of new C3b, iptacopan reduces the opsonization of cells, a key pathological process in extravascular hemolysis in PNH and in the glomerular damage seen in C3G and IgAN.[4][5]

  • Inhibition of the Terminal Pathway: The formation of the C5 convertase, which initiates the assembly of the membrane attack complex (MAC), is dependent on the C3 convertase. By inhibiting the C3 convertase, iptacopan indirectly prevents the formation of the MAC, thereby protecting cells from MAC-mediated lysis, which is responsible for intravascular hemolysis in PNH.[4][5]

A key advantage of iptacopan's mechanism is its targeted inhibition of the alternative pathway, while leaving the classical and lectin pathways of complement activation intact, which may be important for preserving some immune surveillance functions.[6]

G Mechanism of Action of Iptacopan cluster_AP Alternative Pathway cluster_Inhibition Mechanism of Action of Iptacopan cluster_Downstream Downstream Effects C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3->C3b C3bB C3bB C3b->C3bB + Factor B Opsonization (EVH) Opsonization (EVH) C3b->Opsonization (EVH) Factor B Factor B Factor B->C3bB Factor D Factor D C3 Convertase (C3bBb) C3 Convertase (C3bBb) Factor D->C3 Convertase (C3bBb) C3bB->C3 Convertase (C3bBb) + Factor D C3 Convertase (C3bBb)->C3 Cleaves C3 to C3b Amplification Loop Amplification Loop C5 Convertase C5 Convertase C3 Convertase (C3bBb)->C5 Convertase Forms Iptacopan Iptacopan Iptacopan->Factor B Inhibits MAC (C5b-9) MAC (C5b-9) C5 Convertase->MAC (C5b-9) Cell Lysis (IVH) Cell Lysis (IVH) MAC (C5b-9)->Cell Lysis (IVH)

Caption: Iptacopan inhibits Factor B, blocking the alternative complement pathway.

Clinical Development and Efficacy

Iptacopan has undergone extensive clinical evaluation in a range of complement-mediated diseases, leading to regulatory approvals.

Paroxysmal Nocturnal Hemoglobinuria (PNH)

PNH is a rare blood disorder characterized by complement-mediated hemolysis.[7] Iptacopan has demonstrated efficacy in both treatment-naïve patients and those with an inadequate response to anti-C5 therapies.[8]

Experimental Protocols: APPLY-PNH and APPOINT-PNH Trials

The pivotal Phase III trials for iptacopan in PNH were APPLY-PNH and APPOINT-PNH.[8]

  • APPLY-PNH (NCT04558918): This was an open-label, randomized, multicenter trial in patients with PNH and persistent anemia despite treatment with an anti-C5 therapy (eculizumab or ravulizumab).[9] Patients were randomized to receive oral iptacopan 200 mg twice daily or continue their anti-C5 therapy.[8] The co-primary endpoints were the proportion of patients achieving a sustained hemoglobin (Hb) level of ≥12 g/dL without red blood cell (RBC) transfusions and the proportion of patients achieving a sustained Hb increase of ≥2 g/dL from baseline without RBC transfusions.[10]

  • APPOINT-PNH (NCT04820530): This was a single-arm, open-label, multicenter trial in adult patients with PNH who were naïve to complement inhibitor therapy.[8] Patients received oral iptacopan 200 mg twice daily.[8] The primary endpoint was the proportion of patients achieving a sustained Hb increase of ≥2 g/dL from baseline without RBC transfusions.[8]

G PNH Clinical Trial Workflow cluster_apply APPLY-PNH cluster_appoint APPOINT-PNH a_start PNH patients with residual anemia on anti-C5 a_rand Randomization a_start->a_rand a_ipt Iptacopan 200mg BID a_rand->a_ipt a_c5 Continue anti-C5 a_rand->a_c5 a_end Primary Endpoints Assessed at 24 weeks a_ipt->a_end a_c5->a_end p_start Complement inhibitor-naïve PNH patients p_ipt Iptacopan 200mg BID p_start->p_ipt p_end Primary Endpoint Assessed at 24 weeks p_ipt->p_end

Caption: Workflow for APPLY-PNH and APPOINT-PNH clinical trials.

Quantitative Data: PNH Clinical Trials

EndpointAPPLY-PNH (Iptacopan Arm)APPOINT-PNH
Patients with Hb ≥12 g/dL (without transfusions)63%Not reported as primary
Patients with Hb increase ≥2 g/dL (without transfusions)92%92%
Mean Hb change from baseline (g/dL)+3.59+4.3
Transfusion avoidance rate95%95%

Data from multiple sources, including[8].

C3 Glomerulopathy (C3G)

C3G is a rare kidney disease characterized by the deposition of C3 in the glomeruli, leading to inflammation and kidney damage.[11] Iptacopan is the first and only FDA-approved treatment for C3G.

Experimental Protocol: APPEAR-C3G Trial (NCT04817618)

The Phase III APPEAR-C3G study was a multicenter, randomized, double-blind, placebo-controlled trial in adult patients with biopsy-confirmed C3G.[12] Patients were randomized 1:1 to receive either iptacopan 200 mg twice daily or a placebo, in addition to supportive care.[12] The primary endpoint was the reduction in proteinuria, as measured by the 24-hour urine protein-to-creatinine ratio (UPCR), at 6 months.[13] After the 6-month double-blind period, all patients could receive open-label iptacopan.[13]

G APPEAR-C3G Trial Workflow start Adult patients with biopsy-confirmed C3G rand Randomization (1:1) start->rand ipt Iptacopan 200mg BID + Supportive Care rand->ipt placebo Placebo + Supportive Care rand->placebo endpoint_6m Primary Endpoint: Proteinuria reduction at 6 months ipt->endpoint_6m placebo->endpoint_6m open_label Open-label extension: All patients receive Iptacopan endpoint_6m->open_label

Caption: Workflow for the APPEAR-C3G clinical trial.

Quantitative Data: C3G Clinical Trials

TrialEndpointResult
Phase IIProteinuria reduction at 12 weeks (non-transplant cohort)45% reduction from baseline[11]
Phase IIC3 deposit score reduction at 12 weeks (transplant cohort)Significant reduction from baseline[11]
APPEAR-C3G (Phase III)Proteinuria (UPCR) reduction vs. placebo at 6 months35.1% reduction (p=0.0014)[13]
APPEAR-C3G (Phase III)eGFR change vs. placebo at 6 monthsNumerical improvement of +2.2 mL/min/1.73 m² (not statistically significant)[13]
IgA Nephropathy (IgAN)

IgAN is a common form of glomerulonephritis characterized by the deposition of IgA in the kidneys, which can lead to progressive kidney disease.[14]

Experimental Protocol: APPLAUSE-IgAN Trial (NCT04578834)

The Phase III APPLAUSE-IgAN study was a randomized, double-blind, placebo-controlled trial in adults with primary IgAN.[15] Patients were randomized to receive either iptacopan 200 mg twice daily or a placebo, on top of supportive care.[15] The co-primary endpoints were proteinuria reduction at 9 months and the annualized total estimated glomerular filtration rate (eGFR) slope over 24 months.[15]

G APPLAUSE-IgAN Trial Workflow start Adult patients with primary IgAN rand Randomization start->rand ipt Iptacopan 200mg BID + Supportive Care rand->ipt placebo Placebo + Supportive Care rand->placebo endpoint_9m Co-primary Endpoint: Proteinuria reduction at 9 months ipt->endpoint_9m endpoint_24m Co-primary Endpoint: Annualized eGFR slope over 24 months ipt->endpoint_24m placebo->endpoint_9m placebo->endpoint_24m

Caption: Workflow for the APPLAUSE-IgAN clinical trial.

Quantitative Data: IgAN Clinical Trials

TrialEndpointResult
Phase IIProteinuria (UPCR) reduction vs. placebo at 90 days (200mg BID dose)23% reduction[16]
APPLAUSE-IgAN (Phase III)Proteinuria reduction vs. placebo at 9 months38.3% reduction[17]
APPLAUSE-IgAN (Phase III)Annualized total eGFR slope over 24 monthsStatistically significant and clinically meaningful improvement vs. placebo[15]

Safety and Tolerability

Across clinical trials, iptacopan has demonstrated a favorable safety profile.[8][13] The most common adverse events reported were headache, nasopharyngitis, and diarrhea.[7][18] Serious adverse events were infrequent, and treatment discontinuation due to adverse events was rare.[7][19] As with other complement inhibitors, there is a potential risk of serious infections, particularly with encapsulated bacteria. Therefore, vaccination against Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae is required before initiating treatment with iptacopan.[20]

Conclusion

The discovery and development of iptacopan by Novartis represent a significant advancement in the treatment of complement-mediated diseases. As a first-in-class oral Factor B inhibitor, iptacopan offers a targeted and effective mechanism to control the dysregulated alternative complement pathway. Robust clinical trial data have demonstrated its efficacy and safety in PNH, C3G, and IgAN, leading to regulatory approvals and providing a much-needed therapeutic option for patients with these debilitating conditions. The ongoing research and development of iptacopan in other complement-driven diseases hold promise for further expanding its clinical utility.

References

The Pharmacodynamics and Molecular Interactions of Iptacopan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptacopan (LNP023) is a first-in-class, oral, small-molecule inhibitor of complement Factor B, a key serine protease in the alternative complement pathway. By directly and reversibly binding to Factor B, Iptacopan effectively blocks the amplification loop of the complement cascade, a critical driver of several complement-mediated diseases. This technical guide provides an in-depth overview of the pharmacodynamics and molecular interactions of Iptacopan, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and relevant biological pathways.

Introduction

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to a variety of inflammatory and autoimmune diseases. The alternative pathway (AP) of the complement system acts as an amplification loop, and its overactivation is implicated in the pathogenesis of diseases such as paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and IgA nephropathy (IgAN). Iptacopan, by selectively targeting Factor B, offers a promising therapeutic strategy for these conditions.[1][2][3]

Mechanism of Action

Iptacopan exerts its therapeutic effect by specifically binding to the catalytically active site of Factor B within the Bb fragment.[1][4] This binding prevents the formation of the C3 convertase (C3bBb), a critical enzyme in the AP amplification loop.[3] By inhibiting the formation of C3 convertase, Iptacopan effectively halts the cleavage of C3 into its active fragments, C3a and C3b, thereby preventing the downstream events of the complement cascade, including the formation of the membrane attack complex (MAC).[3] This targeted inhibition of the alternative pathway leaves the classical and lectin pathways of complement activation intact, which are essential for immune surveillance.[2]

Quantitative Pharmacodynamic Data

The potency and binding affinity of Iptacopan have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Inhibitory Concentrations of Iptacopan

ParameterValueMethodReference
Binding Affinity (KD) 7.9 nMSurface Plasmon Resonance (SPR)[5]
IC50 (Factor B Inhibition) 10 nMNot Specified[5]
IC50 (AP-induced MAC formation) 130 nM50% Human Serum Assay[5]
EC90 (AP Inhibition - Wieslab®) 1300 ng/mLEx vivo assay in healthy volunteers[6][7]
EC90 (Plasma Bb Reduction) 521 ng/mLIn vivo in patients[7]
EC90 (sC5b-9 Reduction) 682 ng/mLIn vivo in patients[7]

Table 2: Pharmacodynamic Effects of Iptacopan in Clinical Trials

IndicationBiomarker/EndpointResultReference
Paroxysmal Nocturnal Hemoglobinuria (PNH) Hemoglobin level increase (≥2 g/dL without transfusions)Achieved in a significant proportion of patients[8]
LDH Reduction>60% reduction from baseline within 12 weeks[6]
Transfusion AvoidanceAchieved in the majority of patients[9]
C3 Glomerulopathy (C3G) Proteinuria (UPCR) Reduction35.1% reduction at 6 months[10][11]
Serum C3 LevelsNormalized in most patients[12]
C3 Deposit Score (in renal biopsies)Significant reduction[12]
eGFRNumerical improvement[10][11]

Molecular Interactions with Factor B

The crystal structure of Iptacopan in complex with the protease domain of human Factor B (PDB ID: 6RAV) reveals the molecular basis of its inhibitory activity.[1][10][13] Iptacopan binds to the active site of Factor B, specifically within the S1 and S3 pockets.[1]

Key interactions include:

These interactions stabilize Factor B in an inactive conformation, preventing its cleavage by Factor D and subsequent participation in the formation of the C3 convertase.[14]

Key Experimental Protocols

Alternative Pathway Hemolytic Assay

This assay measures the ability of the alternative complement pathway in a serum sample to lyse rabbit erythrocytes. Inhibition of hemolysis by Iptacopan is a measure of its activity.

Materials:

  • Rabbit erythrocytes (RaRBCs)

  • Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA)

  • Normal Human Serum (NHS) as a source of complement

  • Iptacopan at various concentrations

  • Spectrophotometer

Protocol:

  • Wash rabbit erythrocytes with GVB-Mg-EGTA until the supernatant is clear.

  • Resuspend the erythrocytes to a concentration of 2 x 108 cells/mL in GVB-Mg-EGTA.

  • Prepare serial dilutions of Iptacopan in GVB-Mg-EGTA.

  • In a 96-well plate, mix the Iptacopan dilutions with a fixed concentration of NHS.

  • Add the rabbit erythrocyte suspension to each well.

  • Incubate the plate at 37°C for 30-60 minutes.[14]

  • Centrifuge the plate to pellet the intact erythrocytes.

  • Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 412 nm.

  • Calculate the percentage of hemolysis for each Iptacopan concentration relative to a positive control (NHS without inhibitor) and a negative control (buffer only).

Wieslab® Alternative Pathway ELISA

This enzyme immunoassay quantifies the functional activity of the alternative complement pathway by measuring the deposition of the membrane attack complex (C5b-9).[15][16][17][18]

Materials:

  • Wieslab® Complement System Alternative Pathway Kit (contains microtiter strips coated with AP activators, diluent, conjugate, substrate, wash solution, and controls)

  • Patient or healthy donor serum

  • Iptacopan at various concentrations

  • Microplate reader

Protocol:

  • Dilute the serum sample in the provided diluent containing a specific blocker for the classical and lectin pathways.[15][17]

  • Add the diluted serum (pre-incubated with or without Iptacopan) to the wells of the microtiter strip.

  • Incubate for 60-70 minutes at 37°C to allow for complement activation and C5b-9 formation.[15]

  • Wash the wells to remove unbound components.

  • Add the alkaline phosphatase-labeled anti-C5b-9 antibody (conjugate) and incubate.

  • Wash the wells again.

  • Add the substrate solution and incubate for 30 minutes at room temperature.[15]

  • Read the absorbance at 405 nm. The amount of C5b-9 formed is proportional to the color intensity.

C3b Deposition Assay by Flow Cytometry

This assay measures the deposition of C3b on the surface of cells, such as PNH erythrocytes, upon complement activation.

Materials:

  • PNH patient red blood cells (or other target cells)

  • Normal Human Serum (NHS)

  • Iptacopan at various concentrations

  • FITC-conjugated anti-C3b antibody

  • PE-conjugated anti-CD59 antibody (to identify PNH cells)

  • Flow cytometer

Protocol:

  • Isolate red blood cells from a PNH patient.

  • Incubate the cells with NHS (as a complement source) in the presence of varying concentrations of Iptacopan.

  • After incubation, wash the cells to remove unbound serum components.

  • Stain the cells with FITC-conjugated anti-C3b and PE-conjugated anti-CD59 antibodies.[19][20]

  • Analyze the cells by flow cytometry, gating on the CD59-negative population (PNH cells).

  • Quantify the mean fluorescence intensity (MFI) of the FITC signal to determine the amount of C3b deposition.

Visualizations

Signaling Pathways

Alternative_Complement_Pathway C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3bB C3bB C3b->C3bB binds Amplification_Loop Amplification Loop FactorB Factor B FactorB->C3bB FactorD Factor D C3_convertase C3 Convertase (C3bBb) FactorD->C3_convertase C3bB->C3_convertase cleaved by Factor D C3_convertase->C3b cleaves C3 C3a C3a (Anaphylatoxin) C3_convertase->C3a C5_convertase C5 Convertase (C3bBbC3b) C3_convertase->C5_convertase binds C3b C5 C5 C5a C5a (Anaphylatoxin) C5_convertase->C5a cleaves C5 C5b C5b C5_convertase->C5b MAC Membrane Attack Complex (MAC) (C5b-9) C5b->MAC initiates assembly Cell_Lysis Cell Lysis MAC->Cell_Lysis Iptacopan Iptacopan Iptacopan->FactorB Inhibits Hemolytic_Assay_Workflow start Start prepare_reagents Prepare Reagents (RaRBCs, Buffers, NHS, Iptacopan) start->prepare_reagents serial_dilution Create Iptacopan Serial Dilutions prepare_reagents->serial_dilution mix_components Mix Iptacopan, NHS, and RaRBCs in 96-well plate serial_dilution->mix_components incubate Incubate at 37°C mix_components->incubate centrifuge Centrifuge Plate incubate->centrifuge read_absorbance Measure Absorbance of Supernatant at 412 nm centrifuge->read_absorbance analyze_data Calculate % Hemolysis and IC50 read_absorbance->analyze_data end End analyze_data->end PNH_Therapeutic_Effect PNH Paroxysmal Nocturnal Hemoglobinuria (PNH) (PIGA mutation, GPI-anchor deficiency) AP_dysregulation Alternative Pathway Dysregulation PNH->AP_dysregulation C3_convertase_block C3 Convertase Blockade Iptacopan Iptacopan FactorB_inhibition Factor B Inhibition Iptacopan->FactorB_inhibition FactorB_inhibition->C3_convertase_block EVH Reduced Extravascular Hemolysis (↓ C3b opsonization) C3_convertase_block->EVH IVH Reduced Intravascular Hemolysis (↓ MAC formation) C3_convertase_block->IVH Clinical_Benefit Clinical Benefit (↑ Hemoglobin, ↓ Transfusions, ↓ LDH) EVH->Clinical_Benefit IVH->Clinical_Benefit

References

Iptacopan's Engagement with Human Factor B: A Technical Guide to Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of iptacopan (B608621) (LNP023), a first-in-class, orally administered small molecule inhibitor of human Factor B. A key component of the alternative complement pathway, Factor B is a critical target for therapeutic intervention in a range of complement-mediated diseases. This document summarizes the quantitative data on iptacopan's binding affinity and selectivity, details the experimental protocols for their determination, and visually represents the relevant biological pathways and experimental workflows.

Quantitative Analysis of Iptacopan's Binding Profile

The efficacy of iptacopan is rooted in its high-affinity and selective binding to human Factor B. The following tables present a summary of the key quantitative metrics that define this interaction.

Table 1: Binding Affinity and Inhibitory Potency of Iptacopan against Human Factor B

ParameterValueMethodReference
Dissociation Constant (Kd)7.9 nMSurface Plasmon Resonance (SPR)[1][2]
Inhibitory Concentration (IC50) - Factor B Inhibition10 nMBiochemical Assay[1][3]
Inhibitory Concentration (IC50) - AP-induced MAC formation (50% human serum)130 nMCell-Based Assay[1][3]

Table 2: Selectivity Profile of Iptacopan

TargetIC50CommentsReference
Factor B10 nMPrimary target of iptacopan.[1]
Factor D>100 µMDemonstrates high selectivity over another key alternative pathway protease.[1]
Panel of 41 Human Proteases>30 µMExhibits excellent selectivity across a broad range of human proteases.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative analysis of iptacopan's binding affinity and selectivity.

Determination of Binding Affinity via Surface Plasmon Resonance (SPR)

Objective: To determine the equilibrium dissociation constant (Kd) of iptacopan for human Factor B, providing a precise measure of their binding affinity.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (N-hydroxysuccinimide [NHS], N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride [EDC], and ethanolamine-HCl)

  • Recombinant human Factor B

  • Iptacopan

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Sensor Chip Preparation: The CM5 sensor chip is activated for amine coupling according to the manufacturer's instructions.

  • Ligand Immobilization:

    • Recombinant human Factor B is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated sensor chip surface. The target immobilization level should be optimized to avoid mass transport effects.

    • A reference flow cell is prepared in the same manner but without the injection of Factor B to serve as a control for non-specific binding and bulk refractive index changes.

    • The remaining active esters on both flow cells are deactivated by injecting ethanolamine-HCl.

  • Analyte Interaction:

    • A dilution series of iptacopan is prepared in the running buffer. The concentration range should span from sub-nanomolar to micromolar to ensure a complete binding curve.

    • Each concentration of iptacopan is injected over both the Factor B-immobilized and reference flow cells at a constant flow rate.

    • The association of iptacopan to Factor B is monitored in real-time, followed by a dissociation phase where only running buffer flows over the sensor chip.

  • Data Analysis:

    • The sensorgrams from the reference flow cell are subtracted from the sensorgrams of the Factor B-immobilized flow cell to obtain specific binding data.

    • The equilibrium binding response for each iptacopan concentration is determined.

    • The equilibrium dissociation constant (Kd) is calculated by fitting the data to a suitable binding model, such as a 1:1 Langmuir binding model.

Assessment of Selectivity via Fluorogenic Protease Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of iptacopan against a panel of human proteases to assess its selectivity.

Materials:

  • A panel of purified human proteases (e.g., serine, cysteine, aspartic, and metalloproteases).

  • Fluorogenic peptide substrates specific for each protease in the panel.

  • Iptacopan.

  • Assay buffer specific for each protease.

  • Microplate reader with fluorescence detection capabilities.

  • DMSO (for compound dilution).

Procedure:

  • Compound Preparation: A serial dilution of iptacopan is prepared in DMSO and then further diluted in the respective assay buffer for each protease.

  • Assay Setup:

    • In a microplate, the protease, its specific fluorogenic substrate, and the assay buffer are combined.

    • Iptacopan at various concentrations is added to the wells.

    • Control wells containing the protease and substrate without the inhibitor (100% activity) and wells with substrate only (background fluorescence) are included.

  • Incubation and Measurement:

    • The microplate is incubated at the optimal temperature for each specific protease.

    • The fluorescence intensity is measured at regular intervals using a microplate reader. The cleavage of the fluorogenic substrate by the protease results in an increase in fluorescence.

  • Data Analysis:

    • The rate of substrate cleavage is determined from the linear phase of the fluorescence signal over time.

    • The percentage of inhibition for each iptacopan concentration is calculated relative to the control wells without the inhibitor.

    • The IC50 value for each protease is determined by plotting the percentage of inhibition against the logarithm of the iptacopan concentration and fitting the data to a four-parameter logistic equation.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biological context of iptacopan's action and the experimental workflows for its characterization.

cluster_AP Alternative Complement Pathway C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3->C3b Cleavage by C3 Convertase C3bB C3bB Complex C3b->C3bB FactorB Factor B FactorB->C3bB C3_Convertase C3 Convertase (C3bBb) C3bB->C3_Convertase Cleavage by Factor D FactorD Factor D C3_Convertase->C3 Cleaves more C3 Amplification Amplification Loop C3_Convertase->Amplification MAC Membrane Attack Complex (MAC) Amplification->MAC Downstream effects Iptacopan Iptacopan Iptacopan->FactorB Inhibits

Caption: Alternative complement pathway and the inhibitory action of iptacopan.

cluster_SPR SPR Workflow for Binding Affinity start Start prep_chip Prepare Sensor Chip (Activation) start->prep_chip immobilize_fb Immobilize Human Factor B (Ligand) prep_chip->immobilize_fb deactivate Deactivate Remaining Active Esters immobilize_fb->deactivate prep_analyte Prepare Iptacopan Dilution Series (Analyte) deactivate->prep_analyte inject_analyte Inject Iptacopan over Sensor Surface prep_analyte->inject_analyte measure Measure Association & Dissociation inject_analyte->measure regenerate Regenerate Sensor Surface measure->regenerate regenerate->inject_analyte Repeat for each concentration analyze Analyze Data (Calculate Kd) regenerate->analyze end End analyze->end

Caption: Experimental workflow for determining binding affinity using SPR.

cluster_Selectivity Workflow for Protease Selectivity Profiling start Start prep_compounds Prepare Iptacopan Dilution Series start->prep_compounds setup_assays Set up Protease Assays (Enzyme + Substrate + Iptacopan) prep_compounds->setup_assays incubate Incubate at Optimal Temperature setup_assays->incubate measure_fluorescence Measure Fluorescence over Time incubate->measure_fluorescence calculate_inhibition Calculate Percent Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Representative workflow for assessing inhibitor selectivity.

References

Methodological & Application

Application Notes and Protocols for Iptacopan Hydrochloride in Paroxysmal Nocturnal Hemoglobinuria (PNH) Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iptacopan (B608621) hydrochloride (LNP023) in preclinical research models of Paroxysmal Nocturnal Hemoglobinuria (PNH). This document includes detailed experimental protocols for in vitro and in vivo studies, quantitative data from key clinical trials, and diagrams of relevant pathways and workflows.

Introduction to Iptacopan and PNH

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by the clonal expansion of hematopoietic stem cells with a somatic mutation in the PIGA gene. This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells, including the complement regulatory proteins CD55 and CD59.[1] The absence of these proteins renders PNH red blood cells (RBCs) susceptible to complement-mediated destruction, leading to chronic intravascular and extravascular hemolysis.[1]

Iptacopan is a first-in-class, oral, selective inhibitor of Factor B, a key component of the alternative complement pathway.[1] By targeting the alternative pathway, iptacopan aims to control both intravascular hemolysis (mediated by the membrane attack complex, MAC) and extravascular hemolysis (driven by C3b opsonization).[1]

Mechanism of Action of Iptacopan

Iptacopan directly binds to and inhibits Factor B, preventing its cleavage and subsequent participation in the formation of the alternative pathway C3 convertase (C3bBb). This blockade interrupts the positive feedback loop of the alternative pathway, thereby reducing the generation of downstream effectors of complement activation, including C3b and the membrane attack complex (MAC).[2][3] This targeted inhibition of the alternative pathway is central to its therapeutic effect in PNH.[4]

cluster_AP Alternative Pathway cluster_EVH Extravascular Hemolysis (EVH) C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase C3b_Opsonization C3b Opsonization of PNH RBCs C3b->C3b_Opsonization FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase cleaves Factor B Amplification Amplification Loop C3_convertase->Amplification cleaves more C3 C5_convertase C5 Convertase C3_convertase->C5_convertase Amplification->C3b C5 C5 C5_convertase->C5 cleaves MAC Membrane Attack Complex (C5b-9) -> IVH C5->MAC Iptacopan Iptacopan Iptacopan->FactorB Inhibits Macrophage Macrophage Phagocytosis C3b_Opsonization->Macrophage cluster_invitro In Vitro / Ex Vivo Experimental Workflow cluster_assays Assays start PNH Patient Blood Sample isolate_rbcs Isolate PNH RBCs start->isolate_rbcs treat_iptacopan Incubate with Iptacopan (various concentrations) isolate_rbcs->treat_iptacopan activate_complement Activate Complement (Acidified Normal Human Serum) treat_iptacopan->activate_complement hemolysis Hemolysis Assay (Measure Hb release) activate_complement->hemolysis c3_deposition C3 Deposition Assay (Flow Cytometry for C3d) activate_complement->c3_deposition ap_functional AP Functional Assay (Wieslab® ELISA for C5b-9) activate_complement->ap_functional cluster_invivo In Vivo Experimental Workflow cluster_endpoints Endpoints start PNH Mouse Model (Pig-a knockout) grouping Randomize into Treatment Groups start->grouping treatment Administer Iptacopan (oral, twice daily) grouping->treatment monitoring Monitor Health & Collect Blood Samples treatment->monitoring endpoints Measure Endpoints monitoring->endpoints hemolysis_markers Hemolysis Markers (LDH, Bilirubin) endpoints->hemolysis_markers hematology Hematology (Hb, Reticulocytes) endpoints->hematology pd_markers PD Markers (%GPI- cells, AP activity) endpoints->pd_markers

References

Application Notes and Protocols for Iptacopan (LNP023) Studies in IgA Nephropathy (IgAN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for clinical studies of Iptacopan in the treatment of IgA Nephropathy (IgAN). The content is primarily based on the design and rationale of the Phase 3 APPLAUSE-IgAN trial (NCT04578834), a pivotal study evaluating the efficacy and safety of Iptacopan.[1][2][3][4][5]

Introduction: IgA Nephropathy and the Role of the Complement System

Immunoglobulin A nephropathy (IgAN) is the most common primary glomerulonephritis worldwide and a leading cause of chronic kidney disease, often progressing to kidney failure.[6][7][8] The disease is characterized by the deposition of galactose-deficient IgA1 (Gd-IgA1) immune complexes in the glomerular mesangium.[6][9] This deposition triggers an inflammatory cascade where the complement system, particularly the alternative pathway (AP), plays a crucial pathogenic role.[6][10][11][12] Dysregulation of the AP is observed in the majority of IgAN patients, with glomerular deposits of C3, properdin, and Factor H-related proteins being common findings.[1][4][10] This makes the AP an attractive target for therapeutic intervention.[1][3][5]

Mechanism of Action of Iptacopan

Iptacopan (LNP023) is an oral, first-in-class, small-molecule inhibitor of Factor B, a key protease in the alternative complement pathway.[1][3][5][7][13] By binding specifically to Factor B, Iptacopan blocks its cleavage by Factor D, thereby preventing the formation of the C3 convertase (C3bBb).[13] This action inhibits the amplification loop of the AP, reducing the downstream effects of complement activation, including inflammation and cell damage, which are central to the progression of IgAN.[1][13]

G Alternative Complement Pathway & Iptacopan MOA C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase cleaves B to Bb Amplification Amplification Loop C3_convertase->Amplification cleaves more C3 C5_convertase C5 Convertase C3_convertase->C5_convertase binds another C3b Amplification->C3b C3a C3a (Inflammation) Amplification->C3a C5a C5a (Inflammation, Chemotaxis) C5_convertase->C5a C5b9 C5b-9 (Membrane Attack Complex, Cell Lysis) C5_convertase->C5b9 initiates formation C5 C5 C5->C5_convertase Iptacopan Iptacopan Iptacopan->FactorB

Caption: Iptacopan inhibits Factor B, blocking the alternative complement pathway.

Phase 3 Clinical Trial Design: The APPLAUSE-IgAN Study

The APPLAUSE-IgAN study (NCT04578834) is a pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial designed to assess the efficacy and safety of Iptacopan in adults with primary IgAN.[1][3][4][5]

The trial is designed with two primary objectives corresponding to an interim analysis at 9 months and a final analysis at 24 months.[1][3]

Endpoint Type Endpoint Timepoint Description
Primary (Interim Analysis) Proteinuria Reduction9 MonthsTo demonstrate the superiority of Iptacopan over placebo in reducing proteinuria, as assessed by the Urine Protein-to-Creatinine Ratio (UPCR) from a 24-hour urine collection.[1][2][3]
Primary (Final Analysis) Rate of eGFR Decline24 MonthsTo demonstrate the superiority of Iptacopan over placebo in slowing the rate of estimated Glomerular Filtration Rate (eGFR) decline (total eGFR slope).[1][2][3]
Secondary Patient-Reported OutcomesVariousEvaluation of the effect of Iptacopan on health-related quality of life and fatigue.[1][4]
Secondary Safety and TolerabilityThroughoutAssessment of adverse events (AEs) and serious adverse events (SAEs).[1][3][4]
Exploratory BiomarkersVariousMeasurement of complement pathway biomarkers (e.g., Plasma Bb, urinary C5b-9) to confirm the mechanism of action.[14]

The study aims to enroll approximately 470 adult patients with biopsy-confirmed primary IgAN who are at high risk of progression despite receiving optimal supportive care.[1][2] This includes a main cohort of about 430 patients and a smaller cohort of approximately 40 patients with severe renal impairment.[2]

Criteria Details
Key Inclusion Criteria • Adult (≥18 years) with biopsy-confirmed primary IgAN.[1][4]• High risk of progression, defined by UPCR ≥1 g/g.[1][4]• eGFR ≥30 mL/min/1.73 m² (main cohort) or 20 to <30 mL/min/1.73 m² (severe renal impairment cohort).[2]• Stable and maximally tolerated dose of angiotensin-converting enzyme inhibitor (ACEi) or angiotensin receptor blocker (ARB) for at least 90 days.[1][4]
Key Exclusion Criteria • Secondary IgAN.[15]• Rapidly progressive glomerulonephritis.[16]• Previous treatment with immunosuppressive agents within 90 days of randomization.[15]• Uncontrolled hypertension (Systolic BP >140 mm Hg or Diastolic BP >90 mm Hg).[15]• Prior organ transplantation.[15]

Patients undergo a screening and run-in period to ensure stabilization on supportive therapy before being randomized 1:1 to receive either Iptacopan or a placebo.[1]

G APPLAUSE-IgAN Study Workflow cluster_treatment Double-Blind Treatment Period Screening Screening & Run-in (Stabilize ACEi/ARB) T0 Baseline Screening->T0 Randomization Randomization (1:1) GroupA Iptacopan 200 mg BID + Supportive Care Randomization->GroupA GroupB Placebo BID + Supportive Care Randomization->GroupB Interim Interim Analysis (Primary Endpoint: UPCR Reduction) GroupA->Interim Assessments GroupB->Interim Assessments Final Final Analysis (Primary Endpoint: Total eGFR Slope) Interim->Final Continued Treatment FollowUp Long-term Follow-up Final->FollowUp T0->Randomization T9 Month 9 T24 Month 24

Caption: Workflow of the APPLAUSE-IgAN Phase 3 clinical trial.

Key Experimental Protocols

Detailed and standardized protocols are essential for ensuring data quality and consistency across study sites.

  • Objective : To quantify the amount of protein in the urine as a primary measure of treatment efficacy.

  • Sample Collection :

    • Patients are provided with a 24-hour urine collection container.

    • The collection begins by emptying the bladder and discarding the first morning void. The time is recorded.

    • All subsequent urine for the next 24 hours is collected in the provided container.

    • The final void at the 24-hour mark is included in the collection.

    • The sample must be kept refrigerated during the collection period.

  • Laboratory Analysis :

    • Measure the total volume of the 24-hour urine collection.

    • From a well-mixed aliquot of the total volume, measure the urine protein concentration (mg/dL) and urine creatinine (B1669602) concentration (mg/dL) using a validated automated laboratory analyzer.

  • Calculation :

    • Total 24-hour Protein ( g/day ) = [Urine Protein (mg/dL) / 100] * Total Volume (mL) / 1000

    • Total 24-hour Creatinine ( g/day ) = [Urine Creatinine (mg/dL) / 100] * Total Volume (mL) / 1000

    • UPCR (g/g) = Total 24-hour Protein ( g/day ) / Total 24-hour Creatinine ( g/day )

  • Objective : To estimate the glomerular filtration rate as a primary measure of kidney function decline.

  • Sample Collection :

    • Collect a blood sample via venipuncture into a serum separator tube.

    • Allow the blood to clot, then centrifuge to separate the serum.

    • Analyze the serum for creatinine concentration.

  • Calculation :

    • Serum creatinine (SCr) is measured using a method traceable to an international standard.

    • eGFR is calculated using a standard, validated equation, such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation. The calculation accounts for serum creatinine, age, and sex.

  • Objective : To measure the activity of the alternative complement pathway and confirm target engagement by Iptacopan.[14]

  • Key Biomarkers & Methods :

    • Plasma Factor Bb :

      • Principle : Measures the concentration of Factor Bb, a cleavage product of Factor B, which is indicative of AP activation.

      • Method : Enzyme-linked immunosorbent assay (ELISA) using monoclonal antibodies specific for a neoantigen exposed on the Bb fragment.

      • Procedure : Collect whole blood in EDTA tubes. Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis. Perform ELISA according to the manufacturer's protocol.

    • Alternative Pathway (AP) Functional Activity (Wieslab® Assay) :

      • Principle : An ELISA-based method that measures the functional capability of the AP to form the C5b-9 membrane attack complex.

      • Method : The assay uses microtiter plates coated with activators of the AP. Patient serum is added, and the amount of C5b-9 generated is detected with a specific antibody.

      • Procedure : Collect a blood sample and process it to obtain serum. Store serum at -80°C. Perform the assay according to the manufacturer's instructions, comparing results to positive and negative controls.

    • Urinary C5b-9 :

      • Principle : Measures the terminal complement complex (C5b-9) in the urine, which reflects intra-renal complement activation.

      • Method : A highly sensitive ELISA designed to detect C5b-9 in urine samples.

      • Procedure : Collect a spot or 24-hour urine sample. Centrifuge to remove sediment. Normalize results to urinary creatinine concentration. Store samples at -80°C until analysis.

  • Objective : To monitor the safety profile of Iptacopan.

  • Procedure :

    • Systematically collect data on all adverse events (AEs) and serious adverse events (SAEs) at each study visit through patient interviews and clinical assessments.

    • Record the nature, severity, duration, and suspected relationship to the study drug for each event.

    • Perform regular laboratory monitoring, including complete blood counts, liver function tests, and electrolytes.

    • Given the mechanism of action, pay special attention to the risk of infections, particularly from encapsulated bacteria, and ensure patients are appropriately vaccinated.[14][15]

Conclusion

The experimental design for Iptacopan studies in IgAN, exemplified by the APPLAUSE-IgAN trial, provides a robust framework for evaluating a targeted therapy. It relies on clinically meaningful primary endpoints—proteinuria reduction as a surrogate marker for early efficacy and the change in eGFR slope as the definitive measure of long-term kidney function preservation.[1][17][18] The inclusion of pharmacodynamic biomarkers is critical to confirm the drug's mechanism of action, while rigorous safety monitoring ensures a comprehensive understanding of the benefit-risk profile. These protocols and design elements are foundational for advancing the development of novel therapies for IgAN.

References

Application Notes and Protocols for In Vitro Hemolysis Assay Using Iptacopan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptacopan hydrochloride (Fabhalta®) is a first-in-class, orally administered, small-molecule inhibitor of complement Factor B.[1][2][3] Factor B is a critical component of the alternative complement pathway (AP), a key driver of intravascular and extravascular hemolysis in paroxysmal nocturnal hemoglobinuria (PNH) and other complement-mediated diseases.[2][3][4] By binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification loop of the complement cascade and inhibiting downstream effector functions, including the formation of the membrane attack complex (MAC) and opsonization by C3b.[2][3][4]

These application notes provide a detailed protocol for an in vitro hemolysis assay to evaluate the inhibitory activity of this compound on the alternative complement pathway.

Signaling Pathway of the Alternative Complement Cascade and Iptacopan's Mechanism of Action

The alternative complement pathway is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). C3(H₂O) binds to Factor B, which is then cleaved by Factor D into Ba and Bb fragments. The resulting C3(H₂O)Bb complex is a fluid-phase C3 convertase that cleaves more C3 into C3a and C3b. C3b can covalently attach to cell surfaces. Surface-bound C3b binds Factor B, which is again cleaved by Factor D to form the potent cell-surface C3 convertase, C3bBb. This C3 convertase is stabilized by Properdin (Factor P) and initiates an amplification loop, leading to exponential C3b deposition and the formation of the C5 convertase (C3bBbC3b). The C5 convertase cleaves C5 into C5a and C5b, the latter of which initiates the assembly of the membrane attack complex (MAC), causing cell lysis. This compound selectively binds to Factor B, preventing its association with C3b and thereby blocking the formation of the C3 convertase.

G cluster_initiation Initiation cluster_amplification Amplification Loop cluster_terminal Terminal Pathway C3 C3 C3(H2O) C3(H2O) C3->C3(H2O) Spontaneous hydrolysis C3(H2O)B C3(H2O)B C3(H2O)->C3(H2O)B Factor B Factor B Factor B->C3(H2O)B C3bB C3bB Factor B->C3bB Factor D Factor D C3(H2O)Bb C3 Convertase (Fluid-phase) C3(H2O)B->C3(H2O)Bb Factor D C3b C3b C3(H2O)Bb->C3b Cleaves C3 C3b->C3bB C3bBb C3 Convertase (Surface-bound) C3bB->C3bBb Factor D Properdin Properdin C3bBb->Properdin C3bBbP Stabilized C3 Convertase Properdin->C3bBbP Stabilizes C3bBbP->C3b Cleaves more C3 C5 Convertase C5 Convertase (C3bBbC3b) C3bBbP->C5 Convertase + C3b Iptacopan Iptacopan hydrochloride Iptacopan->Factor B Inhibits C5b C5b C5 Convertase->C5b Cleaves C5 C5 C5 MAC Membrane Attack Complex (C5b-9) C5b->MAC + C6-C9 Hemolysis Hemolysis MAC->Hemolysis

Caption: Mechanism of Iptacopan in the alternative complement pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound from in vitro and ex vivo studies. It is important to note that while direct in vitro hemolysis IC50 data is not widely published, the IC50 for Factor B inhibition and effective concentrations from biomarker assays provide strong evidence of its potent inhibitory effect on the alternative complement pathway.

ParameterValueAssay TypeSource
IC50 (Factor B Inhibition) 10 nMBiochemical AssayPubChem
EC95 (Wieslab® AP Activity) >750 ng/mLEx vivo functional assayASH Publications[5]
EC90 (Plasma Bb Reduction) 521 ng/mLBiomarker AssayASH Publications[6]
EC90 (sC5b-9 Reduction) 682 ng/mLBiomarker AssayASH Publications[6]

Experimental Protocols

In Vitro Alternative Pathway Hemolysis Assay (AH50)

This protocol is designed to assess the inhibitory effect of this compound on the alternative pathway-mediated hemolysis of rabbit red blood cells (rRBCs).

Materials:

  • This compound

  • Rabbit Red Blood Cells (rRBCs)

  • Normal Human Serum (NHS) as a source of complement (ensure proper handling and storage to maintain complement activity)

  • Gelatin Veronal Buffer with Magnesium and EGTA (GVB-Mg-EGTA)

  • Phosphate Buffered Saline (PBS)

  • Distilled water (for 100% lysis control)

  • 96-well U-bottom microtiter plates

  • Spectrophotometer (plate reader capable of measuring absorbance at 412 nm)

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Wash_rRBCs Wash Rabbit RBCs with GVB-Mg-EGTA Mix Mix Iptacopan dilutions, diluted serum, and rRBCs in 96-well plate Wash_rRBCs->Mix Prepare_Iptacopan Prepare serial dilutions of Iptacopan Prepare_Iptacopan->Mix Prepare_Serum Dilute Normal Human Serum Prepare_Serum->Mix Incubate Incubate at 37°C for 30-60 min Mix->Incubate Centrifuge Centrifuge plate to pellet intact RBCs Incubate->Centrifuge Transfer Transfer supernatant to a new plate Centrifuge->Transfer Read_Abs Read absorbance at 412 nm Transfer->Read_Abs Calculate Calculate % Hemolysis and IC50 Read_Abs->Calculate

Caption: Workflow for the in vitro alternative pathway hemolysis assay.

Procedure:

  • Preparation of Rabbit Red Blood Cells (rRBCs):

    • Wash commercially available rRBCs three times with cold GVB-Mg-EGTA buffer by centrifugation at 500 x g for 5 minutes.

    • After the final wash, resuspend the rRBC pellet to a concentration of 2 x 10⁸ cells/mL in GVB-Mg-EGTA.

  • Preparation of this compound Serial Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then serially dilute it in GVB-Mg-EGTA to the desired concentrations.

  • Assay Setup:

    • In a 96-well U-bottom plate, add the following to triplicate wells:

      • Test wells: 50 µL of each Iptacopan dilution.

      • 0% Lysis Control (Spontaneous Lysis): 50 µL of GVB-Mg-EGTA.

      • 100% Lysis Control: 150 µL of distilled water (add rRBCs later).

    • Add 50 µL of diluted Normal Human Serum (NHS) to all wells except the 100% lysis control. The optimal dilution of NHS should be predetermined to yield approximately 50-90% hemolysis in the absence of an inhibitor.

    • Pre-incubate the plate at room temperature for 15 minutes to allow Iptacopan to bind to Factor B.

    • Add 50 µL of the prepared rRBC suspension to all wells except the 100% lysis control. For the 100% lysis control, add 50 µL of rRBCs to the 150 µL of distilled water.

  • Incubation:

    • Mix the contents of the wells gently and incubate the plate at 37°C for 30-60 minutes.

  • Measurement of Hemolysis:

    • Centrifuge the plate at 800 x g for 5 minutes to pellet the intact rRBCs.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 412 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration of Iptacopan using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis) / (Absorbance of 100% lysis - Absorbance of 0% lysis)] x 100

    • Plot the % hemolysis against the log of the Iptacopan concentration and determine the IC50 value (the concentration of Iptacopan that inhibits 50% of hemolysis).

Conclusion

The in vitro hemolysis assay is a robust method for quantifying the inhibitory activity of this compound on the alternative complement pathway. The provided protocol can be adapted for various research and drug development applications to characterize the potency and mechanism of action of complement inhibitors. The potent, specific inhibition of Factor B by Iptacopan makes it a significant therapeutic agent for PNH and other complement-mediated disorders.

References

Application Notes and Protocols for the Administration of Iptacopan in Animal Models of Complement-Mediated Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptacopan (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key serine protease in the alternative complement pathway.[1] By selectively binding to Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), thereby blocking the amplification loop of the complement cascade.[1][2] This targeted mechanism of action makes Iptacopan a promising therapeutic agent for a variety of complement-mediated diseases. These application notes provide a summary of the administration of Iptacopan in relevant animal models, including detailed experimental protocols and quantitative data to guide researchers in their preclinical studies.

Mechanism of Action of Iptacopan

Iptacopan specifically targets Factor B within the alternative complement pathway. This pathway is a crucial component of the innate immune system and its dysregulation is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. The binding of Iptacopan to Factor B inhibits its proteolytic activity, which in turn prevents the formation of the alternative pathway C3 convertase (C3bBb). This blockade effectively halts the amplification of the complement cascade, reducing the generation of downstream effectors such as C3a, C5a, and the membrane attack complex (MAC), which are responsible for mediating inflammation and tissue damage.[1][3]

G cluster_AP Alternative Pathway cluster_Iptacopan Iptacopan Action cluster_Downstream Downstream Effects C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase + Factor B Amplification Amplification Loop C3b->Amplification FactorB Factor B FactorB->C3_convertase Inhibition Inhibition FactorD Factor D FactorD->C3_convertase cleaves B to Bb C3_convertase->C3b Cleaves more C3 C5_convertase C5 Convertase C3_convertase->C5_convertase + C3b Amplification->C3_convertase Iptacopan Iptacopan (LNP023) Iptacopan->FactorB C5a C5a (Inflammation) C5_convertase->C5a MAC Membrane Attack Complex (Cell Lysis) C5_convertase->MAC

Caption: Mechanism of action of Iptacopan in the alternative complement pathway.

Quantitative Data from Animal Studies

The following tables summarize quantitative data from preclinical studies involving the administration of Iptacopan in various animal models of complement-mediated diseases.

Table 1: Efficacy of Iptacopan in a Mouse Model of Lupus Nephritis (MRL/lpr mice)

ParameterMRL/lpr Model Group (Vehicle)MRL/lpr + Iptacopan GroupNormal Control GroupReference
Serum Anti-dsDNAElevatedDecreasedNormal[2]
Serum ANA ConcentrationElevatedDecreasedNormal[2]
Renal IgM DepositionPresentReducedAbsent[2]
Renal IgG DepositionPresentReducedAbsent[2]
Renal C3 DepositionPresentReducedAbsent[2]
Renal PathologySevere glomerular damage, crescent formation, inflammatory cell infiltrationAttenuated pathological damage, no crescent formation, less immune depositionNormal kidney histology[2]

Table 2: Proposed Therapeutic Dosing of Iptacopan in Mouse Models

ParameterProposed ValueRationale/Reference
Route of Administration Oral GavageIptacopan is orally bioavailable.[1]
Proposed Therapeutic Dose 30 mg/kgThis dose effectively blocked complement activation in a mouse model of arthritis.[1]
Dosing Frequency Once or twice dailyHuman pharmacokinetic data supports twice-daily dosing; however, this should be optimized for mouse models.[1]
Duration of Treatment 2-12 weeks (model dependent)Treatment duration should be sufficient to observe a therapeutic effect on the primary endpoints of the specific disease model.[1][2]
Vehicle 0.5% (w/v) methylcellulose (B11928114) with 0.5% (v/v) Tween 80 in sterile waterA common vehicle for oral administration of hydrophobic compounds.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of Iptacopan in animal models.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting a preclinical efficacy study of Iptacopan in an animal model of complement-mediated disease.

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization disease_induction Disease Induction (e.g., MRL/lpr, KRN serum) acclimatization->disease_induction grouping Randomization into Treatment Groups disease_induction->grouping treatment Iptacopan/Vehicle Administration (Oral Gavage) grouping->treatment monitoring In-life Monitoring (Clinical signs, Body weight) treatment->monitoring Daily sampling Sample Collection (Blood, Urine, Tissues) monitoring->sampling At study termination analysis Endpoint Analysis (Histology, Biomarkers) sampling->analysis end End analysis->end

Caption: General experimental workflow for an Iptacopan preclinical study.

Protocol 1: Administration of Iptacopan in a Mouse Model of Lupus Nephritis (MRL/lpr)

This protocol describes a method to evaluate the therapeutic efficacy of orally administered Iptacopan in the MRL/lpr mouse model of spontaneous lupus nephritis.[2]

1. Materials and Reagents

  • Animals: Female MRL/lpr mice, 8-10 weeks of age.

  • Test Compound: Iptacopan (LNP023).

  • Vehicle Control: 0.5% (w/v) methylcellulose with 0.5% (v/v) Tween 80 in sterile water.[1]

  • Dosing Equipment: Oral gavage needles (20-22 gauge, straight or curved with a ball tip).[4][5]

  • Anesthesia (for terminal procedures): As per approved institutional animal care and use committee (IACUC) protocol.

  • Reagents for analysis: ELISA kits for anti-dsDNA and ANA, antibodies for immunohistochemistry (anti-IgM, anti-IgG, anti-C3), reagents for serum creatinine (B1669602) and BUN measurement.

2. Iptacopan Formulation

  • Prepare the vehicle solution by dissolving methylcellulose in sterile water and then adding Tween 80. Mix thoroughly.

  • Calculate the required amount of Iptacopan for the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Create a homogenous suspension by levigating the Iptacopan powder with a small amount of the vehicle before gradually adding the remaining vehicle while mixing.

  • Store the suspension at 4°C for up to one week and agitate well before each administration.

3. Experimental Procedure

  • Acclimatization: Acclimate MRL/lpr mice to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (n=6 per group):

    • Normal Control (e.g., C57BL/6 mice receiving vehicle)

    • MRL/lpr Model (receiving vehicle)

    • MRL/lpr + Iptacopan

  • Dosing:

    • Administer Iptacopan or vehicle via oral gavage once or twice daily for 2 weeks.[2]

    • The volume administered should not exceed 10 mL/kg body weight.[6]

    • To perform gavage, restrain the mouse, extend its head and neck to straighten the esophagus, and gently insert the gavage needle along the roof of the mouth and down the esophagus. Administer the compound slowly.[4][5]

  • Monitoring: Monitor mice daily for clinical signs of disease and measure body weight weekly.

  • Sample Collection (at study termination):

    • Collect blood via cardiac puncture under terminal anesthesia for serum analysis.

    • Perfuse animals with saline and harvest kidneys. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen for molecular analysis.

4. Endpoint Analysis

  • Renal Function: Measure serum creatinine and blood urea (B33335) nitrogen (BUN).

  • Autoantibodies: Quantify serum levels of anti-dsDNA and ANA using ELISA.

  • Histopathology: Process formalin-fixed, paraffin-embedded kidney sections and stain with Hematoxylin (B73222) and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular damage, inflammation, and crescent formation.

  • Immunohistochemistry: Stain kidney sections for the deposition of IgM, IgG, and C3.[2]

Protocol 2: Serum Complement Activity Assay (Wieslab® Assay)

This protocol provides a general method for assessing the pharmacodynamic effect of Iptacopan on alternative pathway activity in animal serum, adapted from procedures used for human samples.[7][8]

1. Materials and Reagents

  • Serum Samples: Collected from treated and control animals.

  • Commercial ELISA Kit: Wieslab® Complement System Alternative Pathway kit.

  • Microplate Reader: Capable of reading absorbance at the wavelength specified by the kit manufacturer.

2. Sample Handling

  • Collect whole blood and allow it to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.

  • Immediately aliquot the serum into cryovials, snap-freeze in liquid nitrogen, and store at -80°C until analysis. Proper handling is crucial to preserve complement activity.[9][10]

3. Assay Procedure

  • Follow the manufacturer's instructions provided with the Wieslab® kit.

  • Briefly, dilute serum samples in the provided buffer. Note that the optimal dilution may vary between species and may need to be determined empirically.[8]

  • Add diluted samples to the microtiter wells coated with activators of the alternative pathway.

  • During incubation, complement activation leads to the formation of the C5b-9 (MAC) complex.

  • Wash the wells and add an enzyme-conjugated antibody specific for a neoantigen on the C5b-9 complex.

  • Add substrate and measure the resulting color change using a microplate reader.

  • Calculate the percentage of complement activity relative to untreated control samples.

Protocol 3: Immunohistochemical Staining for C3 Deposition in Kidney Tissue

This protocol describes a general method for detecting the deposition of complement component C3 in kidney sections from animal models.

1. Materials and Reagents

  • Kidney Sections: Formalin-fixed, paraffin-embedded or frozen sections.

  • Primary Antibody: Anti-C3 antibody (species-specific).

  • Secondary Antibody: HRP- or AP-conjugated secondary antibody against the host species of the primary antibody.

  • Detection System: DAB or other suitable chromogen.

  • Antigen Retrieval Solution: (e.g., citrate (B86180) buffer, pH 6.0) for paraffin (B1166041) sections.

  • Blocking Solution: (e.g., 5% normal goat serum in PBS).

  • Microscope: Light microscope for visualization.

2. Staining Procedure (for paraffin sections)

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution.

  • Blocking: Block endogenous peroxidase activity (if using HRP) and non-specific binding sites with blocking solution.

  • Primary Antibody Incubation: Incubate sections with the primary anti-C3 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with the appropriate secondary antibody.

  • Detection: Wash and apply the chromogen solution until the desired stain intensity develops.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate sections and mount with a coverslip.

3. Analysis

  • Examine the stained sections under a microscope to assess the location (e.g., glomeruli, tubules) and intensity of C3 deposition.

  • Semi-quantitative scoring can be performed to compare C3 deposition between treatment groups.

Logical Relationships and Troubleshooting

Effective preclinical studies with Iptacopan require careful consideration of experimental design and potential challenges. The following diagram outlines a logical workflow for troubleshooting inconsistent biomarker data, a common issue in such studies.

G start Inconsistent Biomarker Data (e.g., Complement Activity) check_dosing Verify Dosing Accuracy (Formulation, Gavage Technique) start->check_dosing check_samples Review Sample Handling (Collection, Processing, Storage) start->check_samples check_assay Validate Assay Performance (Controls, Reagents, Instrument) start->check_assay re_evaluate_pk Re-evaluate Pharmacokinetics (Dose, Frequency) check_dosing->re_evaluate_pk collect_new_samples Collect New Samples (If necessary) check_samples->collect_new_samples re_run_assay Re-run Assay with New Aliquots check_assay->re_run_assay resolve Problem Resolved re_evaluate_pk->resolve re_run_assay->resolve collect_new_samples->resolve

Caption: Logical workflow for troubleshooting inconsistent biomarker data.

Conclusion

Iptacopan is a potent and selective inhibitor of the alternative complement pathway with significant therapeutic potential for a range of complement-mediated diseases. The protocols and data presented in these application notes are intended to provide a valuable resource for researchers designing and conducting preclinical studies with Iptacopan in relevant animal models. Careful attention to experimental detail, including appropriate model selection, dosing formulation and administration, and endpoint analysis, is critical for obtaining robust and reproducible results.

References

Application Notes and Protocols for Assessing Proteinuria Reduction After Iptacopan Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptacopan (B608621) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2] By selectively binding to and inhibiting Factor B, Iptacopan prevents the formation of the C3 convertase, thereby dampening the amplification of the complement cascade that drives inflammation and tissue damage in several complement-mediated diseases.[2][3] Dysregulation of the alternative complement pathway is a critical factor in the pathogenesis of renal diseases such as IgA nephropathy (IgAN) and C3 glomerulopathy (C3G), leading to glomerular injury and subsequent proteinuria.[2][4]

Proteinuria, the presence of excess protein in the urine, is a hallmark of kidney damage and a key surrogate endpoint in clinical trials for renal diseases.[2][5] A reduction in proteinuria is considered a clinically meaningful outcome that may predict a long-term delay in the progression to end-stage renal disease.[2] Clinical studies have demonstrated that Iptacopan significantly reduces proteinuria in patients with IgAN and C3G.[6][7] For instance, an interim analysis of the Phase III APPLAUSE-IgAN study showed that Iptacopan achieved a statistically significant 38.3% reduction in proteinuria compared to placebo at 9 months.[8][9]

These application notes provide detailed methodologies for accurately assessing the reduction in proteinuria following treatment with Iptacopan, focusing on the techniques used in pivotal clinical trials.

Quantitative Data Presentation

The efficacy of Iptacopan in reducing proteinuria is typically assessed by measuring the change in the Urine Protein-to-Creatinine Ratio (UPCR) from baseline over a specified treatment period. The following tables present example data structures for summarizing results from such an assessment.

Table 1: Patient Demographics and Baseline Characteristics

ParameterIptacopan (200 mg bid) (n=125)Placebo (n=125)
Age (years), mean (SD)45.2 (11.8)46.1 (12.3)
Sex, n (%) Male88 (70.4%)85 (68.0%)
Baseline 24-hour UPCR (g/g), geometric mean (95% CI)2.1 (1.9, 2.3)2.2 (2.0, 2.4)
Baseline eGFR (mL/min/1.73 m²), mean (SD)58.5 (15.2)57.9 (14.8)

Data are hypothetical examples based on typical clinical trial designs.

Table 2: Primary Efficacy Endpoint - Change in Proteinuria

EndpointTimepointIptacopan (200 mg bid)Placebo% Reduction vs Placebo (95% CI)P-value
Change from Baseline in 24-hour UPCR9 Months-40.1%-2.6%38.3% (26.0, 48.6)<0.001
Proportion of patients with 24h-UPCR <1 g/g9 Months42.5%21.9%N/A<0.005

Data adapted from published results of the APPLAUSE-IgAN study.[8][10][11] UPCR is Urine Protein-to-Creatinine Ratio.

Diagrams

Signaling Pathway

Caption: Mechanism of Iptacopan in the alternative complement pathway.

Experimental Workflow

Caption: Workflow for assessing proteinuria reduction in a clinical trial.

Experimental Protocols

The primary method for quantitative assessment of proteinuria in Iptacopan clinical trials is the measurement of protein and creatinine (B1669602) from a 24-hour urine collection to determine the Urine Protein-to-Creatinine Ratio (UPCR).[7][10]

Protocol 1: 24-Hour Urine Collection

Objective: To collect a complete urine sample over a 24-hour period for accurate quantification of total protein and creatinine excretion.

Materials:

  • Large, clean, leak-proof urine collection container (provided by the laboratory).

  • Cooler with ice packs or access to a refrigerator.

  • Patient instruction sheet.

Procedure:

  • Start Time: The collection begins in the morning. Upon waking, the patient must completely empty their bladder into the toilet. This first void is not collected.[12][13] The exact time should be recorded as the start time.

  • Collection Period: For the next 24 hours, all urine must be collected in the provided container.[12] It is critical that every void is collected to ensure accuracy.

  • Storage: The collection container must be kept cool throughout the 24-hour period, either in a refrigerator or a cooler with ice, to prevent bacterial growth and degradation of analytes.[13][14]

  • End Time: Exactly 24 hours after the start time, the patient should attempt to void one last time and add this final sample to the collection container.[12] This marks the end of the collection.

  • Labeling and Transport: The container must be securely capped and labeled with the patient's name, date, and the start/end times of the collection.[15] The sample should be transported to the laboratory for analysis as soon as possible.

  • Volume Measurement: At the laboratory, the total volume of the 24-hour urine collection is measured and recorded before aliquoting for analysis.

Protocol 2: Quantification of Urine Protein and Creatinine

Objective: To measure the concentration of total protein and creatinine in the collected 24-hour urine sample to calculate the UPCR.

Materials:

  • Calibrated automated clinical chemistry analyzer.

  • Reagents for a turbidimetric or colorimetric protein assay (e.g., pyrogallol (B1678534) red-molybdate).

  • Reagents for a creatinine assay (e.g., Jaffe reaction or enzymatic method).

  • Calibrators and quality control materials.

Procedure:

  • Sample Preparation: The 24-hour urine sample is thoroughly mixed to ensure homogeneity.[15] An aliquot is taken for analysis.

  • Total Protein Measurement:

    • The urine sample is processed on a clinical chemistry analyzer using a quantitative method.

    • In a typical colorimetric assay, a reagent dye binds to proteins in the urine, causing a color change that is proportional to the protein concentration.

    • The absorbance is measured spectrophotometrically, and the concentration is determined against a calibration curve.

    • Results are typically reported in mg/dL.

  • Creatinine Measurement:

    • The same urine aliquot is used to measure creatinine concentration on the analyzer.

    • The Jaffe method, which involves the reaction of creatinine with alkaline picrate (B76445) to form a colored complex, is common, though more specific enzymatic methods are also used.

    • The concentration is determined against a calibration curve and reported in mg/dL.

  • Calculation of 24-Hour Excretion:

    • Total 24h Protein ( g/day ): [Protein Concentration (mg/dL) / 1000 (mg/g)] * [Total Urine Volume (mL/day) / 100 (mL/dL)]

    • Total 24h Creatinine ( g/day ): [Creatinine Concentration (mg/dL) / 1000 (mg/g)] * [Total Urine Volume (mL/day) / 100 (mL/dL)]

  • Calculation of Urine Protein-to-Creatinine Ratio (UPCR):

    • The UPCR is calculated by dividing the total 24-hour protein excretion by the total 24-hour creatinine excretion.

    • UPCR (g/g): Total 24h Protein (g/day) / Total 24h Creatinine (g/day)

    • This ratio normalizes protein excretion to creatinine excretion, helping to correct for variations in urine concentration and completeness of the 24-hour collection.[16]

Protocol 3: Spot Urine Protein-to-Creatinine Ratio (Alternative Method)

Objective: To provide a convenient alternative to the 24-hour collection for monitoring proteinuria trends. While the 24-hour collection is the gold standard for primary endpoint analysis in trials, a spot UPCR can be used for interim monitoring.[10][17]

Procedure:

  • Sample Collection: A single urine sample is collected, preferably the first morning void, as it is more concentrated.[18]

  • Laboratory Analysis: The concentrations of protein (mg/dL) and creatinine (mg/dL) in the spot urine sample are measured using the methods described in Protocol 2.

  • Calculation: The UPCR is calculated by directly dividing the protein concentration by the creatinine concentration. The resulting ratio provides an estimate of the 24-hour protein excretion.[16]

Note: While convenient, spot UPCR can be influenced by diurnal variation and patient hydration, making the 24-hour collection more accurate for definitive assessments.[19]

References

Application Notes and Protocols for Measuring eGFR Slope as an Endpoint in Iptacopan Kidney Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estimated glomerular filtration rate (eGFR) slope, representing the rate of change in eGFR over time, is a critical endpoint in clinical trials for chronic kidney disease (CKD).[1][2][3] A slower decline in the eGFR slope is recognized as a valid surrogate endpoint for delayed kidney failure.[2][3] The U.S. Food and Drug Administration (FDA) and other regulatory bodies accept eGFR slope as a primary endpoint for evaluating the efficacy of new therapies in CKD.[4][5][6] A meta-analysis has shown a strong correlation between treatment effects on a 3-year total eGFR slope and clinical endpoints, supporting its use in clinical trials.[1]

Iptacopan (B608621) is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[7][8][9][10] By inhibiting Factor B, Iptacopan prevents the formation of the C3 convertase, thereby reducing the amplification of the complement cascade and subsequent inflammatory responses that contribute to glomerular injury in various complement-driven renal diseases.[7][8][11] Clinical studies of Iptacopan in diseases such as IgA nephropathy (IgAN) and C3 glomerulopathy (C3G) have demonstrated its potential to reduce proteinuria and stabilize kidney function, as measured by eGFR.[11][12][13][14]

These application notes provide a detailed protocol for measuring eGFR slope as a primary or secondary endpoint in clinical trials investigating the efficacy of Iptacopan in patients with kidney disease.

Signaling Pathway of Iptacopan in Complement-Mediated Kidney Disease

Figure 1: Iptacopan's Mechanism of Action cluster_pathway Alternative Complement Pathway C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis Proconvertase C3bB (Pro-convertase) C3b->Proconvertase FactorB Factor B FactorB->Proconvertase FactorD Factor D C3_Convertase C3bBb (C3 Convertase) Proconvertase->C3_Convertase Factor D Amplification Amplification Loop C3_Convertase->Amplification Cleaves more C3 to C3b Downstream Downstream Effects (Inflammation, Cell Lysis, Glomerular Injury) C3_Convertase->Downstream Amplification->C3b Iptacopan Iptacopan Iptacopan->FactorB Inhibits

Caption: Iptacopan inhibits Factor B, preventing the formation of C3 convertase.

Experimental Workflow for Measuring eGFR Slope

Figure 2: Experimental Workflow A Patient Screening and Enrollment B Baseline Data Collection (Visit 1) A->B C Randomization (Iptacopan vs. Placebo) B->C D Scheduled Study Visits (e.g., Months 3, 6, 12, 18, 24, 36) C->D E Serum Creatinine (B1669602) & Cystatin C Measurement (Central Laboratory) D->E At each visit F eGFR Calculation (CKD-EPI 2021 Equation) E->F G Data Quality Control and Validation F->G H Statistical Analysis of eGFR Slope (Linear Mixed-Effects Model) G->H I Endpoint Evaluation and Reporting H->I

Caption: Workflow for eGFR slope measurement in a clinical trial.

Protocols and Methodologies

Patient Selection and Enrollment

A well-defined patient population is crucial for the accurate assessment of eGFR slope.

Inclusion Criteria:

  • Age ≥ 18 years.

  • Confirmed diagnosis of the kidney disease under investigation (e.g., IgA nephropathy, C3 glomerulopathy) via kidney biopsy.

  • eGFR within a specified range (e.g., 20-90 mL/min/1.73m²).

  • Proteinuria at a level indicating a risk of disease progression (e.g., urine protein-to-creatinine ratio [UPCR] ≥1 g/g).

  • Stable and optimized background therapy, such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs), for a specified period before randomization.

Exclusion Criteria:

  • Rapidly progressive glomerulonephritis.

  • Co-existing kidney diseases.

  • History of kidney transplant.

  • Uncontrolled diabetes or hypertension.

  • Use of immunosuppressive medications within a specified timeframe.

Data Collection and Schedule of Assessments

Consistent and frequent data collection is essential for reliable slope calculation.

Table 1: Schedule of Assessments

Assessment Screening Baseline (Visit 1) Month 3 Month 6 Month 12 Month 18 Month 24 Month 36
Demographics & Medical History X
Physical Examination X X X X X X X X
Vital Signs X X X X X X X X
Serum Creatinine X X X X X X X X
Serum Cystatin C X X X X X X X
24-hour UPCR X X X X X X X X
Concomitant Medications X X X X X X X X

| Adverse Events | | X | X | X | X | X | X | X |

Laboratory Methods

4.3.1 Sample Collection and Handling:

  • Collect venous blood samples into appropriate serum separator tubes.

  • Allow blood to clot at room temperature for 30 minutes.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C.

  • Aliquot serum into cryovials and store at -80°C until analysis.

  • All samples should be shipped on dry ice to a central laboratory for analysis to minimize inter-laboratory variability.

4.3.2 Measurement of Serum Creatinine and Cystatin C:

  • Serum creatinine should be measured using an enzymatic method traceable to an isotope dilution mass spectrometry (IDMS) reference standard.

  • Serum cystatin C should be measured using a particle-enhanced nephelometric or turbidimetric immunoassay (PENIA/PETIA) traceable to the international certified reference material ERM-DA471/IFCC.

Calculation of eGFR

The 2021 Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation for creatinine and cystatin C is recommended for calculating eGFR. This equation is more accurate than previous versions and does not include a race variable.

eGFRcr-cys (mL/min/1.73 m²) = 135 × min(Scr/κ, 1)α × max(Scr/κ, 1)-0.544 × min(Scys/0.8, 1)-0.323 × max(Scys/0.8, 1)-0.778 × 0.9961Age [× 1.08 if female]

Where:

  • Scr is serum creatinine in mg/dL.

  • Scys is serum cystatin C in mg/L.

  • κ is 0.7 for females and 0.9 for males.

  • α is -0.241 for females and -0.302 for males.

Statistical Analysis of eGFR Slope

The primary analysis of the eGFR slope should be conducted using a linear mixed-effects model.[15] This approach can account for the correlation of repeated measurements within individuals and can handle missing data appropriately.

5.1 Definition of eGFR Slopes:

  • Total Slope: The rate of eGFR change from baseline over the entire study period (e.g., 36 months). This is often the primary endpoint.

  • Chronic Slope: The rate of eGFR change calculated from a later time point (e.g., month 3) to the end of the study. This can help to distinguish the long-term treatment effect from any acute hemodynamic effects of the drug.[1][16]

5.2 Statistical Model: A linear mixed-effects model for repeated measures (MMRM) can be specified as follows:

eGFRij = (β0 + b0i) + (β1 + b1i) × Timej + β2 × Treatmenti + β3 × Treatmenti × Timej + εij

Where:

  • eGFRij is the eGFR for subject i at time j.

  • β0 is the fixed-effect intercept.

  • b0i is the random-effect intercept for subject i.

  • β1 is the fixed-effect slope for the placebo group.

  • b1i is the random-effect slope for subject i.

  • Timej is the time of measurement.

  • Treatmenti is an indicator for the treatment group (0=placebo, 1=Iptacopan).

  • β3 represents the difference in slopes between the Iptacopan and placebo groups, which is the primary parameter of interest.

  • εij is the residual error.

The model should include baseline eGFR, proteinuria, and other relevant demographic and clinical characteristics as covariates.

5.3 Power and Sample Size: The sample size should be calculated to provide sufficient power (typically >80%) to detect a clinically meaningful difference in eGFR slope between the Iptacopan and placebo groups. A treatment effect of slowing the eGFR decline by 0.75 to 1.5 mL/min/1.73m²/year is often considered clinically meaningful.[2][4]

Data Presentation

Clear and concise presentation of data is essential for interpreting the study results.

Table 2: Baseline Demographics and Clinical Characteristics

Characteristic Iptacopan (N=XX) Placebo (N=XX) Total (N=XX)
Age (years), mean (SD)
Sex, n (%)
Male
Female
Race, n (%)
White
Black or African American
Asian
Other
Baseline eGFR (mL/min/1.73m²), mean (SD)
Baseline UPCR (g/g), median (IQR)
Systolic Blood Pressure (mmHg), mean (SD)
Diastolic Blood Pressure (mmHg), mean (SD)

| Use of ACEi/ARB, n (%) | | | |

Table 3: eGFR Measurements Over Time

Time Point Iptacopan Group Placebo Group
Mean eGFR (SD) Mean eGFR (SD)
Baseline
Month 3
Month 6
Month 12
Month 18
Month 24

| Month 36 | | |

Table 4: Analysis of eGFR Slope

Parameter Iptacopan (N=XX) Placebo (N=XX) Difference (95% CI) p-value
Total eGFR Slope (mL/min/1.73m²/year)
Mean (SE)
Chronic eGFR Slope (mL/min/1.73m²/year)

| Mean (SE) | | | | |

Conclusion

Measuring the eGFR slope is a robust and validated method for assessing the efficacy of Iptacopan in slowing the progression of kidney disease. Adherence to a standardized protocol for patient selection, data collection, laboratory analysis, and statistical evaluation is paramount to ensure the integrity and reliability of the clinical trial results. The use of a linear mixed-effects model provides a powerful statistical framework for analyzing the treatment effect on eGFR decline. This comprehensive approach will facilitate a thorough evaluation of Iptacopan's potential to preserve long-term kidney function in patients with complement-mediated renal diseases.

References

Practical Laboratory-Scale Synthesis of Iptacopan Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of Iptacopan hydrochloride, a potent and selective small-molecule inhibitor of complement factor B. The described methods are based on practical and published synthetic routes, offering a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Iptacopan is an orally available inhibitor of complement factor B, a key component of the alternative complement pathway. Its development marks a significant advancement in the treatment of complement-mediated diseases. The synthesis of Iptacopan for laboratory use involves a multi-step sequence that requires careful control of reaction conditions to achieve the desired stereochemistry and purity. This document outlines a practical seven-step synthesis culminating in the formation of this compound, with a reported overall yield of approximately 29%.[1][2][3][4]

Overall Synthetic Scheme

The synthesis of Iptacopan proceeds through several key intermediates. The general workflow involves the construction of the substituted piperidine (B6355638) core, followed by coupling with the indole (B1671886) moiety and subsequent functional group manipulations to yield the final active pharmaceutical ingredient.

G A Starting Materials B Intermediate 11 (Substituted Pyridine) A->B Rhodium-catalyzed coupling C Intermediate 12 (Chiral Alcohol) B->C Enzymatic reduction D Intermediate 14 (Ethylated Piperidine) C->D Ethylation E Intermediate 15 (Piperidine Hydrochloride) D->E Deprotection/ Salt Formation F Intermediate 9 (Coupled Product) E->F Reductive Amination G Iptacopan (Free Base) F->G Saponification H This compound G->H Salt Formation

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the reported yields and purity for key steps in the synthesis of Iptacopan.

StepProductYield (%)Purity/ee ValueReference
Enzymatic Reduction of Intermediate 11Benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)-phenyl)-piperidine-1-carboxylate (Intermediate 12)High98% (HPLC), 99% (ee)[1][2]
Overall Synthesis (7 steps)Iptacopan29-[1][2][3][4]
Final Salt FormationThis compound65-[5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate Hydrochloride (Intermediate 15)

This protocol details the deprotection of a precursor to yield the key piperidine intermediate.

  • Dissolution: Dissolve compound 14 (14.5 g, 36.5 mmol) in methanol (B129727) (40 mL) in a 100 mL single-mouth bottle.[6]

  • Acidification: Add 1 M HCl (22 mL, 43.8 mmol).[6]

  • Hydrogenation: Add 10% Pd/C (1.45 g, 10% w/w) to the solution.[6]

  • Reaction: Replace the atmosphere with nitrogen and then with hydrogen (repeated three times). Stir the reaction mixture for 12-15 hours.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH = 10:1 (Rf = 0.3).[6]

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain a white solid.[6]

  • Purification: Slurry the solid in methyl tert-butyl ether to remove impurities, yielding 9.3 g of the desired product.[6]

Protocol 2: Synthesis of Iptacopan (Free Base)

This protocol describes the saponification of the methyl ester precursor to yield the final Iptacopan free base.

  • Reaction Setup: Place compound 9 (8.5 g, 15.8 mmol) in a 100 mL single-mouth bottle.[6]

  • Solvent Addition: Add methanol (20 mL) and tetrahydrofuran (B95107) (10 mL).[6]

  • Hydrolysis: Heat the mixture to an external temperature of 45 °C and add 1 M LiOH aqueous solution (79 mL, 79 mmol) in batches.[6]

  • Monitoring: Monitor the reaction by TLC (DCM:MeOH = 10:1, Rf = 0.5).[6]

  • Work-up: Once the reaction is complete, proceed with standard aqueous work-up and extraction procedures to isolate the product.

Protocol 3: Synthesis of this compound

This protocol details the final salt formation step to produce this compound.[5]

  • Dissolution: Dissolve Iptacopan free base (620 mg, 1.47 mmol) in a mixture of H₂O (10 mL) and acetonitrile (B52724) (3 mL).[5]

  • Acidification: Add 5 M aqueous HCl (0.5 mL, 2.5 mmol).[5]

  • Lyophilization: Lyophilize the mixture to obtain a solid.

  • Recrystallization: Suspend the resulting solid in isopropanol (B130326) (iPrOH) and heat to 70 °C. The solid should dissolve after approximately 1.5 hours.[5]

  • Crystallization: Cool the solution to room temperature with stirring. A suspension will form after about 5 hours.[5]

  • Isolation: Collect the solid by filtration and dry under high vacuum at 50 °C to yield this compound (450 mg, 65% yield).[5]

G cluster_protocol3 Protocol 3: this compound Synthesis A Dissolve Iptacopan in H2O/Acetonitrile B Add 5M HCl A->B C Lyophilize B->C D Suspend in iPrOH Heat to 70°C C->D E Cool to RT with stirring D->E F Filter and Dry E->F G Iptacopan HCl F->G

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The presented protocols provide a framework for the laboratory synthesis of this compound. A key feature of the described route is the use of a biocatalytic reduction to establish the desired stereochemistry in a crucial piperidine intermediate, which offers high optical purity and yield.[1][2] The subsequent steps involve standard organic transformations, such as reductive amination and saponification, culminating in the formation of the hydrochloride salt to improve the compound's stability and handling properties. Researchers should pay close attention to the reaction monitoring and purification steps to ensure the final compound's high purity.

References

Application Notes: Iptacopan for the Study of Extravascular and Intravascular Hemolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by chronic complement-mediated hemolysis.[1][2][3] The disease arises from a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells.[3][4] The absence of key complement regulators, CD55 and CD59, renders red blood cells (RBCs) highly susceptible to destruction by the complement system.[3][5] This destruction occurs through two primary mechanisms: intravascular hemolysis (IVH) , driven by the formation of the terminal Membrane Attack Complex (MAC), and extravascular hemolysis (EVH) , mediated by the opsonization of RBCs with C3 fragments, leading to their clearance by phagocytes in the liver and spleen.[2][6][7]

While C5 inhibitors have been the standard of care, they primarily control IVH, leaving some patients with persistent anemia due to ongoing EVH.[1][7] Iptacopan (B608621) (Fabhalta®), a first-in-class, oral Factor B inhibitor, offers a novel approach by targeting the alternative complement pathway proximally.[3][4][8] This dual mechanism of action makes iptacopan not only a significant therapeutic advance but also a valuable tool for researchers studying the distinct and overlapping roles of IVH and EVH in PNH and other complement-mediated diseases.

Mechanism of Action of Iptacopan

Iptacopan is a small molecule inhibitor that specifically targets Factor B, a key serine protease in the alternative pathway of the complement system.[4][8][9] The alternative pathway acts as a critical amplification loop for complement activation.[9] Factor B binds to C3b to form the pro-convertase, which is then cleaved by Factor D to generate the active C3 convertase (C3bBb).[8][9] This enzyme complex drives the cleavage of more C3, amplifying the cascade.

By inhibiting Factor B, iptacopan prevents the formation of the alternative pathway C3 convertase.[4][9] This upstream inhibition has a dual effect:

  • Control of Intravascular Hemolysis: It prevents the amplification of the complement cascade, leading to reduced generation of the terminal MAC (C5b-9), which is responsible for the direct lysis of PNH RBCs in circulation.[6][9]

  • Control of Extravascular Hemolysis: It reduces the deposition of C3b and its fragments on the surface of RBCs, thereby decreasing their opsonization and subsequent clearance by macrophages in the spleen and liver.[6][7][10]

This mechanism contrasts with anti-C5 therapies, which act at the terminal end of the cascade and do not prevent the upstream deposition of C3b that leads to EVH.[6]

G Mechanism of Iptacopan vs. C5 Inhibitors cluster_AP Alternative Pathway (Amplification Loop) cluster_Terminal Terminal Pathway cluster_Outcomes Pathological Outcomes C3b C3b C3_Convertase C3 Convertase (C3bBb) C3b->C3_Convertase EVH Extravascular Hemolysis (C3b Opsonization) C3b->EVH FactorB Factor B FactorB->C3_Convertase FactorD Factor D FactorD->C3_Convertase C3 C3 C3_Convertase->C3 Cleaves more C3 C5_Convertase C5 Convertase C3_Convertase->C5_Convertase C3->C3b Iptacopan Iptacopan Iptacopan->FactorB INHIBITS C5 C5 MAC Membrane Attack Complex (MAC) C5->MAC C5_Convertase->C5 IVH Intravascular Hemolysis (RBC Lysis) MAC->IVH C5_Inhibitor Anti-C5 Therapy C5_Inhibitor->C5 INHIBITS

Caption: Iptacopan inhibits Factor B, blocking both downstream MAC formation (IVH) and C3b deposition (EVH).

Application Notes & Quantitative Data Summary

Iptacopan serves as a precise tool to investigate the dynamics of complement-mediated hemolysis. By providing comprehensive control over the alternative pathway, it allows for the clear differentiation of clinical and hematological outcomes associated with inhibiting both IVH and EVH versus IVH alone.

Application in Paroxysmal Nocturnal Hemoglobinuria (PNH)

Clinical trials in PNH have provided robust quantitative data on the efficacy of iptacopan. The Phase III APPLY-PNH study compared iptacopan to anti-C5 therapies in patients with residual anemia, while the APPOINT-PNH study evaluated iptacopan in complement-inhibitor-naïve patients.[1][3][11]

Table 1: Key Efficacy Endpoints from Phase III PNH Clinical Trials

EndpointAPPLY-PNH (Anti-C5 Experienced)[10][12]APPOINT-PNH (Complement-Naïve)[11][13][14]
Primary Endpoint Iptacopan demonstrated superiority to anti-C5 therapy in increasing Hb levels ≥2 g/dL without transfusions.[10]A significant proportion of patients achieved Hb increase ≥2 g/dL without transfusions at 24 weeks.[11]
Hemoglobin (Hb) Response 82% of iptacopan patients achieved Hb increase ≥2 g/dL vs. 2% on anti-C5 therapy.[10]92% of patients achieved Hb increase ≥2 g/dL without transfusions.[13]
Hb Level ≥12 g/dL 69% of iptacopan patients achieved Hb ≥12 g/dL vs. 0% on anti-C5 therapy.[10]N/A
Transfusion Avoidance Transfusion avoidance rate was significantly higher with iptacopan.[12]An estimated 97.6% of patients achieved transfusion independence at 24 weeks.[14]
Lactate Dehydrogenase (LDH) Mean LDH levels were maintained at <1.5 x ULN.[12]Marked reduction in LDH levels, a key marker of hemolysis.[15]
Fatigue Improvement Clinically meaningful improvement in FACIT-Fatigue scores.[12]Significant improvement in patient-reported fatigue.[1]

Data compiled from multiple sources reporting on the respective clinical trials.[1][10][11][12][13][14][15]

Application in C3 Glomerulopathy (C3G)

C3G is a rare kidney disease driven by overactivation of the alternative complement pathway.[16][17] The APPEAR-C3G Phase III study demonstrated iptacopan's efficacy in this context, providing further evidence of its robust mechanism of action.

Table 2: Key Efficacy Endpoints from Phase III APPEAR-C3G Trial

EndpointResult at 6 Months (Iptacopan vs. Placebo)
Primary Endpoint Met: Superiority in proteinuria reduction on top of background therapy.[18]
Proteinuria Reduction (UPCR) 35.1% reduction with iptacopan compared to placebo (statistically significant).[16][17][19]
eGFR (Kidney Function) Numerical improvement of 2.2 mL/min/1.73 m² over placebo.[19]
Serum C3 Levels Significant increase of 185% .[19]
Plasma sC5b-9 (MAC) Significant decrease of -65.1% .[19]

Data from the APPEAR-C3G study.[16][17][18][19]

Experimental Protocols

The following protocols are designed for in vitro and clinical assessment of iptacopan's effect on hemolysis and complement activation.

Protocol 1: In Vitro Hemolysis Inhibition Assay

This protocol assesses the potency of iptacopan in preventing complement-mediated lysis of susceptible red blood cells.

G start Start: Prepare Reagents prep_rbc 1. Prepare RBC Suspension (e.g., PNH-like cells or sensitized rabbit erythrocytes) start->prep_rbc prep_serum 2. Prepare Normal Human Serum (NHS) as complement source prep_rbc->prep_serum prep_iptacopan 3. Prepare Serial Dilutions of Iptacopan & Controls prep_serum->prep_iptacopan plate_setup 4. Plate Setup (96-well) Add NHS, Iptacopan/Vehicle, and Buffer to wells prep_iptacopan->plate_setup add_rbc 5. Add RBC Suspension to all wells plate_setup->add_rbc incubate 6. Incubate Plate (e.g., 30-60 min at 37°C) add_rbc->incubate centrifuge 7. Centrifuge Plate (e.g., 1000 x g for 10 min) incubate->centrifuge measure 8. Measure Hemolysis Transfer supernatant and read absorbance at 541 nm centrifuge->measure analyze 9. Analyze Data Calculate % Hemolysis Inhibition vs. Positive Control (100% Lysis) measure->analyze end End analyze->end

Caption: Workflow for an in vitro hemolysis inhibition assay to evaluate iptacopan efficacy.

Methodology:

  • Preparation of Red Blood Cells (RBCs):

    • Use either PNH patient RBCs, PIGA-deficient cell lines, or unsensitized rabbit erythrocytes (for alternative pathway assessment).[20]

    • Wash cells three times in a suitable buffer (e.g., Mg²⁺-EGTA buffer for the alternative pathway).

    • Resuspend to a final concentration of 2% (v/v).[21]

  • Assay Setup (96-well plate):

    • Test Wells: Add buffer, normal human serum (as complement source, final dilution 1:2), and varying concentrations of iptacopan.[20]

    • Negative Control (0% Lysis): Add buffer and RBCs only.

    • Positive Control (100% Lysis): Add distilled water (or Triton X-100) and RBCs.[22]

    • Vehicle Control: Add buffer, serum, RBCs, and the vehicle used to dissolve iptacopan (e.g., DMSO).

  • Incubation and Measurement:

    • Add the prepared RBC suspension to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.[22][23]

    • Centrifuge the plate to pellet intact RBCs.

    • Carefully transfer the supernatant to a new flat-bottom plate.

    • Measure the absorbance of the supernatant at 541 nm using a spectrophotometer to quantify hemoglobin release.[23][24]

  • Data Analysis:

    • Calculate the percentage of hemolysis for each concentration of iptacopan relative to the positive and negative controls.

    • Plot the dose-response curve to determine the IC₅₀ (the concentration of iptacopan that inhibits 50% of hemolysis).

Protocol 2: Measurement of Key Biomarkers for IVH and EVH

To study the differential effects of iptacopan in a clinical or pre-clinical setting, specific biomarkers for IVH and EVH should be monitored.

  • Intravascular Hemolysis (IVH) Markers:

    • Lactate Dehydrogenase (LDH): A key marker of hemolysis.[4] Measure serum LDH levels using a standard clinical chemistry analyzer. A significant reduction in LDH indicates control of IVH.[15]

    • Plasma Free Hemoglobin: Directly measures hemoglobin released into the circulation. Quantify using spectrophotometric methods.

    • Haptoglobin: Binds to free hemoglobin. Levels will be low or undetectable during active IVH and will increase as IVH is controlled.

  • Extravascular Hemolysis (EVH) Markers:

    • Reticulocyte Count: An elevated count in the presence of anemia suggests the bone marrow is compensating for RBC loss, a hallmark of ongoing EVH.[1] Measure using an automated hematology analyzer.

    • Unconjugated Bilirubin: A breakdown product of heme. Elevated levels can indicate increased RBC turnover from EVH.[1] Measure using a standard clinical chemistry analyzer.

    • Flow Cytometry for C3 Deposition: Use fluorescently labeled anti-C3 antibodies to quantify C3 fragments on the surface of patient RBCs. A reduction in C3 deposition post-iptacopan treatment provides direct evidence of EVH control.

G cluster_IVH Intravascular Hemolysis cluster_EVH Extravascular Hemolysis PNH PNH (GPI-deficient RBCs) IVH_Node MAC-mediated Lysis in Circulation PNH->IVH_Node EVH_Node C3b-mediated Opsonization & Clearance in Spleen/Liver PNH->EVH_Node LDH Marker: High LDH IVH_Node->LDH Retic Markers: High Reticulocytes, High Bilirubin EVH_Node->Retic C5_Inhibitor Anti-C5 Therapy C5_Inhibitor->IVH_Node Strongly Inhibits C5_Inhibitor->EVH_Node No direct effect Iptacopan Iptacopan (Factor B Inhibitor) Iptacopan->IVH_Node Inhibits Iptacopan->EVH_Node Strongly Inhibits

Caption: Differential effects of Iptacopan vs. Anti-C5 therapies on hemolysis pathways and their markers.
Conclusion

Iptacopan's unique mechanism of inhibiting the alternative complement pathway at the level of Factor B provides comprehensive control over both intravascular and extravascular hemolysis.[3][10] This makes it a powerful tool for researchers and drug developers to dissect the pathophysiology of complement-mediated diseases like PNH and C3G. The protocols and data presented here offer a framework for utilizing iptacopan to quantify the distinct contributions of IVH and EVH, assess the efficacy of novel complement inhibitors, and ultimately advance the understanding and treatment of these complex disorders.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Iptacopan hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for improving the aqueous solubility of Iptacopan hydrochloride for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Iptacopan and why is its solubility a concern?

Iptacopan is a first-in-class, oral, small-molecule inhibitor of complement Factor B, a key protein in the alternative complement pathway.[1][2][3] It is investigated for treating complement-mediated diseases like paroxysmal nocturnal hemoglobinuria (PNH).[1][4] As a drug substance, this compound monohydrate is a powder that is only slightly soluble in water, which presents a significant challenge for preparing solutions for in vitro and in vivo experiments.[4][5][6]

Q2: What are the basic physicochemical properties of this compound?

Understanding the compound's properties is the first step in developing a solubilization strategy.

PropertyValueSource
Appearance White or almost white to pale purplish-pink powder[5][6]
Molecular Formula C₂₅H₃₁ClN₂O₄[7][8]
Molecular Weight 458.98 g/mol [7][8]
pKa (Strongest Acidic) 3.7[4]
pKa (Strongest Basic) 8.75[4]
Predicted Water Solubility 0.00578 mg/mL[4]
Q3: What is the best solvent for preparing a high-concentration stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing initial high-concentration stock solutions.[5] this compound is highly soluble in DMSO.[7][8][9]

SolventReported SolubilitySource
DMSO ≥ 100 mg/mL (217.87 mM)[7][8]
Water 50 mg/mL (108.94 mM) with sonication and heating to 60°C[7][8][10]
Water (at 25°C) Slightly soluble[6]
Methanol Soluble[5]
Acetonitrile:Water (1:1) Soluble[5]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Direct dissolution in aqueous buffers at neutral pH is not recommended due to the compound's low intrinsic water solubility.[4][5] This will likely result in an incomplete dissolution or a very low final concentration. The recommended approach is to first prepare a concentrated stock in DMSO and then dilute it into the aqueous experimental medium.

Troubleshooting Guide

This section addresses common problems encountered when preparing aqueous working solutions from a DMSO stock.

Problem: My compound precipitates when I dilute the DMSO stock into my aqueous buffer.

This is the most common issue and occurs because the hydrophobic compound, which is stable in the organic solvent, is suddenly exposed to an aqueous environment where it is not soluble.

Root Cause Analysis & Solutions

Caption: Troubleshooting workflow for precipitation issues.
Detailed Troubleshooting Steps:
  • Modify Dilution Technique:

    • Rapid Vortexing: Add the small volume of DMSO stock drop-wise into the aqueous buffer while the buffer is vortexing vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

    • Increase Temperature: Gently warming the aqueous buffer (if compatible with your experiment) can sometimes increase the solubility limit.

  • Lower the Final Concentration:

    • The final concentration you are trying to achieve may be above the compound's solubility limit in the final medium (even with a small percentage of DMSO). Try preparing a more dilute working solution.

    • Crucially, keep the final DMSO concentration as low as possible , ideally below 0.5% or 0.1% for most cell-based assays to avoid solvent toxicity.[11]

  • Use Solubilizing Excipients (Co-solvents, Surfactants, or Complexing Agents):

    • For challenging applications, especially in vivo studies, a formulation vehicle is necessary. These agents create a more favorable micro-environment for the hydrophobic drug.[12][13]

    • Surfactants: Non-ionic surfactants like Tween-80 or Polysorbate 20 can form micelles that encapsulate the drug.[11][14]

    • Co-solvents: Water-miscible organic solvents like polyethylene (B3416737) glycol (PEG) can be used to increase the solvent capacity of the aqueous phase.[12][15]

    • Complexing Agents: Cyclodextrins, such as SBE-β-CD (sulfobutylether beta-cyclodextrin), can form inclusion complexes where the hydrophobic drug sits (B43327) inside the cyclodextrin's core, increasing its apparent solubility in water.[7][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out the required amount of this compound (MW: 458.98 g/mol ). For 1 mL of a 10 mM stock, you will need 4.59 mg.

  • Solvent Addition: Add the calculated volume of fresh, high-quality DMSO to the solid compound. Using DMSO that has absorbed moisture can reduce solubility.[8][9]

  • Dissolution: Vortex the solution vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C.[8] For short-term storage (1 month), -20°C is sufficient; for long-term storage (6 months), -80°C is recommended.[8]

Protocol 2: Preparation of an In Vivo Formulation using a Cosolvent System

This protocol is based on a common vehicle used for administering poorly soluble compounds in animal studies.[7][16] It aims to create a clear, stable solution suitable for oral or parenteral administration.

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Procedure (to prepare 1 mL of a 2 mg/mL final solution):

  • Initial Dissolution: Weigh 2 mg of this compound into a sterile microcentrifuge tube. Add 100 µL of DMSO and vortex until the compound is fully dissolved.

  • Add Co-solvent: Add 400 µL of PEG300 to the DMSO solution. Vortex thoroughly until the mixture is homogenous.

  • Add Surfactant: Add 50 µL of Tween-80. Vortex again until the solution is clear and uniform.

  • Final Dilution: Slowly add 450 µL of saline to the mixture, vortexing continuously during the addition.

  • Final Check: The final solution should be clear and free of precipitation. If the solution appears cloudy, gentle warming and sonication may aid dissolution.[16] This formulation should be prepared fresh on the day of use.[8]

Formulation ExampleCompositionFinal ConcentrationSource
In Vivo Vehicle 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[7]
In Vivo Vehicle 2 10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL[7]
In Vivo Vehicle 3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL[7]

Visualizations

Mechanism of Action: Alternative Complement Pathway

Iptacopan acts by binding to and inhibiting Factor B, which prevents the formation of the C3 convertase (C3bBb) of the alternative pathway. This blockade halts the amplification loop of the complement cascade.[2][3][17]

ComplementPathway Alternative Complement Pathway & Iptacopan Inhibition C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3bB C3bB Complex C3b->C3bB FactorB Factor B FactorB->C3bB FactorD Factor D C3Convertase C3 Convertase (C3bBb) C3bB->C3Convertase Cleavage by Factor D Amplification Amplification Loop (More C3b) C3Convertase->Amplification Cleaves more C3 Downstream Downstream Effects (Opsonization, MAC formation) C3Convertase->Downstream Amplification->C3b Iptacopan Iptacopan Iptacopan->FactorB INHIBITS

Caption: Iptacopan inhibits Factor B, blocking the amplification loop.
Solubilization Strategy Workflow

This diagram outlines the logical steps for successfully preparing an aqueous solution of this compound for an experiment.

SolubilityWorkflow cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Working Solution Preparation cluster_troubleshoot Step 3: Troubleshooting start Weigh Iptacopan HCl dissolve Dissolve in 100% DMSO (Vortex/Sonicate) start->dissolve stock Store 10 mM Stock at -80°C dissolve->stock dilute Dilute DMSO stock into aqueous buffer with vortexing stock->dilute check Check for Precipitation dilute->check lower_c Lower final concentration check->lower_c Yes success Solution is Clear: Proceed with Experiment check->success No add_excipient Use formulation vehicle (e.g., PEG, Tween-80) lower_c->add_excipient add_excipient->dilute Retry Dilution

Caption: Decision workflow for preparing Iptacopan solutions.

References

Technical Support Center: Optimizing Iptacopan Dosage and Administration in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and administration of Iptacopan (LNP023) in preclinical in vivo models of complement-mediated diseases. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Iptacopan and how does it work?

A1: Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2] By selectively binding to and inhibiting Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), which is essential for the amplification loop of the alternative pathway.[1][2] This targeted inhibition effectively dampens the overactivation of the complement system, which is a key driver in various complement-mediated diseases, without completely shutting down the classical or lectin pathways, which are important for immune defense against infections.

Q2: What are the most relevant preclinical in vivo models for studying Iptacopan?

A2: The most relevant preclinical models are those that recapitulate the pathology of complement-mediated diseases. For Paroxysmal Nocturnal Hemoglobinuria (PNH), mouse models with a knockout of the Piga gene in hematopoietic stem cells are commonly used.[3] These models exhibit red blood cells deficient in GPI-anchored proteins, making them susceptible to complement-mediated hemolysis. For C3 Glomerulopathy (C3G), mouse models with deficiencies in complement regulatory proteins, such as Factor H (Cfh knockout mice), or humanized C3 mice that spontaneously develop C3G-like symptoms, are valuable.[4] Additionally, Iptacopan has been studied in a rat model of membranous nephropathy and a mouse model of lupus nephritis.[3]

Q3: What is the recommended starting dose for Iptacopan in mice?

A3: While specific optimal doses need to be determined empirically for each study, a starting point can be extrapolated from available preclinical data. In a mouse model of KRN-induced arthritis, oral administration of a Factor B inhibitor was shown to be effective.[1] Considering the pharmacokinetic and pharmacodynamic data from various studies, a starting dose range of 10-30 mg/kg, administered twice daily via oral gavage, is a reasonable starting point for efficacy studies in mice. Dose-ranging studies are highly recommended to determine the optimal dose for your specific model and experimental endpoint.

Q4: What is the appropriate vehicle for formulating Iptacopan for oral administration?

A4: For preclinical oral gavage studies, Iptacopan can be formulated as a suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a solution in a suitable solvent system. The choice of vehicle should be based on the solubility and stability of Iptacopan and should be well-tolerated by the animals. It is crucial to conduct a pilot study to assess the tolerability of the vehicle alone before proceeding with the main experiment.[5]

Q5: How can I monitor the in vivo efficacy of Iptacopan?

A5: The efficacy of Iptacopan can be assessed by measuring biomarkers of alternative complement pathway activation. Key biomarkers include levels of Factor B fragment Bb in plasma, and deposition of C3 fragments in tissues (e.g., kidney glomeruli in C3G models).[6][7] Functional assays, such as a hemolytic assay (e.g., CH50 or AH50), can also be used to measure the overall activity of the complement cascade.[8] For disease-specific models, efficacy can be monitored by relevant clinical readouts, such as hemoglobin levels and lactate (B86563) dehydrogenase (LDH) in PNH models, or proteinuria and kidney histology in C3G models.[4][9]

Data Presentation

Table 1: Summary of Iptacopan (LNP023) Preclinical and Clinical Dosage Information

SpeciesModel/ConditionDoseAdministration RouteKey FindingsReference
MouseKRN-induced arthritisNot specifiedOral gavagePrevention of arthritis[1]
MouseMRL/lpr (Lupus)Not specifiedNot specifiedAttenuated pathological kidney damage[3]
RatPassive Heymann nephritisNot specifiedNot specifiedEfficacious in the model[6][7]
HumanPNH (Phase III)200 mg twice dailyOralClinically meaningful increases in hemoglobin[2][10]
HumanC3G (Phase III)200 mg twice dailyOralSignificant reduction in proteinuria[4][11]

Experimental Protocols

Protocol 1: Oral Gavage Administration of Iptacopan in Mice

This protocol provides a standardized method for the oral administration of Iptacopan to mice.

Materials:

  • Iptacopan

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Syringes (1 ml)

  • Flexible plastic or stainless steel gavage needles (20-22 gauge for adult mice)[12][13]

  • Weighing scale

  • Animal handling and restraint equipment

Procedure:

  • Preparation of Iptacopan Formulation:

    • Calculate the required amount of Iptacopan and vehicle based on the desired dose and the number of animals.

    • Prepare the Iptacopan formulation by suspending or dissolving it in the chosen vehicle. Ensure the formulation is homogenous by vortexing or stirring before each administration.

  • Animal Preparation:

    • Weigh each mouse accurately to calculate the precise volume to be administered. The administration volume should typically not exceed 10 ml/kg body weight.[14]

    • Acclimate the mice to handling for several days before the first gavage to reduce stress.[15]

  • Gavage Needle Measurement:

    • Measure the correct insertion length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib. Mark this length on the needle with a permanent marker.[16]

  • Animal Restraint:

    • Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate passage of the needle into the esophagus.[12][15]

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it slowly and smoothly along the roof of the mouth towards the esophagus.[17]

    • If any resistance is met, do not force the needle. Withdraw and re-attempt.[18]

    • Once the needle is at the pre-measured depth, slowly administer the Iptacopan formulation.

  • Post-Administration Monitoring:

    • Carefully withdraw the needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or fluid from the nose or mouth, for at least 10-15 minutes.[12]

Mandatory Visualizations

Alternative_Complement_Pathway C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase cleaves Factor B C3_convertase->C3b cleaves more C3 Amplification_Loop Amplification Loop C5_convertase C5 Convertase (C3bBbC3b) C3_convertase->C5_convertase C5a C5a (Inflammation) C5_convertase->C5a C5b C5b C5_convertase->C5b cleaves C5 C5 C5 C5->C5_convertase MAC Membrane Attack Complex (C5b-9) (Cell Lysis) C5b->MAC Iptacopan Iptacopan Iptacopan->FactorB Inhibits Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase Animal_Model Select Animal Model (e.g., Piga KO mouse) Dose_Selection Dose Range Selection (e.g., 10-30 mg/kg) Animal_Model->Dose_Selection Formulation Iptacopan Formulation (e.g., in 0.5% Methylcellulose) Dose_Selection->Formulation Acclimation Animal Acclimation & Baseline Measures Formulation->Acclimation Dosing Twice Daily Oral Gavage Acclimation->Dosing Monitoring Monitor Animal Health & Clinical Signs Dosing->Monitoring Biomarkers Collect Samples (Blood, Tissues) Dosing->Biomarkers Analysis Analyze Biomarkers (e.g., Bb, C3d, LDH) Biomarkers->Analysis Histology Histopathological Analysis Biomarkers->Histology

References

Managing potential adverse events of Iptacopan in clinical research settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential adverse events associated with Iptacopan (LNP023) in a clinical research setting.

Troubleshooting Guides

This section offers step-by-step guidance for managing specific adverse events that may be encountered during clinical trials involving Iptacopan.

Issue 1: Participant Presents with Signs of Infection

Question: A research participant taking Iptacopan reports symptoms of an infection, such as fever, cough, or sore throat. What are the immediate steps and long-term management strategies?

Answer:

Given that Iptacopan inhibits the alternative complement pathway, a key component of the innate immune system, participants may have an increased susceptibility to infections, particularly from encapsulated bacteria.[1] Prompt management is crucial.

Immediate Actions:

  • Assess Severity: Perform an immediate clinical assessment, including vital signs (temperature, heart rate, blood pressure, respiratory rate).

  • Symptom Review: Document the onset, duration, and nature of all symptoms. Pay close attention to signs of severe infection like stiff neck, confusion, severe headache with vomiting, or difficulty breathing, which could indicate a serious infection such as meningitis.[2]

  • Laboratory Work-up: Collect blood samples for a complete blood count (CBC) with differential, C-reactive protein (CRP), and blood cultures. Depending on the symptoms, collect other relevant samples such as urine for urinalysis and culture, or a nasopharyngeal swab for respiratory pathogen testing.

  • Review Vaccination Status: Confirm the participant's vaccination status for Neisseria meningitidis, Streptococcus pneumoniae, and Haemophilus influenzae. Vaccination is required or recommended before starting Iptacopan.[3][4]

  • Consider Treatment Interruption: For moderate to severe infections, consider temporarily discontinuing Iptacopan in consultation with the study's medical monitor.

  • Initiate Empiric Antibiotics: If a bacterial infection is suspected, and especially if the participant is neutropenic or shows signs of sepsis, initiate broad-spectrum antibiotics immediately after collecting cultures, as per the study protocol.

Monitoring and Follow-up:

  • Monitor vital signs and clinical status closely.

  • Follow up on all microbiology and laboratory results to tailor antibiotic therapy.

  • Evaluate the participant daily until the infection resolves.

  • Once the infection has resolved, a decision to restart Iptacopan should be made in consultation with the medical monitor.

Experimental Workflow: Investigating a Suspected Infection

Caption: Workflow for Investigating a Suspected Infection.

Issue 2: Laboratory Results Indicate Breakthrough Hemolysis

Question: A participant on Iptacopan for Paroxysmal Nocturnal Hemoglobinuria (PNH) shows a sudden increase in lactate (B86563) dehydrogenase (LDH) and a decrease in hemoglobin. How should potential breakthrough hemolysis be managed?

Answer:

Breakthrough hemolysis (BTH) can occur in PNH patients. While Iptacopan is designed to control both intravascular and extravascular hemolysis, BTH can still happen.[5][6][7]

Immediate Actions:

  • Confirm Hemolysis: Repeat LDH and hemoglobin tests immediately. Also, order a full hemolysis panel, including haptoglobin, indirect bilirubin, and a reticulocyte count.

  • Clinical Evaluation: Assess for clinical signs of hemolysis, such as fatigue, hemoglobinuria (dark urine), abdominal pain, dyspnea, or new-onset erectile dysfunction.[4]

  • Investigate Triggers: Investigate potential triggers for complement activation, such as a recent infection, surgery, or other inflammatory event.

  • Dosing Compliance: Discreetly confirm the participant's adherence to the twice-daily dosing schedule.

  • Do Not Adjust Dose Independently: In clinical trials, cases of clinical BTH have been reported to resolve without a change in Iptacopan dosing.[7] Do not adjust the dose unless specified by the protocol or advised by the medical monitor.

Monitoring and Follow-up:

  • Monitor hemolysis markers (LDH, hemoglobin) every 24-48 hours until levels stabilize.

  • Monitor for thrombotic events, as hemolysis can increase thrombosis risk.

  • If hemolysis is severe or life-threatening, transfusion support may be required as per standard clinical practice.

  • Report the event promptly to the sponsor and IRB as a potential serious adverse event (SAE).

Experimental Workflow: Managing Breakthrough Hemolysis

Caption: Workflow for Managing Breakthrough Hemolysis.

Issue 3: Participant Develops Hyperlipidemia

Question: Routine lab work for a participant on Iptacopan shows a significant increase in cholesterol and triglycerides. What is the appropriate course of action?

Answer:

Hypercholesterolemia and other lipid disorders have been reported as common adverse events in Iptacopan clinical trials.[8]

Immediate Actions:

  • Confirm Results: Schedule a repeat lipid panel on a fasting sample to confirm the findings.

  • Review Medical History: Assess the participant's baseline lipid levels and any personal or family history of hyperlipidemia.

  • Lifestyle Counseling: Provide counseling on diet and exercise as a first-line management strategy.

Monitoring and Follow-up:

  • Monitor the participant's lipid panel every 1-3 months, depending on the severity of the elevation.

  • If lipid levels remain elevated despite lifestyle modifications, consult with the study's medical monitor and the participant's primary physician about the potential need for lipid-lowering therapy, ensuring any new medication is not contraindicated by the study protocol.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Iptacopan and how does it relate to potential adverse events?

A1: Iptacopan is a first-in-class, oral inhibitor of Factor B, a key protease in the alternative complement pathway.[6][9] By binding to Factor B, Iptacopan blocks the formation of the C3 convertase (C3bBb), preventing the cleavage of C3 and the subsequent amplification of the complement cascade.[5][10] This mechanism is central to its therapeutic effect in complement-mediated diseases. However, because the alternative pathway is involved in immune surveillance, its inhibition can increase the risk of infections, particularly from encapsulated bacteria.[1]

Mechanism of Action: Iptacopan

G cluster_pathway Alternative Complement Pathway C3b C3b C3_Convertase C3 Convertase (C3bBb) C3b->C3_Convertase FactorB Factor B FactorB->C3_Convertase FactorD Factor D FactorD->C3_Convertase cleaves B C3_Activation C3 Amplification Loop C3_Convertase->C3_Activation generates more C3_Activation->C3b generates more Terminal_Pathway Terminal Pathway (MAC Formation) C3_Activation->Terminal_Pathway Opsonization Opsonization & EVH C3_Activation->Opsonization Iptacopan Iptacopan Iptacopan->FactorB Inhibits Block->C3_Convertase X

References

Addressing challenges in the multi-step synthesis of Iptacopan hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of Iptacopan hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the major stages in the synthesis of this compound?

A1: The synthesis of this compound is a multi-step process that can be broadly divided into three key stages:

  • Piperidine (B6355638) Core Synthesis: Construction of the chiral 4-ethoxypiperidine-2-yl)benzoate intermediate. This often involves stereoselective reduction and etherification.

  • Indole (B1671886) Coupling: Reductive amination to couple the piperidine core with the 5-methoxy-7-methyl-1H-indole-4-carbaldehyde derivative.

  • Final Deprotection and Salt Formation: Removal of protecting groups and hydrolysis of the ester to the carboxylic acid, followed by formation of the hydrochloride salt.

Q2: What are the most critical steps affecting the overall yield and purity?

A2: The stereoselective synthesis of the piperidine core and the reductive amination are critical for establishing the correct stereochemistry and achieving high purity.[1][2] The final purification of this compound by crystallization is also crucial for obtaining the desired pharmaceutical-grade material.[3]

Q3: What are some common impurities encountered in the synthesis?

A3: Common impurities can arise from incomplete reactions, side reactions, or epimerization. Potential impurities include starting materials from the reductive amination, over-alkylated byproducts, and diastereomers of Iptacopan resulting from epimerization of the piperidine ring.[4][5]

Troubleshooting Guides

Stage 1: Piperidine Core Synthesis

Issue: Low yield or poor stereoselectivity in the synthesis of methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate.

Possible Cause Troubleshooting Solution
Inefficient stereoselective reduction of the ketone precursor. - Ensure the use of a highly selective reducing agent or biocatalyst. One reported synthesis utilizes an enzyme (M8 ketoreductase) to achieve high optical purity (99% ee) and yield (92%).[1] - Optimize reaction conditions such as temperature, pH, and substrate concentration to favor the desired stereoisomer.
Side reactions during etherification of the hydroxylated piperidine. - Use a milder etherification agent to prevent elimination or other side reactions. - Control the reaction temperature and stoichiometry of reagents carefully.
Difficult purification of chiral intermediates. - Employ chiral chromatography (HPLC or SFC) for separation of enantiomers or diastereomers. - Consider derivatization to form diastereomeric salts that can be separated by crystallization.
Stage 2: Reductive Amination

Issue: Low yield in the reductive amination between the indole aldehyde and the piperidine intermediate.

Possible Cause Troubleshooting Solution
Incomplete imine formation. - Ensure anhydrous reaction conditions as water can inhibit imine formation. - A mildly acidic catalyst (e.g., acetic acid) can promote imine formation.
Decomposition of the reducing agent. - Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this transformation.[6] Ensure it is of good quality and added portion-wise to control the reaction.
Side reaction: reduction of the aldehyde. - Use a reducing agent that is more selective for the iminium ion over the aldehyde, such as NaBH(OAc)₃.[7][8]
Steric hindrance. - Prolong the reaction time or slightly increase the temperature to overcome steric hindrance between the two coupling partners.
Stage 3: Deprotection and Hydrolysis

Issue: Incomplete Boc deprotection.

Possible Cause Troubleshooting Solution
Insufficient acid strength or concentration. - Use a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).[9] - 4M HCl in dioxane is also a highly effective reagent for Boc deprotection.[10][11][12]
Short reaction time. - Monitor the reaction progress by TLC or LC-MS to ensure complete removal of the Boc group. The reaction may require several hours.[13]

Issue: Low yield or side reactions during LiOH-mediated ester hydrolysis.

Possible Cause Troubleshooting Solution
Incomplete hydrolysis. - Increase the equivalents of lithium hydroxide (B78521) (LiOH) and/or the reaction temperature. A reported procedure uses 5 equivalents of LiOH at 45°C.[1] - Ensure sufficient reaction time, monitoring by TLC or HPLC.
Epimerization at the C2 position of the piperidine ring. - Epimerization can occur under basic conditions.[14] Use the mildest effective conditions (lower temperature, shorter reaction time) to minimize this side reaction. - Consider using alternative, milder hydrolysis methods if epimerization is a significant issue.
Product isolation difficulties. - Careful pH adjustment during workup is crucial for protonating the carboxylate and ensuring efficient extraction into an organic solvent.
Final Step: Purification and Salt Formation

Issue: Difficulty in obtaining crystalline this compound.

Possible Cause Troubleshooting Solution
Presence of impurities inhibiting crystallization. - Purify the crude Iptacopan free base by chromatography (e.g., RP-HPLC) before attempting salt formation and crystallization.[6][15]
Incorrect solvent system for crystallization. - A reported procedure for crystallization involves suspending the solid in isopropanol (B130326) and heating to 70°C to achieve dissolution, followed by slow cooling.[3] - Experiment with different solvent systems (e.g., ethanol, acetonitrile/water) to find optimal conditions for crystallization.

Quantitative Data

Table 1: Reported Yields and Purity for a 7-Step Synthesis of Iptacopan [1][2]

StepReactionProductYieldPurity (HPLC)Enantiomeric Excess (ee)
1Asymmetric Michael AdditionBenzyl (S)-2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate---
2Enzymatic ReductionBenzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)-piperidine-1-carboxylate92%99.9%99.5%
3EtherificationBenzyl (2S,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)-piperidine-1-carboxylate85%--
4HydrogenolysisMethyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate hydrochloride85%--
5Reductive AminationTert-butyl 4-(((2S,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidin-1-yl)methyl)-5-methoxy-7-methyl-1H-indole-1-carboxylateQuantitative (crude)--
6Hydrolysis & Deprotection4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid (Iptacopan)38% (for 2 steps)--
7Salt FormationThis compound92.3%99.8%-
Overall ~29%

Note: The yields and purities are based on a specific reported synthesis and may vary depending on the experimental conditions and scale.

Experimental Protocols

Protocol 1: Reductive Amination[6]
  • To a solution of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate (1.2 equivalents) and methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate (1.0 equivalent) in dichloroethane (DCE), add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.1 equivalents).

  • Stir the reaction mixture at room temperature for 20-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 5% aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Saponification and Boc Deprotection[1]
  • Dissolve the crude product from the reductive amination step in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF).

  • Add a 1 M aqueous solution of lithium hydroxide (LiOH) (5 equivalents).

  • Heat the reaction mixture to 45°C and stir for 8-12 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction to room temperature and acidify with a suitable acid (e.g., 1M HCl or KHSO₄) to pH ~4-5.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude Iptacopan can be purified by reverse-phase HPLC.

Protocol 3: this compound Salt Formation[3]
  • Dissolve the purified Iptacopan free base in a mixture of water and acetonitrile.

  • Add 5 M aqueous HCl (approximately 1.7 equivalents).

  • Lyophilize the mixture to obtain a solid.

  • Suspend the resulting solid in isopropanol and heat to 70°C until a clear solution is formed (approximately 1.5 hours).

  • Cool the solution to room temperature with stirring to induce crystallization.

  • Filter the crystalline solid, wash with cold isopropanol, and dry under vacuum to yield this compound.

Visualizations

Iptacopan_Synthesis_Workflow cluster_stage1 Stage 1: Piperidine Core Synthesis cluster_stage2 Stage 2: Indole Coupling cluster_stage3 Stage 3: Final Steps Ketone Precursor Ketone Precursor Hydroxylated Piperidine Hydroxylated Piperidine Ketone Precursor->Hydroxylated Piperidine Stereoselective Reduction Ethoxylated Piperidine Ethoxylated Piperidine Hydroxylated Piperidine->Ethoxylated Piperidine Etherification Coupled Intermediate Coupled Intermediate Ethoxylated Piperidine->Coupled Intermediate Reductive Amination (with Indole Aldehyde) Iptacopan (Free Base) Iptacopan (Free Base) Coupled Intermediate->Iptacopan (Free Base) Ester Hydrolysis & Boc Deprotection Indole Aldehyde Indole Aldehyde Indole Aldehyde->Coupled Intermediate Iptacopan HCl Iptacopan HCl Iptacopan (Free Base)->Iptacopan HCl Salt Formation & Crystallization

Caption: Workflow for the multi-step synthesis of this compound.

Iptacopan_MoA Alternative Pathway Alternative Pathway Factor B Factor B Alternative Pathway->Factor B C3 Convertase (C3bBb) C3 Convertase (C3bBb) Factor B->C3 Convertase (C3bBb) Binds C3b Iptacopan Iptacopan Iptacopan->Factor B Inhibits C3 C3 C3b C3b C3->C3b C3 Convertase (C3bBb)->C3b Cleaves more C3 Downstream Effects Downstream Effects C3 Convertase (C3bBb)->Downstream Effects Amplification Loop Amplification Loop Inflammation Inflammation Downstream Effects->Inflammation Cell Lysis (MAC) Cell Lysis (MAC) Downstream Effects->Cell Lysis (MAC)

Caption: Mechanism of action of Iptacopan in the alternative complement pathway.

Troubleshooting_Logic Low Yield in Reaction Low Yield in Reaction Incomplete Reaction Incomplete Reaction Low Yield in Reaction->Incomplete Reaction Side Product Formation Side Product Formation Low Yield in Reaction->Side Product Formation Purification Issues Purification Issues Low Yield in Reaction->Purification Issues Increase Reaction Time Increase Reaction Time Incomplete Reaction->Increase Reaction Time Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Lower Temperature Lower Temperature Side Product Formation->Lower Temperature Use Milder Reagents Use Milder Reagents Side Product Formation->Use Milder Reagents Change Stoichiometry Change Stoichiometry Side Product Formation->Change Stoichiometry Optimize Chromatography Optimize Chromatography Purification Issues->Optimize Chromatography Recrystallization Recrystallization Purification Issues->Recrystallization Derivative Formation Derivative Formation Purification Issues->Derivative Formation

Caption: A logical approach to troubleshooting low reaction yields.

References

Strategies to enhance the oral bioavailability of factor B inhibitors like Iptacopan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when enhancing the oral bioavailability of Factor B inhibitors, such as Iptacopan.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving good oral bioavailability with Factor B inhibitors like Iptacopan?

A1: Factor B inhibitors, particularly small molecules, often face several challenges that can limit their oral bioavailability. These include:

  • Low Aqueous Solubility: Many potent inhibitors are lipophilic and have poor solubility in gastrointestinal fluids, which is a prerequisite for absorption. Iptacopan, for instance, is described as having slight water solubility.[1]

  • Low Intestinal Permeability: The ability of a drug to pass through the intestinal epithelium into the bloodstream can be limited. Iptacopan is considered to have moderate to low permeability.[1][2] Based on its Caco-2 cell permeability, it is classified as a low permeability compound according to regulatory criteria.[1]

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized by enzymes (e.g., Cytochrome P450s) before reaching systemic circulation.

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption. Iptacopan has been identified as a substrate for P-gp.[2]

Iptacopan is considered a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability, which presents a significant challenge for oral drug development.[1]

Q2: What are the most common formulation strategies to overcome the low solubility of Factor B inhibitors?

A2: Several formulation strategies are effective for enhancing the solubility and dissolution rate of poorly soluble drugs:

  • Amorphous Solid Dispersions (ASDs): This is a leading strategy where the crystalline drug is converted into a higher-energy amorphous form and dispersed within a polymer matrix.[3][4][5] This can increase drug solubility by 5 to 100-fold.[3] Technologies like spray drying and hot-melt extrusion are commonly used to create ASDs.[3][4] The polymer stabilizes the amorphous state and can prevent recrystallization in the gastrointestinal tract.[3][5]

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[6][7] Upon contact with gastrointestinal fluids, they can form fine emulsions or microemulsions (in the case of Self-Emulsifying Drug Delivery Systems, or SEDDS), which present the drug in a solubilized state for absorption.[6][8]

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9][10]

Q3: How can the intestinal permeability of a Factor B inhibitor be improved?

A3: Enhancing permeability often involves more than just formulation changes and can include chemical modification of the drug molecule itself:

  • Prodrug Strategies: A prodrug is a chemically modified, inactive version of the parent drug that is designed to overcome a specific barrier, such as low permeability.[11] After absorption, it is converted into the active drug. For example, attaching an amino acid or dipeptide moiety can target intestinal transporters like PEPT1 to facilitate active uptake.[12]

  • Use of Permeation Enhancers: These are excipients included in the formulation that can transiently and reversibly open the tight junctions between intestinal cells, allowing for increased paracellular drug transport.

  • Structural Modification: During the drug discovery phase, medicinal chemists can modify the molecule to optimize its physicochemical properties for better permeability, such as by reducing its hydrogen bonding potential or molecular size.[13]

Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of Iptacopan
PropertyValue / DescriptionSource
Molecular Formula C25H30N2O4[13]
Molecular Weight 434.52 g/mol [13]
Appearance White to pale purplish-pink powder[1]
Aqueous Solubility Slightly soluble[1]
BCS Classification Class IV (Low Solubility, Low Permeability)[1]
Caco-2 Permeability (Papp) 1.33 x 10⁻⁶ cm/s (at 0.5 µM)[1]
Efflux Transporter Substrate P-glycoprotein (P-gp)[2]
Oral Bioavailability (Mouse) 46%[2]
Oral Bioavailability (Rat) 40-68%[2]
Oral Bioavailability (Dog) 60%[2]
Time to Max. Concentration (Tmax) 0.5 - 2 hours (across species)[2]

Visual Guides

Signaling Pathway

Alternative Complement Pathway cluster_initiation Initiation & Amplification cluster_downstream Downstream Effects C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3bB C3bB C3b->C3bB FactorB Factor B FactorB->C3bB FactorD Factor D C3_convertase C3 Convertase (C3bBb) C3bB->C3_convertase Cleavage by Factor D More_C3b More C3b C3_convertase->More_C3b Cleaves more C3 (Amplification Loop) C5_convertase C5 Convertase (C3bBbC3b) C3_convertase->C5_convertase Binds another C3b Inflammation Inflammation (C3a, C5a) C3_convertase->Inflammation Iptacopan Iptacopan Iptacopan->FactorB Inhibits Opsonization Opsonization & Phagocytosis More_C3b->Opsonization C5 C5 C5->C5_convertase MAC Membrane Attack Complex (MAC) C5_convertase->MAC Cleaves C5 C5_convertase->Inflammation

Caption: Role of Factor B in the Alternative Complement Pathway and the mechanism of Iptacopan inhibition.

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Animal Pharmacokinetic (PK) Studies

Q: We have developed a novel Factor B inhibitor with good in vitro potency, but in our rat PK study, the oral bioavailability is less than 5% and highly variable between animals. What could be the cause and how do we troubleshoot this?

A: Low and variable oral bioavailability is a common issue for BCS Class IV compounds. The problem likely stems from a combination of poor solubility and/or poor permeability. Here is a systematic approach to troubleshoot:

  • Confirm Solubility Issues:

    • Question: Is the compound dissolving in the GI tract?

    • Action: Perform in vitro dissolution studies using biorelevant media (e.g., FaSSIF, FeSSIF) to simulate fed and fasted states in the intestine.

    • If Dissolution is Poor: Your primary focus should be on solubility-enhancing formulations.

      • Strategy 1: Amorphous Solid Dispersion (ASD). Prepare a small-scale ASD via spray drying with a polymer like HPMCAS or PVP-VA. Test its dissolution profile against the crystalline form. An ASD can significantly increase the rate and extent of dissolution.[5][14]

      • Strategy 2: Lipid-Based Formulation. Screen the drug's solubility in various lipids, surfactants, and co-solvents to develop a simple Type I (oil solution) or Type II/III (SEDDS) formulation for the next PK study.[6][7]

  • Investigate Permeability and Efflux:

    • Question: If solubility is improved but exposure is still low, is the compound able to cross the intestinal wall?

    • Action: Use an in vitro Caco-2 permeability assay. Crucially, this should be a bi-directional assay to calculate the efflux ratio (Papp(B-A) / Papp(A-B)).

    • If Efflux Ratio is High (>2): This indicates the drug is a substrate for an efflux transporter like P-gp, which actively removes it from the intestinal cells.[15]

      • Strategy 1: Co-dosing with an Inhibitor. In a non-clinical setting, you can co-dose your compound with a known P-gp inhibitor (e.g., verapamil) in the animal model. A significant increase in exposure would confirm P-gp mediated efflux is a major barrier.

      • Strategy 2: Prodrug Approach. Consider designing a prodrug that masks the features recognized by the efflux transporter.[11]

      • Strategy 3: Structural Modification. If still in the lead optimization phase, medicinal chemistry efforts can be directed to reduce P-gp substrate activity.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low/Variable Oral Exposure in PK Study CheckSol Perform Biorelevant Dissolution Test Start->CheckSol IsSolPoor Is Dissolution Rate-Limiting? CheckSol->IsSolPoor CheckPerm Perform Bi-directional Caco-2 Assay IsSolPoor->CheckPerm No Formulate Implement Solubility Enhancement Strategy (ASD, LBDDS) IsSolPoor->Formulate Yes IsEffluxHigh Is Efflux Ratio > 2? CheckPerm->IsEffluxHigh Prodrug Implement Permeability Enhancement Strategy (Prodrug, P-gp Co-dosing) IsEffluxHigh->Prodrug Yes Metabolism Investigate First-Pass Metabolism IsEffluxHigh->Metabolism No ReTestPK Re-run Animal PK Study Formulate->ReTestPK Prodrug->ReTestPK Metabolism->ReTestPK

Caption: A decision tree for troubleshooting low oral bioavailability of Factor B inhibitors.

Experimental Protocols

Protocol 1: Caco-2 Bi-Directional Permeability Assay

Objective: To determine the intestinal permeability of a Factor B inhibitor and assess if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow them to differentiate and form a polarized monolayer.[16]

    • Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A TEER value >200 Ω·cm² is typically required.[17]

  • Assay Procedure (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound solution (e.g., at 10 µM concentration) to the apical (A) donor compartment.[17]

    • Add fresh transport buffer to the basolateral (B) receiver compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[17]

    • At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

  • Assay Procedure (Basolateral to Apical - B-A):

    • Simultaneously, perform the experiment in the reverse direction.

    • Add the test compound solution to the basolateral (B) donor compartment.

    • Add fresh transport buffer to the apical (A) receiver compartment.

    • Follow the same incubation and sampling procedure as for the A-B direction.

  • Analysis:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[15]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .

  • Interpretation:

    • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

    • Moderate Permeability: 1 x 10⁻⁶ cm/s < Papp (A-B) < 10 x 10⁻⁶ cm/s

    • Low Permeability: Papp (A-B) < 1 x 10⁻⁶ cm/s

    • Potential Efflux: ER > 2 suggests the compound is a substrate for active efflux.[15]

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, and Oral Bioavailability) of a Factor B inhibitor following oral and intravenous administration.

Methodology:

  • Animal Model:

    • Use male Sprague-Dawley rats (250-300g).[3] House them under controlled conditions and fast them for at least 12 hours prior to dosing, with free access to water.[3]

    • Use a sufficient number of animals per group (e.g., n=3-6) to ensure statistical power.[3]

  • Dosing Groups:

    • Group 1: Intravenous (IV) Administration:

      • Administer the drug (e.g., 1-2 mg/kg) as a bolus injection via a cannulated jugular or femoral vein.[3] The drug should be dissolved in a suitable IV vehicle (e.g., saline with a co-solvent).

    • Group 2: Oral (PO) Administration:

      • Administer the drug (e.g., 10 mg/kg) via oral gavage. The drug should be formulated in a suitable vehicle (e.g., 0.5% CMC, or a specific enabling formulation being tested).[3]

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) at predetermined time points from a cannulated artery or via tail vein sampling.

    • Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[3]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing and Analysis:

    • Centrifuge the blood samples to separate the plasma.[3]

    • Store the plasma samples at -80°C until analysis.[3]

    • Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters include: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

    • Calculate the absolute oral bioavailability (%F) using the formula:

      • %F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Experimental Workflow

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Animal_Acclimation Acclimate & Fast Rats Dose_IV Administer IV Dose Animal_Acclimation->Dose_IV Dose_PO Administer PO Dose Animal_Acclimation->Dose_PO Formulation_Prep Prepare IV and PO Formulations Formulation_Prep->Dose_IV Formulation_Prep->Dose_PO Cannulation Surgical Cannulation (for IV group & sampling) Cannulation->Dose_IV Blood_Collection Collect Serial Blood Samples Dose_IV->Blood_Collection Dose_PO->Blood_Collection Plasma_Sep Separate Plasma by Centrifugation Blood_Collection->Plasma_Sep LCMS Quantify Drug by LC-MS/MS Plasma_Sep->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, %F) LCMS->PK_Calc

Caption: Standard workflow for an in vivo pharmacokinetic study in rats.

References

Technical Support Center: Investigating Potential Off-Target Effects of Iptacopan in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iptacopan Research. This resource is designed for researchers, scientists, and drug development professionals investigating the on- and potential off-target effects of Iptacopan in cellular assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for Iptacopan?

A1: Iptacopan is a first-in-class, oral, small molecule inhibitor of complement Factor B.[1][2] Factor B is an essential serine protease in the alternative complement pathway.[3][4] By binding to Factor B, Iptacopan blocks the formation of the C3 convertase (C3bBb), which in turn prevents the amplification of the complement cascade.[3] This targeted inhibition of the alternative pathway is the basis for its therapeutic effect in complement-mediated diseases, while leaving the classical and lectin pathways intact for immune defense against pathogens.[4][5]

Q2: Are there any known or suspected off-target effects of Iptacopan?

Q3: How can I distinguish between on-target complement inhibition and off-target cytotoxicity in my cellular assays?

A3: This is a critical question in preclinical assessment. A multi-assay approach is recommended:

  • On-Target Effect Confirmation: Use a hemolysis assay or a complement-dependent cytotoxicity (CDC) assay to confirm that Iptacopan is inhibiting the alternative complement pathway in your experimental system. A dose-dependent decrease in cell lysis in these assays is indicative of on-target activity.

  • Direct Cytotoxicity Assessment: Concurrently, perform a cell viability assay (e.g., MTS, CellTiter-Glo®) in the absence of a complement source. If Iptacopan shows a significant decrease in cell viability in this setup, it suggests a direct cytotoxic effect that is independent of its complement inhibitory function.

  • Dose-Response Comparison: Compare the EC50 (effective concentration for 50% of maximal on-target effect) from your complement inhibition assay with the CC50 (cytotoxic concentration for 50% of cells) from your viability assay. A large window between the EC50 and CC50 suggests that the on-target effect occurs at concentrations that are not directly toxic to the cells.

Q4: What are the initial troubleshooting steps if I observe unexpected cell death in my experiments with Iptacopan?

A4: If you observe unexpected cell death, it is important to systematically troubleshoot the potential causes:

  • Confirm On-Target Activity: Ensure your assay is correctly measuring complement inhibition. Run appropriate positive and negative controls for your complement activation system.

  • Assess Direct Cytotoxicity: As mentioned in Q3, perform a cell viability assay without a complement source to rule out direct toxicity of Iptacopan on your cells.

  • Check Compound Integrity and Concentration: Verify the purity and concentration of your Iptacopan stock. Degradation or incorrect concentration can lead to spurious results.

  • Evaluate Assay Components: Ensure that other components of your assay, such as the serum source for complement or the cell culture medium, are not contributing to the observed cytotoxicity.

  • Consider Off-Target Effects: If the above steps do not resolve the issue, you may need to consider the possibility of off-target effects and proceed with more in-depth investigations as outlined in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: High Background Lysis in Hemolysis Assay

Symptoms: You observe a high level of red blood cell (RBC) lysis in your negative control wells (RBCs + buffer, without complement or Iptacopan).

Possible Causes & Solutions:

Possible CauseSolution
RBC Fragility Use fresh RBCs. Ensure gentle handling and washing of RBCs to prevent premature lysis.[5][10][11]
Improper Buffer Conditions Check the osmolarity and pH of your assay buffer. Hypotonic buffers can cause RBCs to lyse.
Mechanical Stress Avoid vigorous pipetting or vortexing of RBC suspensions.[10]
Contamination Ensure all reagents and labware are sterile and free of contaminants that could induce hemolysis.
Issue 2: Inconsistent Results in Complement-Dependent Cytotoxicity (CDC) Assay

Symptoms: High variability in cell death between replicate wells treated with the same concentration of Iptacopan.

Possible Causes & Solutions:

Possible CauseSolution
Inconsistent Cell Seeding Ensure a uniform cell suspension and accurate pipetting to have a consistent number of cells in each well.
Variable Complement Activity Aliquot and store the complement source (e.g., serum) properly to avoid degradation. Avoid repeated freeze-thaw cycles.[12]
Edge Effects in Microplate To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples.
Incomplete Mixing Gently mix the plate after adding reagents to ensure a uniform distribution of cells, complement, and Iptacopan.
Issue 3: Unexpected Decrease in Cell Viability at Low Iptacopan Concentrations

Symptoms: Your cell viability assay (e.g., MTS, CellTiter-Glo®) shows a significant drop in viability at Iptacopan concentrations that are much lower than expected to be cytotoxic, and this effect is independent of complement.

Possible Causes & Solutions:

Possible CauseSolution
Assay Interference Some small molecules can directly interfere with assay reagents (e.g., reduction of tetrazolium salts in MTT/MTS assays). Run a cell-free control with Iptacopan and the assay reagents to check for direct chemical interference.[13]
Off-Target Effects The observed cytotoxicity could be due to Iptacopan interacting with an unintended cellular target that is critical for cell survival.
Cell Line Hypersensitivity The specific cell line you are using may be particularly sensitive to the on-target or an off-target effect of Iptacopan.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).[14]

Experimental Protocols

Protocol 1: Hemolysis Inhibition Assay (Alternative Pathway)

Objective: To determine the on-target activity of Iptacopan by measuring its ability to inhibit alternative complement pathway-mediated hemolysis of rabbit red blood cells (rRBCs).

Materials:

  • Rabbit Red Blood Cells (rRBCs)

  • Gelatin Veronal Buffer with Magnesium and EGTA (GVB/Mg-EGTA)

  • Normal Human Serum (NHS) as a source of complement

  • Iptacopan

  • Phosphate Buffered Saline (PBS)

  • 96-well U-bottom plates

  • Spectrophotometer

Methodology:

  • rRBC Preparation: Wash rRBCs three times with ice-cold PBS. Resuspend the rRBC pellet to a final concentration of 2% (v/v) in GVB/Mg-EGTA.

  • Iptacopan Dilution: Prepare a serial dilution of Iptacopan in GVB/Mg-EGTA at 2x the final desired concentrations.

  • Assay Setup:

    • Add 50 µL of diluted Iptacopan or GVB/Mg-EGTA (for controls) to the wells of a 96-well plate.

    • Add 25 µL of the 2% rRBC suspension to all wells.

    • Add 25 µL of diluted NHS (as the complement source) to all wells except the "no complement" control. Add 25 µL of GVB/Mg-EGTA to the "no complement" control wells.

    • For 100% lysis control, add 75 µL of deionized water to rRBCs.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact rRBCs.

  • Readout: Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance at 415 nm, which corresponds to the release of hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration of Iptacopan relative to the 100% lysis control. Plot the percent inhibition of hemolysis against the Iptacopan concentration to determine the IC50.

Protocol 2: Complement-Dependent Cytotoxicity (CDC) Assay

Objective: To assess the ability of Iptacopan to inhibit complement-mediated lysis of a target cell line.

Materials:

  • Target cell line (e.g., a B-cell lymphoma line like Raji or Daudi)

  • Sensitizing antibody (e.g., an anti-CD20 antibody for B-cell lines)

  • Normal Human Serum (NHS) as a source of complement

  • Iptacopan

  • Cell culture medium

  • Cell viability dye (e.g., Propidium Iodide or a live/dead stain)

  • 96-well tissue culture plates

  • Flow cytometer

Methodology:

  • Cell Preparation: Harvest target cells and adjust the cell density to 1 x 10^6 cells/mL in cell culture medium.

  • Antibody Sensitization: Add the sensitizing antibody to the cell suspension at a pre-determined optimal concentration and incubate for 30 minutes at 4°C.

  • Iptacopan Treatment:

    • Plate 50 µL of the antibody-sensitized cells into a 96-well plate.

    • Add 25 µL of serially diluted Iptacopan or medium (for controls) to the wells.

  • Complement Addition: Add 25 µL of diluted NHS to the wells. For a "no complement" control, add 25 µL of heat-inactivated NHS.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Staining: Add the cell viability dye according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the cells on a flow cytometer to determine the percentage of dead cells in each well.

  • Data Analysis: Calculate the percent specific lysis for each Iptacopan concentration. Plot the percent inhibition of lysis against the Iptacopan concentration to determine the IC50.

Protocol 3: Cell Viability Assay (MTS)

Objective: To assess the direct cytotoxic effects of Iptacopan on a cell line.

Materials:

  • Cell line of interest

  • Iptacopan

  • Cell culture medium

  • MTS reagent

  • 96-well tissue culture plates

  • Spectrophotometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Iptacopan Treatment: Prepare a serial dilution of Iptacopan in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of Iptacopan. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

  • Readout: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cell viability for each Iptacopan concentration relative to the vehicle control. Plot the percent viability against the Iptacopan concentration to determine the CC50.

Protocol 4: Cellular Cholesterol Accumulation Assay

Objective: To investigate if Iptacopan has an off-target effect on cellular cholesterol levels, which may help explain the clinical observation of hypercholesterolemia.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Iptacopan

  • Cell culture medium

  • Cholesterol assay kit (e.g., a fluorometric kit using Filipin III)[15]

  • 96-well clear-bottom black plates

  • Fluorescence microscope or plate reader

Methodology:

  • Cell Seeding: Seed hepatocytes in a 96-well plate and allow them to adhere.

  • Iptacopan Treatment: Treat the cells with a range of concentrations of Iptacopan for 24-72 hours. Include a vehicle control.

  • Cell Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with a suitable fixative.

    • Stain the cells with a fluorescent cholesterol-binding compound like Filipin III, following the kit manufacturer's instructions.[15]

  • Imaging and Quantification:

    • Image the cells using a fluorescence microscope to visualize cholesterol distribution and accumulation.

    • Quantify the fluorescence intensity using a plate reader.

  • Data Analysis: Compare the fluorescence intensity of Iptacopan-treated cells to the vehicle-treated cells to determine if there is a dose-dependent effect on cellular cholesterol levels.

Data Presentation

Table 1: Example Data Summary for On-Target vs. Off-Target Effects of Iptacopan

AssayCell LineEndpointIptacopan EC50/IC50/CC50 (µM)
Hemolysis InhibitionRabbit RBCsHemolysis0.1
CDC AssayRajiCell Lysis0.5
Cell Viability (MTS)RajiViability> 50
Cell Viability (MTS)HepG2Viability> 50
Cholesterol AccumulationHepG2Fluorescence5.0

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Alternative Complement Pathway cluster_1 Iptacopan Mechanism of Action C3 C3 C3b C3b C3->C3b C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase Amplification Amplification Loop C3_convertase->Amplification Amplification->C3b MAC Membrane Attack Complex (MAC) Amplification->MAC Cell_Lysis Cell Lysis MAC->Cell_Lysis Iptacopan Iptacopan Inhibition Iptacopan->Inhibition Inhibition->FactorB Inhibits

Caption: Iptacopan's mechanism of action in the alternative complement pathway.

G cluster_0 Experimental Workflow start Start Experiment on_target On-Target Assay (Hemolysis/CDC) start->on_target off_target Off-Target Assay (Cell Viability) start->off_target data_analysis Data Analysis on_target->data_analysis off_target->data_analysis interpretation Interpretation data_analysis->interpretation conclusion Conclusion interpretation->conclusion

Caption: General workflow for assessing on- and off-target effects.

G cluster_0 Troubleshooting Logic unexpected_result Unexpected Cell Death Observed is_complement_dependent Is the effect complement-dependent? unexpected_result->is_complement_dependent yes_on_target Yes: Investigate on-target mechanism (e.g., hypersensitivity to complement inhibition) is_complement_dependent->yes_on_target Yes no_off_target No: Investigate off-target effects is_complement_dependent->no_off_target No direct_cytotoxicity Direct Cytotoxicity Assay no_off_target->direct_cytotoxicity assay_interference Assay Interference Check no_off_target->assay_interference off_target_screening Broader Off-Target Screening (Kinase, GPCR, Ion Channel Panels) direct_cytotoxicity->off_target_screening

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Adjusting Iptacopan protocols for patients transitioning from C5 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iptacopan (B608621), particularly in the context of transitioning patients with Paroxysmal Nocturnal Hemoglobinuria (PNH) from C5 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is Iptacopan and how does it work in PNH?

Iptacopan (brand name Fabhalta®) is an oral, first-in-class, small-molecule inhibitor of Factor B, a key protein in the alternative pathway of the complement system.[1][2][3] In PNH, the absence of GPI-anchored proteins on red blood cells makes them susceptible to destruction by the complement system. This destruction occurs through two main mechanisms: intravascular hemolysis (IVH), mediated by the membrane attack complex (MAC), and extravascular hemolysis (EVH), facilitated by C3b opsonization.[2][3][4][5] Unlike C5 inhibitors that act at the terminal end of the complement cascade, Iptacopan works proximally by inhibiting Factor B. This upstream action allows it to control both IVH and EVH, addressing a broader range of hemolytic activity in PNH.[2][4][5][6]

Q2: What is the recommended dosage of Iptacopan for adults with PNH?

The recommended dosage of Iptacopan for adults with PNH is 200 mg taken orally twice daily.[7][8] The capsules should be swallowed whole and can be taken with or without food.[7][9][10] It is important that patients do not open, break, or chew the capsules.[7][10]

Q3: What should be done if a patient misses a dose of Iptacopan?

If a dose is missed, the patient should take one dose as soon as possible, even if it is close to the time of the next scheduled dose. They should then resume their regular dosing schedule.[7][10]

Q4: What are the key considerations before initiating Iptacopan therapy?

Before starting Iptacopan, it is crucial to address the risk of serious infections caused by encapsulated bacteria. Patients should be vaccinated against Streptococcus pneumoniae, Neisseria meningitidis (serogroups A, C, W, Y, and B), and Haemophilus influenzae type B at least two weeks prior to the first dose, according to current Advisory Committee on Immunization Practices (ACIP) recommendations.[7][9][11] If treatment needs to start urgently in an unvaccinated patient, antibacterial drug prophylaxis should be administered.[7][9][11] Iptacopan is contraindicated in patients with unresolved serious infections caused by encapsulated bacteria.[12]

Q5: How should patients be transitioned from a C5 inhibitor (eculizumab or ravulizumab) to Iptacopan?

To minimize the risk of hemolysis during the transition, specific protocols should be followed:

  • Switching from eculizumab: Initiate Iptacopan no later than one week after the last dose of eculizumab.[5][11][13][14]

  • Switching from ravulizumab: Initiate Iptacopan no later than six weeks after the last dose of ravulizumab.[5][11][13][14]

There is currently no information available regarding the timeframe for initiating Iptacopan after other PNH therapies.[5][13]

Troubleshooting Guide

Scenario 1: A patient transitioning from a C5 inhibitor experiences breakthrough hemolysis (BTH).

  • Definition: BTH is characterized by a sudden increase in lactate (B86563) dehydrogenase (LDH) levels, often accompanied by symptoms like fatigue, hemoglobinuria, abdominal pain, or shortness of breath.[5][7]

  • Immediate Actions:

    • Confirm BTH: Measure LDH and hemoglobin levels to confirm hemolysis.

    • Assess for Triggers: Investigate potential triggers for complement activation, such as infections.

    • Supportive Care: Consider red blood cell transfusions if clinically indicated by the patient's hemoglobin level and symptoms.

  • Root Cause Analysis and Long-Term Management:

    • Adherence: Verify the patient is consistently taking the 200 mg twice-daily dose of Iptacopan.

    • Drug Interactions: Review the patient's concomitant medications for any strong CYP2C8 inducers (e.g., rifampin) that could decrease Iptacopan exposure and efficacy.[7][10][13] If a CYP2C8 inducer is necessary, monitor the clinical response closely and consider discontinuing the inducer if loss of Iptacopan efficacy is evident.[7][10]

    • Underlying Infection: Promptly diagnose and treat any underlying infections, as they are common triggers for BTH.

Scenario 2: A patient on Iptacopan develops elevated liver enzymes.

  • Monitoring: While not a common adverse event reported in the pivotal trials, it is good clinical practice to monitor liver function tests periodically.

  • Investigation:

    • Rule out other causes of liver injury (e.g., viral hepatitis, alcohol, other medications).

    • Review concomitant medications for hepatotoxicity.

  • Management: Management should be based on the severity of the enzyme elevation and the overall clinical picture. Consultation with a hepatologist may be warranted.

Scenario 3: A patient on Iptacopan presents with a serious infection.

  • High Index of Suspicion: Maintain a high index of suspicion for infections, particularly those caused by encapsulated bacteria, even in vaccinated individuals.[12]

  • Immediate Actions:

    • Prompt Evaluation: Immediately evaluate for signs and symptoms of infection.

    • Empiric Antibiotics: If a serious infection is suspected, initiate empiric antibiotic therapy without delay.

    • Consider Iptacopan Interruption: Interruption of Iptacopan therapy should be considered in patients undergoing treatment for a serious infection.[7]

  • Prevention: Ensure all patients are up-to-date on vaccinations for encapsulated bacteria as per ACIP guidelines.[9][11]

Data Presentation

Table 1: Iptacopan Dosing and Transition Protocols

ParameterRecommendationCitation
Standard Dosage 200 mg orally twice daily[7][8]
Administration Swallow capsules whole, with or without food. Do not open, break, or chew.[7][9][10]
Missed Dose Take one dose as soon as possible, then resume the regular schedule.[7][10]
Transition from Eculizumab Initiate Iptacopan ≤ 1 week after the last eculizumab dose.[5][11][13][14]
Transition from Ravulizumab Initiate Iptacopan ≤ 6 weeks after the last ravulizumab dose.[5][11][13][14]

Table 2: Key Monitoring Parameters for Patients on Iptacopan

ParameterBaselineMonitoring FrequencyTarget/Expected OutcomeCitation
Hemoglobin (Hb) YesRegularly during treatmentSustained increase of ≥2 g/dL; achievement of ≥12 g/dL in many patients.[7][15][16]
Lactate Dehydrogenase (LDH) YesRegularly, especially if BTH is suspected.Significant reduction from baseline.[8][11][16]
Reticulocyte Count YesPeriodicallyDecrease from elevated baseline levels.[8][17]
Serum Lipids (Total Cholesterol, LDL, Triglycerides) YesPeriodicallyMonitor for increases. Initiate cholesterol-lowering medication if indicated.[7][11][12][18]
Signs and Symptoms of Hemolysis YesAt each visit and if BTH is suspected.Resolution of symptoms like fatigue, hemoglobinuria.[5][7]
Signs and Symptoms of Infection YesAt each visit and patient self-monitoring.Early detection and treatment.[7][12]

Experimental Protocols

1. Quantitative Determination of Lactate Dehydrogenase (LDH)

This protocol is based on a UV-kinetic method where the rate of NADH consumption is proportional to LDH activity.

  • Principle: LDH catalyzes the conversion of pyruvate (B1213749) to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is measured spectrophotometrically.

  • Reagents:

    • Tris Buffer (e.g., 100 mmol/L, pH 7.5)

    • Pyruvate solution (e.g., >1.2 mmol/L)

    • NADH solution (e.g., 0.25 mmol/L)

    • Normal saline for dilutions

  • Procedure:

    • Prepare a working reagent by mixing the buffer, pyruvate, and NADH solutions according to the manufacturer's instructions.

    • Bring the working reagent and patient serum/plasma samples to room temperature.

    • Pipette the working reagent into a cuvette.

    • Add a small volume of the patient sample to the cuvette and mix gently.

    • Immediately place the cuvette in a spectrophotometer set to 340 nm.

    • Record the change in absorbance per minute (ΔAbs/min). The reaction is typically linear for several minutes.

    • If the LDH activity is very high, dilute the sample with normal saline and repeat the assay. Multiply the final result by the dilution factor.

  • Calculation: LDH Activity (IU/L) = ΔAbs/min * Calculation Factor (provided by the reagent manufacturer).

  • Notes: Avoid hemolysis of blood samples, as red blood cells contain high concentrations of LDH, which will lead to falsely elevated results.

2. Quantitative Determination of Hemoglobin (Hb)

This protocol describes the cyanmethemoglobin method, the internationally recognized reference method.

  • Principle: Whole blood is diluted in Drabkin's reagent, which contains potassium ferricyanide (B76249) and potassium cyanide. The potassium ferricyanide oxidizes hemoglobin to methemoglobin, which is then converted to the stable cyanmethemoglobin by potassium cyanide. The absorbance of the cyanmethemoglobin solution is measured at 540 nm and is directly proportional to the hemoglobin concentration.

  • Reagents:

    • Drabkin's reagent

    • Hemoglobin standard of a known concentration

  • Procedure:

    • Pipette a precise volume of Drabkin's reagent (e.g., 5.0 mL) into a clean tube.

    • Add a small, precise volume of well-mixed whole blood (e.g., 20 µL) to the reagent.

    • Mix well and allow the solution to stand at room temperature for at least 5-10 minutes to ensure complete conversion to cyanmethemoglobin.

    • Set a spectrophotometer to a wavelength of 540 nm and zero the instrument using Drabkin's reagent as a blank.

    • Measure the absorbance of the patient sample and the hemoglobin standard.

  • Calculation: Hemoglobin (g/dL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard.

3. Complement Activity Assay (CH50)

This assay measures the total functional activity of the classical complement pathway.

  • Principle: The CH50 assay determines the dilution of patient serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep red blood cells (SRBCs). The result reflects the integrity of the entire classical and terminal complement pathways.

  • Reagents:

    • Veronal Buffered Saline (VBS) containing Ca2+ and Mg2+

    • Sheep Red Blood Cells (SRBCs)

    • Rabbit anti-SRBC antibody (hemolysin)

    • Patient serum (store on ice)

  • Procedure:

    • Sensitization of SRBCs: Wash SRBCs with VBS and then incubate them with a sub-agglutinating dilution of hemolysin to create antibody-sensitized SRBCs (EA).

    • Serum Dilutions: Prepare serial dilutions of the patient's serum in VBS.

    • Incubation: Add a standardized amount of EA to each serum dilution. Also, prepare a blank (EA in VBS for spontaneous lysis) and a 100% lysis control (EA in distilled water).

    • Incubate all tubes at 37°C for a defined period (e.g., 30-60 minutes).

    • Centrifugation: Centrifuge the tubes to pellet any unlysed cells.

    • Absorbance Measurement: Carefully transfer the supernatant to a new plate or cuvettes and measure the absorbance of the released hemoglobin at 540 nm.

  • Calculation:

    • Calculate the percentage of lysis for each serum dilution relative to the 100% lysis control after subtracting the spontaneous lysis.

    • Plot the percentage of lysis against the reciprocal of the serum dilution.

    • Determine the serum dilution that causes 50% lysis. The CH50 value is expressed as the reciprocal of this dilution.

Mandatory Visualizations

Signaling_Pathway cluster_Alternative_Pathway Alternative Pathway cluster_Terminal_Pathway Terminal Pathway cluster_EVH Extravascular Hemolysis cluster_Inhibitors Therapeutic Intervention C3_H2O C3(H2O) C3_H2OB C3(H2O)B C3_H2O->C3_H2OB + Factor B FactorB Factor B FactorD Factor D C3_H2OBb C3(H2O)Bb (Fluid-phase C3 Convertase) C3_H2OB->C3_H2OBb + Factor D C3b C3b C3_H2OBb->C3b Cleaves C3 C3 C3 C3a_AP C3a C3->C3a_AP Cleavage C3->C3b Cleavage APC3_Convertase C3bBb (Surface-bound C3 Convertase) C3b->APC3_Convertase + Factor B, Factor D Opsonization C3b Opsonization of RBC C3b->Opsonization Amplification_Loop Amplification Loop APC3_Convertase->Amplification_Loop C5_Convertase C5 Convertase (C3bBbC3b) APC3_Convertase->C5_Convertase + C3b Amplification_Loop->C3b Cleaves more C3 C5 C5 C5a C5a (Anaphylatoxin) C5_Convertase->C5a Cleaves C5 C5b C5b C5_Convertase->C5b MAC Membrane Attack Complex (C5b-9) C5b->MAC + C6, C7, C8, C9 Cell_Lysis Intravascular Hemolysis MAC->Cell_Lysis Phagocytosis Phagocytosis by Macrophages (in Spleen/Liver) Opsonization->Phagocytosis Iptacopan Iptacopan Iptacopan->FactorB Inhibits C5_Inhibitor C5 Inhibitors (e.g., eculizumab) C5_Inhibitor->C5 Inhibits

Caption: Mechanism of Action of Iptacopan vs. C5 Inhibitors in the Complement Cascade.

Experimental_Workflow cluster_pre_transition Pre-Transition Phase cluster_transition Transition Phase cluster_post_transition Post-Transition Monitoring Patient_on_C5i Patient on Stable C5 Inhibitor Therapy Baseline_Assessment Baseline Assessment: Hb, LDH, Reticulocytes, Lipid Panel, Clinical Status Patient_on_C5i->Baseline_Assessment Vaccination Confirm/Administer Vaccinations (≥2 weeks prior to switch) Baseline_Assessment->Vaccination Last_C5i_Dose Administer Last Dose of C5 Inhibitor Vaccination->Last_C5i_Dose Washout Washout Period (Eculizumab: ≤1 week) (Ravulizumab: ≤6 weeks) Last_C5i_Dose->Washout Initiate_Iptacopan Initiate Iptacopan 200 mg BID Washout->Initiate_Iptacopan Monitoring Regular Monitoring: Hb, LDH, Lipids, Adverse Events Initiate_Iptacopan->Monitoring Troubleshooting Troubleshoot Issues: Breakthrough Hemolysis, Infections, Drug Interactions Monitoring->Troubleshooting LongTerm_Management Long-Term Management & Data Collection Monitoring->LongTerm_Management Troubleshooting->Monitoring

Caption: Workflow for Transitioning a PNH Patient from a C5 Inhibitor to Iptacopan.

Logical_Relationship cluster_effects Primary Effects cluster_outcomes Clinical Outcomes Iptacopan Iptacopan (Factor B Inhibition) Block_AP Alternative Pathway Blockade Iptacopan->Block_AP Reduce_C3b Reduced C3b Generation Block_AP->Reduce_C3b Reduce_MAC Reduced MAC Formation Block_AP->Reduce_MAC Control_EVH Control of Extravascular Hemolysis (EVH) Reduce_C3b->Control_EVH Control_IVH Control of Intravascular Hemolysis (IVH) Reduce_MAC->Control_IVH Increase_Hb Increased Hemoglobin Control_EVH->Increase_Hb Control_IVH->Increase_Hb Reduce_LDH Reduced LDH Control_IVH->Reduce_LDH Transfusion_Avoidance Transfusion Avoidance Increase_Hb->Transfusion_Avoidance Improve_Fatigue Improved Fatigue Increase_Hb->Improve_Fatigue

Caption: Logical Relationship of Iptacopan's Mechanism to Clinical Outcomes in PNH.

References

Troubleshooting incomplete dissolution of Iptacopan hydrochloride formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete dissolution of Iptacopan hydrochloride formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound capsules are showing incomplete dissolution in the official USP dissolution medium (0.01 N HCl, pH 2.0). What are the potential causes?

A1: Incomplete dissolution of this compound capsules, which contain the active pharmaceutical ingredient (API) without additional excipients, can stem from several factors:

  • Gelatin Cross-linking: The hard gelatin capsule shell can undergo cross-linking, forming a thin, insoluble pellicle that impedes the release of the API. This can be induced by storage at high temperature and humidity.

  • Common Ion Effect: As Iptacopan is a hydrochloride salt, the presence of chloride ions in the dissolution medium (HCl) can slightly suppress its solubility and dissolution rate.

  • API Particle Properties: The particle size and surface area of the this compound powder can influence the dissolution rate. Larger particles or agglomerates will dissolve more slowly.

  • Dissolution Method Parameters: Incorrect setup or execution of the dissolution test, such as improper deaeration of the medium, incorrect apparatus height, or vessel centering, can lead to variable and inaccurate results.

Q2: What is gelatin cross-linking and how can I confirm it is the cause of my dissolution failure?

A2: Gelatin cross-linking is the formation of covalent bonds between gelatin chains in the capsule shell, rendering it less soluble in the dissolution medium.[1][2] This is often triggered by exposure to heat, humidity, or trace amounts of aldehydes.[1] To confirm cross-linking, you can:

  • Visual Observation: Look for a swollen, intact capsule or a gelatinous mass (pellicle) that does not rupture and release the contents during the dissolution test.[3]

  • Capsule Switching Test: Carefully open the capsules that failed dissolution and fill new, unexposed capsule shells with the this compound powder. If the dissolution improves significantly, it points to the original capsule shell as the source of the problem.

Q3: The approved formulation of Iptacopan (Fabhalta®) does not contain any excipients. Should I consider adding some to improve dissolution?

A3: While the approved formulation is simply the API in a hard gelatin capsule, the addition of excipients is a common strategy to improve the dissolution of poorly soluble drugs in developmental formulations.[4][5] Considerations include:

  • Fillers/Diluents: Hydrophilic fillers like lactose (B1674315) or microcrystalline cellulose (B213188) can aid in wetting and deaggregation of the drug powder.

  • Disintegrants: Superdisintegrants such as croscarmellose sodium or sodium starch glycolate (B3277807) can promote the rapid breakup of the powder mass upon contact with the dissolution medium.

  • Wetting Agents/Surfactants: A low concentration of a surfactant like sodium lauryl sulfate (B86663) (SLS) can improve the wetting of the hydrophobic drug particles. However, be aware that surfactants can sometimes interfere with certain analytical methods and may interact with the gelatin capsule shell.

Any addition of excipients would require thorough investigation to ensure compatibility and stability with this compound.

Troubleshooting Guide

Problem: Incomplete Dissolution of this compound Capsules

This guide provides a systematic approach to troubleshooting dissolution failures.

Step 1: Verify Dissolution Test Parameters

Ensure all parameters of the validated dissolution method are correctly implemented.

ParameterUSP Recommendation for Iptacopan HCl Capsules
Apparatus USP Type I (Basket)
Dissolution Medium 0.01 N Hydrochloric Acid (pH 2.0)
Volume 500 mL
Rotation Speed 100 RPM
Temperature 37.0 ± 0.5 °C
Deaeration Medium should be properly deaerated.

Step 2: Investigate Gelatin Cross-Linking

If dissolution parameters are correct, the next step is to investigate the capsule shell.

G start Dissolution Failure Observed visual_inspection Visually inspect capsule during dissolution. Is a pellicle or swollen, intact capsule observed? start->visual_inspection cross_linking_suspected Cross-linking is likely the cause. visual_inspection->cross_linking_suspected Yes no_visual_evidence No visual evidence of cross-linking. visual_inspection->no_visual_evidence No enzymatic_dissolution Proceed with USP enzymatic dissolution method. cross_linking_suspected->enzymatic_dissolution capsule_switch Perform Capsule Switching Test. no_visual_evidence->capsule_switch dissolution_improves Did dissolution improve significantly? capsule_switch->dissolution_improves confirm_cross_linking Cross-linking confirmed as the root cause. dissolution_improves->confirm_cross_linking Yes other_causes Investigate other potential causes (API properties, etc.). dissolution_improves->other_causes No confirm_cross_linking->enzymatic_dissolution

If cross-linking is confirmed, the USP allows for a two-tier dissolution testing approach using enzymes.

Dissolution Medium pHRecommended Enzyme
≤ 4.0Pepsin (≤ 750,000 units/L)
> 4.0 and < 6.8Papain or Bromelain
≥ 6.8Pancreatin

Step 3: Evaluate API and Formulation Factors

If cross-linking is ruled out, investigate the properties of the API and the formulation.

FactorPotential IssueRecommended Action
API Particle Size Large or variable particle size can lead to slow dissolution.Characterize the particle size distribution of the this compound. Consider micronization if necessary.
Common Ion Effect The hydrochloride salt form may have slightly suppressed solubility in the HCl medium.While the official medium is acidic, for investigational purposes, you can test dissolution in a non-chloride-containing acidic buffer to assess the impact.
Formulation (if applicable) In developmental formulations, excipients can impact dissolution.Evaluate the impact of different excipients (fillers, disintegrants) on the dissolution profile.

Experimental Protocols

Protocol 1: pH-Solubility Profile of this compound

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound

  • Buffer solutions: 0.1 N HCl (pH 1.2), acetate (B1210297) buffer (pH 4.5), phosphate (B84403) buffer (pH 6.8)

  • Shaking incubator at 37 °C

  • Calibrated pH meter

  • Analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to separate vials containing each buffer solution.

  • Place the vials in a shaking incubator set at 37 °C and agitate until equilibrium is reached (typically 24-48 hours).

  • After incubation, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter.

  • Dilute the filtrate as necessary and quantify the concentration of this compound using a validated analytical method.

  • Measure the pH of the remaining supernatant to confirm the final pH of the solution.

  • Perform the experiment in triplicate for each pH condition.

Protocol 2: Capsule Switching Test for Detecting Cross-Linking

Objective: To determine if the capsule shell is the cause of incomplete dissolution.

Materials:

  • Capsules exhibiting poor dissolution

  • New, empty hard gelatin capsules of the same size

  • Dissolution testing apparatus

Procedure:

  • Carefully open a set of capsules that have demonstrated dissolution failure.

  • Quantitatively transfer the this compound powder from the original capsules into new, empty capsule shells.

  • Close the new capsules and perform the dissolution test according to the standard procedure.

  • Compare the dissolution profile of the "switched" capsules to the original, failed batch. A significant improvement in dissolution indicates that the original capsule shells were cross-linked.

Signaling Pathway

Iptacopan's Mechanism of Action in the Alternative Complement Pathway

Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1] By binding to Factor B, Iptacopan blocks the formation of the C3 convertase (C3bBb), thereby inhibiting the amplification of the complement cascade.[3][6] This dual action controls both intravascular and extravascular hemolysis in conditions like paroxysmal nocturnal hemoglobinuria (PNH).[1]

G cluster_0 Alternative Complement Pathway C3 C3 C3b C3b FactorB Factor B FactorD Factor D C3_convertase C3 Convertase (C3bBb) Amplification Amplification Loop C5_convertase C5 Convertase MAC Membrane Attack Complex (MAC) (Intravascular Hemolysis) Opsonization C3b Opsonization (Extravascular Hemolysis) Iptacopan Iptacopan

References

Validation & Comparative

Iptacopan vs. Eculizumab: A Comparative Efficacy Guide for PNH Treatment

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two distinct complement inhibitors for Paroxysmal Nocturnal Hemoglobinuria (PNH), this guide synthesizes data from pivotal clinical trials to inform researchers, scientists, and drug development professionals. We delve into the comparative efficacy, mechanisms of action, and experimental protocols of the oral Factor B inhibitor, iptacopan (B608621), and the intravenous C5 inhibitor, eculizumab.

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by complement-mediated intravascular and extravascular hemolysis. For years, the standard of care has been the C5 inhibitor eculizumab, which effectively controls intravascular hemolysis. However, a significant portion of patients on eculizumab experience persistent anemia due to C3-mediated extravascular hemolysis. The advent of iptacopan, a first-in-class oral Factor B inhibitor, marks a paradigm shift by targeting the complement cascade more proximally, addressing both forms of hemolysis. This guide provides a comprehensive comparison based on data from the pivotal APPLY-PNH and APPOINT-PNH Phase III clinical trials.

Mechanisms of Action: Proximal vs. Terminal Complement Inhibition

Eculizumab and iptacopan intervene at different stages of the complement cascade, leading to distinct therapeutic outcomes. Eculizumab is a monoclonal antibody that binds to the C5 complement protein, preventing its cleavage into C5a and C5b. This action halts the formation of the Membrane Attack Complex (MAC), the primary driver of intravascular hemolysis in PNH.[1][2]

Iptacopan, on the other hand, is an oral small-molecule inhibitor of Factor B, a key component of the alternative complement pathway. By inhibiting Factor B, iptacopan prevents the formation of the C3 convertase (C3bBb), which is essential for the amplification of the complement cascade. This upstream inhibition not only prevents MAC formation, thereby controlling intravascular hemolysis, but also reduces the opsonization of red blood cells with C3 fragments, mitigating the extravascular hemolysis that can persist with C5 inhibition.[1]

Caption: Complement pathway showing Iptacopan and Eculizumab intervention points.

Comparative Efficacy: Key Clinical Trial Data

The efficacy of iptacopan has been demonstrated in two pivotal Phase III trials: APPLY-PNH, which enrolled patients with residual anemia despite stable anti-C5 therapy (eculizumab or ravulizumab), and APPOINT-PNH, which enrolled complement inhibitor-naïve patients.

APPLY-PNH: For Anti-C5 Experienced Patients with Residual Anemia

The APPLY-PNH trial was a randomized, open-label, active-comparator controlled study that demonstrated the superiority of iptacopan over continued anti-C5 therapy in patients with PNH and residual anemia.[3][4]

Efficacy Endpoint (24 Weeks)Iptacopan (n=62)Anti-C5 (Eculizumab/Ravulizumab) (n=35)
Hemoglobin (Hb) increase of ≥2 g/dL without transfusions 82.3%0%
Hemoglobin (Hb) level ≥12 g/dL without transfusions 67.7%0%
Transfusion Avoidance Rate 96.8%40%
Mean Hemoglobin Level 12.6 g/dL9.2 g/dL
Mean Change in FACIT-Fatigue Score +10.96 points-0.07 points

Data sourced from the APPLY-PNH pivotal Phase III trial results.[4][5]

APPOINT-PNH: For Complement Inhibitor-Naïve Patients

The APPOINT-PNH trial was a single-arm, open-label study that evaluated the efficacy of iptacopan in adult PNH patients who were naïve to complement inhibitor therapy.[6]

Efficacy Endpoint (24 Weeks)Iptacopan (n=40)
Hemoglobin (Hb) increase of ≥2 g/dL without transfusions 92.2%
Hemoglobin (Hb) level ≥12 g/dL without transfusions 62.8%
Transfusion Avoidance Rate 97.6%
Mean Change from Baseline in LDH Level -83.6%
Mean Change in FACIT-Fatigue Score +10.8 points

Data sourced from the APPOINT-PNH pivotal Phase III trial results.[5][6]

Experimental Protocols

The methodologies for the pivotal Phase III trials are summarized below, providing insight into the key experimental parameters.

APPLY-PNH (NCT04558918) Protocol Summary
  • Study Design: A Phase III, randomized, multicenter, active-comparator controlled, open-label trial designed to demonstrate the superiority of iptacopan over anti-C5 therapies.[3][4][7]

  • Patient Population: Adult PNH patients (≥18 years) with a PNH clone size of ≥10% and residual anemia (mean hemoglobin <10 g/dL) despite being on a stable regimen of eculizumab or ravulizumab for at least 6 months prior to randomization.[8]

  • Treatment Arms:

    • Iptacopan: 200 mg administered orally twice daily.

    • Anti-C5: Continued stable regimen of intravenous eculizumab or ravulizumab.[8]

  • Duration: A 24-week randomized treatment period, followed by an optional 24-week extension period where all patients could receive iptacopan.[7]

  • Primary Endpoints:

    • Proportion of patients achieving an increase in hemoglobin from baseline of ≥2 g/dL in the absence of red blood cell (RBC) transfusions at 24 weeks.[3]

    • Proportion of patients achieving a sustained hemoglobin level of ≥12 g/dL in the absence of RBC transfusions at 24 weeks.[3]

  • Key Secondary Endpoints: Transfusion avoidance rate, change from baseline in fatigue scores (FACIT-Fatigue), and change in lactate (B86563) dehydrogenase (LDH) levels.[5]

APPOINT-PNH (NCT04820530) Protocol Summary
  • Study Design: A Phase III, multinational, multicenter, open-label, single-arm study.[6]

  • Patient Population: Adult PNH patients (≥18 years) with a PNH clone size of ≥10%, mean hemoglobin <10 g/dL, and LDH >1.5x the upper limit of normal, who were naïve to complement inhibitor therapy.[9]

  • Treatment: Iptacopan 200 mg administered orally twice daily.[6]

  • Duration: 24-week primary treatment period.[6]

  • Primary Endpoint: Proportion of patients achieving an increase in hemoglobin from baseline of ≥2 g/dL in the absence of RBC transfusions at 24 weeks.[6]

  • Key Secondary Endpoints: Proportion of patients achieving a hemoglobin level of ≥12 g/dL without transfusions, transfusion independence rate, change from baseline in LDH levels, and change in fatigue scores (FACIT-Fatigue).[5][6]

G cluster_screening Screening & Enrollment cluster_randomization Randomization (APPLY-PNH) cluster_treatment Treatment Period (24 Weeks) cluster_endpoints Endpoint Assessment cluster_extension Extension Phase Screening Patient Screening (Inclusion/Exclusion Criteria Met) Enrollment Informed Consent & Baseline Assessment Screening->Enrollment Randomization Randomization (8:5 ratio) Enrollment->Randomization IptacopanArm Iptacopan Arm (200mg oral, twice daily) Randomization->IptacopanArm AntiC5Arm Anti-C5 Arm (Continue Eculizumab/Ravulizumab IV) Randomization->AntiC5Arm Endpoints Primary & Secondary Endpoint Analysis (Hb levels, Transfusion, Fatigue, LDH) IptacopanArm->Endpoints AntiC5Arm->Endpoints Extension Optional 24-Week Extension (All patients on Iptacopan) Endpoints->Extension

Caption: Generalized workflow for the APPLY-PNH clinical trial.

Conclusion

The clinical trial data strongly suggests that iptacopan offers significant advantages over anti-C5 therapies for a broad range of PNH patients. For individuals with residual anemia on eculizumab or ravulizumab, iptacopan has demonstrated superiority in improving hemoglobin levels and achieving transfusion independence. In treatment-naïve patients, iptacopan monotherapy leads to near-normal hemoglobin levels and transfusion independence in the vast majority of individuals. Its oral administration also presents a significant quality-of-life improvement over intravenous infusions. The distinct, proximal mechanism of action, which addresses both intravascular and extravascular hemolysis, underpins these compelling efficacy outcomes. These findings position iptacopan as a transformative therapy in the management of PNH.

References

Head-to-Head Analysis of Iptacopan and Pegcetacoplan: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of complement-targeted therapies, two C3 inhibitors, Iptacopan (B608621) and Pegcetacoplan, have emerged as promising treatments for complement-driven diseases. This guide provides a detailed head-to-head analysis of these two inhibitors, focusing on their performance in clinical trials for Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy (C3G). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Mechanism of Action: Targeting the Core of the Complement Cascade

Both Iptacopan and Pegcetacoplan target the central component of the complement system, C3, but through different mechanisms. The complement system is a crucial part of the innate immune system, and its dysregulation is implicated in numerous diseases. The alternative pathway of the complement cascade is a key amplification loop for all complement activation pathways.

Iptacopan is an oral, small-molecule inhibitor of Factor B, a serine protease essential for the activation of the alternative pathway. By binding to Factor B, Iptacopan prevents the formation of the alternative pathway C3 convertase (C3bBb), thereby blocking the amplification of complement activation.

Pegcetacoplan , on the other hand, is a pegylated synthetic cyclic peptide that binds to C3 and its activation fragment C3b. This binding prevents the cleavage of C3 into C3a and C3b, a critical step for all three complement pathways (classical, lectin, and alternative). By inhibiting C3 cleavage, Pegcetacoplan effectively shuts down all downstream effector functions of the complement cascade.

cluster_pathway Alternative Complement Pathway cluster_inhibitors Inhibitor Action C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase cleaves Factor B Amplification Amplification Loop C3_convertase->Amplification cleaves more C3 C5_convertase C5 Convertase C3_convertase->C5_convertase binds another C3b Inflammation Inflammation (C3a, C5a) C3_convertase->Inflammation releases C3a Amplification->C3b MAC Membrane Attack Complex (MAC) C5_convertase->MAC C5_convertase->Inflammation releases C5a Iptacopan Iptacopan Iptacopan->FactorB Inhibits Pegcetacoplan Pegcetacoplan Pegcetacoplan->C3 Inhibits cleavage Pegcetacoplan->C3b Inhibits

Figure 1: Mechanism of Action of Iptacopan and Pegcetacoplan in the Alternative Complement Pathway.

Clinical Performance in Paroxysmal Nocturnal Hemoglobinuria (PNH)

PNH is a rare blood disorder characterized by complement-mediated hemolysis. Both Iptacopan and Pegcetacoplan have demonstrated significant efficacy in treating PNH, particularly in patients with an inadequate response to C5 inhibitors. While no direct head-to-head trials have been conducted, an anchored indirect treatment comparison (ITC) provides valuable insights into their relative performance.[1][2][3][4][5]

EndpointIptacopan (APPLY-PNH)[6][7][8][9]Pegcetacoplan (PEGASUS)[4][10][11][12][13]Indirect Treatment Comparison (PNH)[1][2][3][5]
Patient Population Adults with PNH and residual anemia despite stable anti-C5 therapyAdults with PNH and hemoglobin <10.5 g/dL despite stable eculizumab therapyPatients with PNH previously treated with C5 inhibitors
Hemoglobin (Hb) Increase Statistically significant increase in Hb levelsStatistically significant improvement in Hb levels compared to eculizumabNo significant difference in change from baseline Hb levels
Transfusion Avoidance 96.7% of patients were transfusion-free at 24 weeks85% of patients were transfusion-free at 16 weeksComparable outcomes
LDH Levels Maintained control of intravascular hemolysisNon-inferiority to eculizumab not met for LDH reduction at 16 weeks, though levels were controlledNo significant difference in change from baseline LDH levels
Fatigue (FACIT-Fatigue) Clinically meaningful improvements in fatigue scoresSignificant improvement in fatigue scores compared to eculizumabNo significant difference in change from baseline FACIT-Fatigue scores
Safety Generally well-tolerated; common adverse events include headache, nasopharyngitis, and diarrhea.[6]Generally well-tolerated; common adverse events include injection site reactions, diarrhea, and breakthrough hemolysis.[4][11]Iptacopan showed a significantly greater risk of headache.[3]

Clinical Performance in C3 Glomerulopathy (C3G)

C3G is a rare kidney disease driven by dysregulation of the alternative complement pathway. Both Iptacopan and Pegcetacoplan have shown promise in reducing proteinuria, a key marker of kidney damage in C3G.

EndpointIptacopan (APPEAR-C3G)[13][14][15][16][17][18][19][20]Pegcetacoplan (VALIANT)[19][21][22][23][24][25][26]
Patient Population Adults with biopsy-confirmed C3G, reduced C3, and proteinuriaAdolescents and adults with C3G or primary immune complex membranoproliferative glomerulonephritis (IC-MPGN)
Proteinuria Reduction (UPCR) Statistically significant reduction in UPCR at 6 months (35.1% vs. placebo)Statistically significant reduction in UPCR at 26 weeks (68% vs. placebo)
Kidney Function (eGFR) Numerical improvement in eGFR slopeStabilization of eGFR
Safety Favorable safety profile with no new safety signals.[17]Favorable safety profile.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of clinical trial data. Below are summaries of the methodologies for key assays used in the evaluation of Iptacopan and Pegcetacoplan.

Alternative Pathway (AP) Functional Assay (Wieslab®)

This enzyme immunoassay is used to determine the functional activity of the alternative complement pathway in human serum.[6][7][9][27][28][29][30][31][32]

  • Principle: The assay measures the amount of C5b-9 (Membrane Attack Complex) generated after specific activation of the alternative pathway.

  • Procedure:

    • Microtiter wells are coated with lipopolysaccharide (LPS) to activate the alternative pathway.

    • Patient serum is diluted in a buffer containing a blocker of the classical pathway.

    • The diluted serum is incubated in the coated wells, leading to complement activation and C5b-9 formation.

    • A specific alkaline phosphatase-labeled antibody against a neoantigen on C5b-9 is added.

    • After washing, a substrate is added, and the color development is measured spectrophotometrically at 405 nm. The absorbance is proportional to the functional activity of the alternative pathway.

cluster_workflow Wieslab® Alternative Pathway Assay Workflow start Start step1 Coat wells with LPS start->step1 step2 Add diluted patient serum (with classical pathway blocker) step1->step2 step3 Incubate to allow AP activation and C5b-9 formation step2->step3 step4 Add alkaline phosphatase- labeled anti-C5b-9 Ab step3->step4 step5 Wash step4->step5 step6 Add substrate step5->step6 step7 Measure absorbance at 405 nm step6->step7 end End step7->end

Figure 2: Experimental workflow for the Wieslab® Alternative Pathway Functional Assay.
Lactate (B86563) Dehydrogenase (LDH) Assay

This assay is used to quantify intravascular hemolysis by measuring the activity of LDH released from damaged red blood cells.[5][8][12][17][18][22][33][34]

  • Principle: LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The rate of NADH formation is measured spectrophotometrically.

  • Procedure:

    • A blood sample is collected, and the plasma or serum is separated.

    • The sample is added to a reaction mixture containing lactate and NAD+.

    • The change in absorbance at 340 nm due to the formation of NADH is monitored over time using a spectrophotometer.

    • The rate of absorbance change is proportional to the LDH activity in the sample.

Hemoglobin (Hb) Measurement

Hemoglobin concentration is a primary indicator of anemia and the oxygen-carrying capacity of blood.[1][10][21][29][35][36][37][38]

  • Principle: The cyanmethemoglobin method is a standard and widely used spectrophotometric method. Hemoglobin is oxidized to methemoglobin by potassium ferricyanide (B76249), which is then converted to cyanmethemoglobin by potassium cyanide.

  • Procedure:

    • A whole blood sample is collected in an EDTA tube.

    • The blood is diluted with Drabkin's reagent, which contains potassium ferricyanide and potassium cyanide.

    • After a short incubation period, the absorbance of the stable cyanmethemoglobin is measured at 540 nm using a spectrophotometer.

    • The hemoglobin concentration is calculated by comparing the absorbance to that of a known standard.

Urine Protein to Creatinine (B1669602) Ratio (UPCR)

The UPCR is a reliable method for quantifying proteinuria and is a key endpoint in clinical trials for kidney diseases.[3][4][14][23][27][39][40]

  • Principle: This ratio corrects for variations in urine concentration by normalizing the urinary protein excretion to urinary creatinine excretion.

  • Procedure:

    • A random or 24-hour urine sample is collected.

    • The concentrations of total protein and creatinine in the urine sample are measured using standard laboratory methods (e.g., colorimetric assays).

    • The UPCR is calculated by dividing the urine protein concentration (in mg/dL) by the urine creatinine concentration (in g/dL).

Hemolytic Assay for Factor B Inhibition

This functional assay assesses the ability of an inhibitor, such as Iptacopan, to block the alternative complement pathway-mediated lysis of red blood cells.[20][28][32][41]

  • Principle: Rabbit red blood cells are susceptible to lysis by the human alternative complement pathway. Inhibition of this pathway will prevent hemolysis.

  • Procedure:

    • A suspension of rabbit red blood cells is prepared.

    • Normal human serum (as a source of complement) is pre-incubated with varying concentrations of the Factor B inhibitor.

    • The rabbit red blood cells are added to the serum-inhibitor mixture.

    • The mixture is incubated to allow for complement activation and cell lysis.

    • The extent of hemolysis is quantified by measuring the absorbance of the released hemoglobin in the supernatant at 540 nm.

C3 Cleavage Assay (Western Blot)

This assay is used to directly visualize the inhibition of C3 cleavage by a complement inhibitor.[2][5][24][28][30][33][35]

  • Principle: Western blotting is used to detect the presence of C3 and its cleavage fragments (e.g., C3b) in a sample after exposure to a complement activator in the presence or absence of an inhibitor.

  • Procedure:

    • Normal human serum is incubated with a complement activator (e.g., zymosan) in the presence of varying concentrations of the inhibitor.

    • The reaction is stopped, and the serum proteins are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., nitrocellulose).

    • The membrane is incubated with a primary antibody specific for C3/C3b.

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate is added, and the resulting chemiluminescent signal is detected, revealing the presence and relative amounts of intact C3 and its cleavage products.

cluster_workflow C3 Cleavage Western Blot Workflow start Start step1 Incubate serum with activator +/- inhibitor start->step1 step2 Separate proteins by SDS-PAGE step1->step2 step3 Transfer proteins to membrane step2->step3 step4 Incubate with primary anti-C3/C3b Ab step3->step4 step5 Incubate with HRP- conjugated secondary Ab step4->step5 step6 Add chemiluminescent substrate step5->step6 step7 Detect signal step6->step7 end End step7->end

Figure 3: Experimental workflow for the C3 Cleavage Western Blot Assay.

Conclusion

Both Iptacopan and Pegcetacoplan represent significant advancements in the treatment of complement-mediated diseases. Iptacopan, as an oral Factor B inhibitor, offers a convenient and effective means of controlling the alternative complement pathway. Pegcetacoplan, a C3 inhibitor, provides broad inhibition of all complement pathways. The choice between these two therapies may depend on the specific disease, patient characteristics, and route of administration preference. The data from ongoing and future clinical trials will further delineate the optimal use of these potent C3 inhibitors in various clinical settings.

References

Iptacopan Demonstrates Superiority Over Anti-C5 Therapies in Landmark APPLY-PNH Study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pivotal Phase III APPLY-PNH trial reveals that the oral Factor B inhibitor, Iptacopan (B608621), is superior to standard-of-care intravenous anti-C5 therapies (eculizumab or ravulizumab) in treating adult patients with paroxysmal nocturnal hemoglobinuria (PNH) who experience residual anemia.[1][2][3] The study's findings mark a potential paradigm shift in PNH management, offering a more effective and convenient oral treatment option.

The APPLY-PNH study was a head-to-head trial designed to evaluate the efficacy and safety of Iptacopan monotherapy compared to anti-C5 therapies in patients who remained anemic despite stable treatment with an anti-C5 agent for at least six months prior to randomization.[1][4] The trial successfully met its two primary endpoints, demonstrating statistically significant and clinically meaningful advantages for Iptacopan in improving hemoglobin levels and achieving transfusion avoidance.[1][2]

Key Efficacy Data: Iptacopan vs. Anti-C5 Therapies

The following tables summarize the key quantitative outcomes from the 24-week randomized treatment period of the APPLY-PNH study.

Table 1: Primary Endpoints

EndpointIptacopan (n=62)Anti-C5 Therapies (n=35)p-value
Proportion of patients achieving hemoglobin increase of ≥2 g/dL without red blood cell (RBC) transfusions82.3% (51/60 observed)2.0% (0/35 observed)<0.0001
Proportion of patients achieving hemoglobin level of ≥12 g/dL without RBC transfusions68.8% (42/60 observed)1.8% (0/35 observed)<0.0001

Data Sources:[1][3][5]

Table 2: Secondary Endpoints

EndpointIptacopanAnti-C5 Therapies
Proportion of patients remaining transfusion-free96.4% (60/62 observed)26.1% (14/35 observed)
Rate of breakthrough hemolysis3%17%

Data Sources:[1][6]

These results highlight Iptacopan's ability to not only increase hemoglobin levels but also to significantly reduce the burden of blood transfusions for patients with PNH.[1]

Understanding the Mechanisms of Action

The superiority of Iptacopan can be attributed to its distinct mechanism of action, which targets the complement pathway more proximally than anti-C5 therapies.

  • Iptacopan: As a Factor B inhibitor, Iptacopan acts on the alternative pathway of the complement system.[7][8][9] This upstream inhibition prevents the cleavage of C3, thereby controlling both intravascular hemolysis (IVH), mediated by the membrane attack complex (MAC), and extravascular hemolysis (EVH), which is driven by C3b opsonization.[8][9][10]

  • Anti-C5 Therapies (Eculizumab, Ravulizumab): These therapies are terminal complement inhibitors that bind to the C5 protein.[11][12][13] This action blocks the cleavage of C5 into C5a and C5b, thus preventing the formation of the MAC and controlling IVH.[12][14] However, they do not address the upstream C3b deposition that leads to EVH.[15]

The following diagram illustrates the points of intervention for both Iptacopan and anti-C5 therapies within the complement cascade.

Figure 1: Mechanism of action of Iptacopan vs. Anti-C5 therapies.

Experimental Protocol: APPLY-PNH Study Design

The APPLY-PNH study (NCT04558918) was a Phase III, randomized, multicenter, active-comparator controlled, open-label trial.[1][16]

Patient Population:

  • Adults with a confirmed diagnosis of PNH.

  • Residual anemia (Hemoglobin <10 g/dL) despite stable treatment with an anti-C5 therapy (eculizumab or ravulizumab) for at least 6 months.[1]

Treatment Arms:

  • Iptacopan Arm: Oral Iptacopan (200 mg) administered twice daily.[1]

  • Anti-C5 Arm: Continued intravenous eculizumab or ravulizumab at their pre-randomization regimen.[1]

  • Patients were randomized in an 8:5 ratio to the Iptacopan and anti-C5 arms, respectively.[2]

Study Duration:

  • 24-week randomized treatment period.[1]

  • Followed by a 24-week extension period where all patients could receive Iptacopan.[4][16][17]

Primary Endpoints (at 24 weeks):

  • Proportion of patients achieving a sustained increase in hemoglobin from baseline of ≥2 g/dL in the absence of red blood cell transfusions.[2][16][18]

  • Proportion of patients achieving a sustained hemoglobin level of ≥12 g/dL in the absence of red blood cell transfusions.[2][16][18]

Secondary Endpoints (at 24 weeks):

  • Percentage of patients who remain free from transfusions.[2]

  • Average change in hemoglobin levels.[2]

  • Change in fatigue scores.[2]

  • Average change in absolute reticulocyte counts.[2]

  • Average percent change in lactate (B86563) dehydrogenase (LDH) levels.[2]

  • Rate of breakthrough hemolysis and major adverse vascular events.[2]

The workflow of the study is depicted in the diagram below.

APPLY_PNH_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (8:5 ratio) cluster_treatment 24-Week Randomized Treatment cluster_endpoints Primary & Secondary Endpoint Assessment cluster_extension 24-Week Extension Phase screening Patient Screening (PNH with residual anemia on anti-C5) enrollment Enrollment (N=97) screening->enrollment randomization Randomization enrollment->randomization iptacopan_arm Iptacopan Arm (n=62) Oral 200mg BID randomization->iptacopan_arm Iptacopan antic5_arm Anti-C5 Arm (n=35) Continue IV Eculizumab/Ravulizumab randomization->antic5_arm Anti-C5 endpoints Endpoint Analysis at 24 Weeks - Hemoglobin Levels - Transfusion Avoidance - LDH, Reticulocytes, Fatigue iptacopan_arm->endpoints antic5_arm->endpoints extension All patients receive Iptacopan endpoints->extension

Figure 2: Experimental workflow of the APPLY-PNH study.

Safety Profile

The safety profile of Iptacopan monotherapy was consistent with previously reported data.[1][2] There were no serious infections caused by encapsulated bacteria reported in the Iptacopan arm during the 24-week period.[1] Two patients in the anti-C5 group experienced serious adverse events of hemolysis, compared to none in the Iptacopan group.[1] No patients in either group discontinued (B1498344) treatment due to adverse events.[1]

Conclusion

The APPLY-PNH study provides compelling evidence for the superiority of Iptacopan over anti-C5 therapies for PNH patients with residual anemia. By targeting the alternative complement pathway, Iptacopan effectively controls both intravascular and extravascular hemolysis, leading to significant improvements in hemoglobin levels and transfusion independence.[1][6] These findings, coupled with the convenience of an oral formulation, position Iptacopan as a transformative treatment for this rare and chronic blood disorder.[1]

References

Iptacopan's Therapeutic Efficacy in C3b-Mediated Extravascular Hemolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Iptacopan (B608621) with other therapeutic alternatives for managing C3b-mediated extravascular hemolysis (EVH), a key pathological feature in Paroxysmal Nocturnal Hemoglobinuria (PNH). The content is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by clinical trial data and experimental methodologies.

Introduction to C3b-Mediated Extravascular Hemolysis in PNH

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by the clonal expansion of hematopoietic stem cells with a somatic mutation in the PIGA gene.[1][2] This mutation leads to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins, including the complement regulators CD55 and CD59, on the surface of blood cells.[1][3] The absence of these protective proteins renders red blood cells highly susceptible to destruction by the complement system.[1]

While terminal complement C5 inhibitors, such as eculizumab and ravulizumab, have been the standard of care and are effective in controlling intravascular hemolysis (IVH) and reducing thrombosis risk, a significant number of patients remain anemic.[4][5][6][7] This persistent anemia is largely attributed to C3b-mediated extravascular hemolysis (EVH).[4][6][8] In EVH, the upstream activation of the complement cascade leads to the opsonization (coating) of PNH red blood cells with C3b fragments. These C3b-coated cells are then recognized and cleared by phagocytic cells in the liver and spleen.[8]

Iptacopan is a first-in-class, oral, small-molecule inhibitor of Factor B, a key component of the alternative complement pathway.[1][2][5] By targeting the complement cascade proximally, Iptacopan is designed to control both IVH and the C3b-mediated EVH that persists in some patients on C5 inhibitor therapy.[1][5][9]

Mechanism of Action: Targeting the Alternative Complement Pathway

The alternative pathway of the complement system is a crucial amplification loop for complement activation. Iptacopan's mechanism is centered on the potent and selective inhibition of Factor B. By binding to Factor B, Iptacopan prevents the formation of the alternative pathway C3 convertase (C3bBb).[1][10] This action effectively halts the amplification of the complement cascade, leading to a dual benefit:

  • Inhibition of Extravascular Hemolysis : By preventing the generation of C3b, Iptacopan reduces the opsonization of PNH red blood cells, thereby mitigating their clearance by macrophages in the liver and spleen.[9]

  • Control of Intravascular Hemolysis : The inhibition of C3 convertase formation also prevents the downstream activation of the terminal complement pathway, including the formation of the membrane attack complex (MAC, C5b-9), which is responsible for IVH.[1][9]

The following diagram illustrates the points of intervention for various complement inhibitors within the complement cascade.

Complement_Pathway Complement Cascade and Inhibitor Targets cluster_AP Alternative Pathway (Amplification Loop) cluster_Common Common Pathway C3b C3b FactorB Factor B EVH Extravascular Hemolysis (EVH) C3b->EVH Opsonization Leads to C3_Convertase_AP C3 Convertase (C3bBb) FactorB->C3_Convertase_AP Cleaved by Factor D FactorD Factor D C3 C3 C3_Convertase_AP->C3 Cleaves C3 C3->C3b Cleavage C5_Convertase C5 Convertase C3->C5_Convertase Forms Iptacopan Iptacopan Iptacopan->FactorB Inhibits Danicopan Danicopan Danicopan->FactorD Inhibits C5 C5 MAC Membrane Attack Complex (MAC) (C5b-9) C5->MAC Forms C5_Convertase->C5 Cleaves IVH Intravascular Hemolysis (IVH) MAC->IVH Leads to Pegcetacoplan Pegcetacoplan Pegcetacoplan->C3 Inhibits C5_Inhibitors Ravulizumab Eculizumab C5_Inhibitors->C5 Inhibits Hemolysis_Assay_Workflow Workflow for Hemolysis Inhibition Assay start Start prep_inhibitor Prepare Serial Dilutions of Iptacopan start->prep_inhibitor add_serum Add Normal Human Serum to Wells prep_inhibitor->add_serum incubate1 Incubate for Inhibitor Binding add_serum->incubate1 add_rbcs Add Sensitized Red Blood Cells (RBCs) incubate1->add_rbcs incubate2 Incubate at 37°C for Hemolysis add_rbcs->incubate2 stop_reaction Stop Reaction & Centrifuge to Pellet Intact RBCs incubate2->stop_reaction transfer_supernatant Transfer Supernatant to New Plate stop_reaction->transfer_supernatant read_absorbance Measure Absorbance (e.g., 414 nm) transfer_supernatant->read_absorbance calculate Calculate % Inhibition and Determine IC50 read_absorbance->calculate end_node End calculate->end_node

References

Iptacopan: A First-in-Class Oral Monotherapy Revolutionizing the Treatment of Paroxysmal Nocturnal Hemoglobinuria

Author: BenchChem Technical Support Team. Date: December 2025

A new era in the management of Paroxysmal Nocturnal Hemoglobinuria (PNH) has dawned with the emergence of Iptacopan (B608621), a first-in-class, oral, Factor B inhibitor. This novel monotherapy has demonstrated significant efficacy and a favorable safety profile in clinical trials, positioning it as a transformative treatment for both treatment-naive and experienced PNH patients. This guide provides a comprehensive comparison of Iptacopan with other therapeutic alternatives, supported by key experimental data and methodologies.

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder characterized by intravascular and extravascular hemolysis, leading to a range of debilitating symptoms and complications.[1][2] The standard of care has historically revolved around C5 inhibitors, such as eculizumab and ravulizumab, which effectively control intravascular hemolysis.[3][4] However, a significant proportion of patients on C5 inhibitors continue to experience persistent anemia and require blood transfusions due to extravascular hemolysis.[5][6][7] Iptacopan addresses this unmet need by targeting the alternative complement pathway proximally, inhibiting Factor B and thereby controlling both intravascular and extravascular hemolysis.[3][7][8][9]

Mechanism of Action: A Proximal Approach

Iptacopan's unique mechanism of action lies in its ability to selectively inhibit Factor B, a key component of the alternative complement pathway.[8] This pathway is the primary driver of hemolysis in PNH. By blocking Factor B, Iptacopan prevents the formation of the C3 convertase (C3bBb), a critical amplification step in the complement cascade.[8] This upstream inhibition effectively controls both the terminal complement pathway, which leads to intravascular hemolysis through the formation of the membrane attack complex (MAC), and the C3-mediated opsonization that drives extravascular hemolysis.[3][7][9][10] In contrast, C5 inhibitors act further downstream, only blocking the formation of the MAC and leaving extravascular hemolysis unchecked.

cluster_complement Complement Cascade in PNH cluster_drugs Therapeutic Intervention Alternative_Pathway Alternative Pathway (Constant low-level activation) C3 C3 Alternative_Pathway->C3 Spontaneous hydrolysis C3b C3b Deposition (Opsonization) C3->C3b Factor_B Factor B C3_Convertase C3 Convertase (C3bBb) Factor_B->C3_Convertase Factor_D Factor D Factor_D->C3_Convertase Cleaves Factor B C3_Convertase->C3b Amplification Loop C5_Convertase C5 Convertase C3_Convertase->C5_Convertase C3b->C3_Convertase EVH Extravascular Hemolysis (in liver and spleen) C3b->EVH C5 C5 MAC Membrane Attack Complex (C5b-9) C5->MAC C5_Convertase->C5 IVH Intravascular Hemolysis MAC->IVH Iptacopan Iptacopan Iptacopan->Factor_B Inhibits C5_Inhibitors C5 Inhibitors (Eculizumab, Ravulizumab) C5_Inhibitors->C5 Inhibits Pegcetacoplan Pegcetacoplan (C3 Inhibitor) Pegcetacoplan->C3 Inhibits

Figure 1: Mechanism of action of Iptacopan and other PNH therapies in the complement cascade.

Clinical Efficacy: The APPLY-PNH and APPOINT-PNH Trials

The efficacy and safety of Iptacopan as a monotherapy for PNH have been robustly established in two pivotal Phase III clinical trials: APPLY-PNH for patients with residual anemia despite prior anti-C5 therapy, and APPOINT-PNH for complement inhibitor-naive patients.[3][11]

APPLY-PNH: Superiority over Anti-C5 Therapy

The APPLY-PNH trial was a randomized, open-label, active-comparator controlled study that demonstrated the superiority of Iptacopan over continued anti-C5 therapy (eculizumab or ravulizumab) in patients with PNH and residual anemia.[11][12][13]

Key Findings from APPLY-PNH (48-week data):

EndpointIptacopan (n=62)Anti-C5 to Iptacopan Switch (n=35)
Hemoglobin increase ≥2 g/dL 86%72%
Hemoglobin ≥12 g/dL 68%59%
Transfusion Avoidance 95.2%94.1% (Weeks 26-48)
Mean Hemoglobin Levels 12.1 g/dL (at 48 weeks)12.1 g/dL (at 48 weeks)
Clinically Meaningful Improvement in Fatigue (FACIT-Fatigue score) Significant improvementObserved after switching

Data sourced from APPLY-PNH 48-week results.[11][14]

APPOINT-PNH: Efficacy in Treatment-Naive Patients

The APPOINT-PNH trial was a single-arm, open-label study that evaluated the efficacy and safety of Iptacopan in adult PNH patients who were naive to complement inhibitor therapy.[5][11][15]

Key Findings from APPOINT-PNH (48-week data):

EndpointIptacopan (n=40)
Hemoglobin increase ≥2 g/dL 97%
Hemoglobin ≥12 g/dL 79%
Transfusion Independence 97.6% (at 24 weeks)
Mean LDH Levels Decreased by 83.55% from baseline at 24 weeks
Clinically Meaningful Improvement in Fatigue (FACIT-Fatigue score) Significant improvement

Data sourced from APPOINT-PNH 24 and 48-week results.[11][16]

Comparative Landscape: Iptacopan vs. Other PNH Therapies

The introduction of Iptacopan has significantly altered the treatment landscape for PNH. The following table provides a comparative overview of Iptacopan and other approved therapies.

FeatureIptacopanEculizumab / Ravulizumab (C5 Inhibitors)Pegcetacoplan (C3 Inhibitor)
Mechanism of Action Factor B Inhibitor (Proximal)C5 Inhibitor (Terminal)C3 Inhibitor (Proximal)
Administration Oral, twice dailyIntravenous infusionSubcutaneous infusion
Control of Hemolysis Intravascular and ExtravascularPrimarily IntravascularIntravascular and Extravascular
Impact on Anemia Significant improvement in hemoglobin levelsMay have persistent anemiaSignificant improvement in hemoglobin levels
Transfusion Avoidance High rates of transfusion independenceMany patients remain transfusion-dependentHigh rates of transfusion independence

An anchored indirect treatment comparison of the APPLY-PNH (Iptacopan) and PEGASUS (pegcetacoplan) trials in patients previously treated with C5 inhibitors found no significant differences in clinical or patient-reported outcomes between the two proximal complement inhibitors.[3][11] This suggests that both are effective options for this patient population, with the choice of therapy likely depending on factors such as route of administration and patient preference.

Safety Profile

Across the APPLY-PNH and APPOINT-PNH trials, Iptacopan was generally well-tolerated.[5][11] The most common adverse events reported were headache, nasopharyngitis, diarrhea, and infections (mainly COVID-19 and upper respiratory tract infections).[5][6] Importantly, there were no treatment discontinuations due to treatment-emergent adverse events in the APPOINT-PNH trial and no deaths in either trial.[5][11] As with other complement inhibitors, patients receiving Iptacopan require vaccination against encapsulated bacteria.[3]

Experimental Methodologies

The robust clinical data supporting Iptacopan are based on well-defined experimental protocols.

Clinical Trial Workflow

The APPLY-PNH and APPOINT-PNH trials followed a similar structure, including a screening period, a core treatment period, and an extension period.

cluster_workflow Phase III Clinical Trial Workflow for Iptacopan in PNH cluster_apply APPLY-PNH (Anti-C5 Experienced) cluster_appoint APPOINT-PNH (Treatment-Naive) Screening Screening Period (8 weeks) Core_Treatment Core Treatment Period (24 weeks) Screening->Core_Treatment Enrollment Randomization Randomization Screening->Randomization Iptacopan_Treatment Iptacopan Monotherapy Screening->Iptacopan_Treatment Extension Extension Period (24 weeks) Core_Treatment->Extension Follow_Up Follow-up Extension->Follow_Up Iptacopan_Arm Iptacopan Monotherapy Randomization->Iptacopan_Arm AntiC5_Arm Continue Anti-C5 Randomization->AntiC5_Arm Switch Switch to Iptacopan AntiC5_Arm->Switch At 24 weeks

Figure 2: Simplified workflow of the APPLY-PNH and APPOINT-PNH clinical trials.

Key Laboratory Assays
  • PNH Clone Size Analysis: The size of the PNH clone in red blood cells (RBCs) and white blood cells (WBCs) was determined using high-sensitivity flow cytometry.[9][17] This method allows for the precise quantification of GPI-anchor-deficient cells. The assay typically uses a panel of antibodies against GPI-linked proteins (e.g., CD59 on RBCs; CD24, FLAER, and CD14 on WBCs) and lineage-specific markers.[17] The lower limit of quantification for this assay can be as low as 0.01% for RBCs.[9]

  • Measurement of C3 Fragment Deposition: To assess the extent of extravascular hemolysis, the deposition of C3 fragments on the surface of RBCs was quantified. Flow cytometry is the gold-standard method for this analysis.[6] The protocol involves washing whole blood to isolate RBCs, followed by staining with a fluorochrome-conjugated antibody specific for C3d, a stable degradation product of C3b.[6] The mean fluorescence intensity of the C3d signal on PNH RBCs is then measured.

  • Lactate Dehydrogenase (LDH) Measurement: LDH levels, a biomarker for intravascular hemolysis, were measured using standard clinical chemistry assays.[16]

  • Hemoglobin Measurement: Hemoglobin levels were determined using automated hematology analyzers as part of a complete blood count.

Conclusion

Iptacopan represents a significant advancement in the treatment of PNH. As a first-in-class oral monotherapy, it offers a convenient and highly effective treatment option that addresses both intravascular and extravascular hemolysis. The robust data from the APPLY-PNH and APPOINT-PNH trials demonstrate its superiority over anti-C5 therapies in patients with residual anemia and its profound efficacy in treatment-naive patients. With its favorable safety profile and ability to lead to transfusion independence and near-normal hemoglobin levels in a majority of patients, Iptacopan is poised to become a new standard of care for individuals living with PNH.

References

Comparative analysis of hematological response between Iptacopan and C5 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hematological responses observed with the oral Factor B inhibitor, Iptacopan, versus intravenous C5 inhibitors (e.g., eculizumab, ravulizumab) in the treatment of paroxysmal nocturnal hemoglobinuria (PNH). The data presented is primarily derived from the pivotal APPLY-PNH and APPOINT-PNH Phase III clinical trials.

Introduction

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by complement-mediated intravascular and extravascular hemolysis.[1][2] For over a decade, the standard of care has been C5 inhibitors, which effectively control intravascular hemolysis by blocking the terminal complement pathway.[3][4][5] However, a significant portion of patients on C5 inhibitors remain anemic and transfusion-dependent due to persistent extravascular hemolysis.[6][7][8] Iptacopan, a first-in-class oral Factor B inhibitor, targets the alternative complement pathway, acting upstream of C5 to control both intravascular and extravascular hemolysis.[2][6][7][9]

Mechanism of Action: A Tale of Two Pathways

C5 inhibitors and Iptacopan an act on different points of the complement cascade, a key component of the innate immune system.

dot

cluster_AP Alternative Pathway cluster_CP_LP Classical & Lectin Pathways cluster_Terminal Terminal Pathway C3 C3 C3_convertase C3 Convertase (C3bBb) C3->C3_convertase Spontaneous hydrolysis FactorB Factor B FactorB->C3_convertase C5_convertase C5 Convertase C3_convertase->C5_convertase CP_LP Classical & Lectin Pathways C3_convertase_classical C3 Convertase (C4b2a) CP_LP->C3_convertase_classical Activation C3_convertase_classical->C5_convertase C5 C5 C5a C5a (Inflammation) C5->C5a C5b C5b C5->C5b C5_convertase->C5 MAC Membrane Attack Complex (MAC) (Cell Lysis) C5b->MAC Iptacopan Iptacopan (Oral Factor B Inhibitor) Iptacopan->FactorB C5_inhibitors C5 Inhibitors (Eculizumab, Ravulizumab) C5_inhibitors->C5

Figure 1: Mechanism of Action of Iptacopan and C5 Inhibitors.

As illustrated in Figure 1, Iptacopan acts proximally by inhibiting Factor B, a key component of the alternative pathway's C3 convertase.[2][10] This action prevents the amplification of the complement cascade and the opsonization of red blood cells with C3 fragments, which tags them for extravascular hemolysis. C5 inhibitors, such as eculizumab and ravulizumab, act distally by binding to the C5 protein.[3][11][12] This prevents its cleavage into C5a and C5b, thereby blocking the formation of the Membrane Attack Complex (MAC) and subsequent intravascular hemolysis.[3][5][13]

Comparative Hematological Response Data

The following tables summarize the key hematological outcomes from the APPLY-PNH and APPOINT-PNH clinical trials, comparing Iptacopan to C5 inhibitors.

Table 1: Hemoglobin (Hb) Response
EndpointIptacopan (APPLY-PNH)[6][14]C5 Inhibitors (APPLY-PNH)[6][14]Iptacopan (APPOINT-PNH - Naive)[6][7]
Proportion of patients with Hb increase ≥2 g/dL without transfusions 85% (51/60)2% (0/35)92% (31/33)
Proportion of patients with Hb level ≥12 g/dL without transfusions 70% (42/60)0% (0/35)62.8% (estimated)
Adjusted mean increase in Hb from baseline at 48 weeks (g/dL) 3.35N/A (patients crossed over)N/A
Mean Hb level at 48 weeks (g/dL) 12.2N/AN/A
Table 2: Transfusion Avoidance
EndpointIptacopan (APPLY-PNH)[14][15]C5 Inhibitors (APPLY-PNH)[14][15]Iptacopan (APPOINT-PNH - Naive)[14]
Transfusion avoidance rate (24 weeks) 95.2% (59/62)40% (14/35)100%
Transfusion avoidance rate (48 weeks) 91.9% (57/62)N/AN/A
Table 3: Markers of Hemolysis
EndpointIptacopanC5 Inhibitors
Lactate (B86563) Dehydrogenase (LDH) Mean LDH levels reduced to <1.5x the upper limit of normal.[14]LDH levels are generally controlled, but may not normalize in all patients.[16]
Absolute Reticulocyte Count (ARC) Significant reduction from baseline.[14][17]Often remains elevated due to ongoing extravascular hemolysis.[4]
Bilirubin Reduced levels observed.[6][14]May remain elevated.

Experimental Protocols

Detailed, proprietary laboratory protocols from the clinical trials are not publicly available. However, the hematological parameters were assessed using standard, validated laboratory techniques consistent with Good Clinical Practice (GCP) guidelines.[16][18][19][20]

dot

cluster_workflow General Hematological Analysis Workflow in Clinical Trials Patient Patient Sample Collection (Venous Blood) Processing Sample Processing (e.g., Centrifugation) Patient->Processing Hb_Assay Hemoglobin Measurement (Spectrophotometry) Processing->Hb_Assay LDH_Assay LDH Measurement (Enzymatic Assay) Processing->LDH_Assay Retic_Assay Reticulocyte Count (Flow Cytometry) Processing->Retic_Assay Data_Analysis Data Analysis & Reporting Hb_Assay->Data_Analysis LDH_Assay->Data_Analysis Retic_Assay->Data_Analysis

Figure 2: General workflow for hematological analysis in clinical trials.

1. Hemoglobin (Hb) Measurement:

  • Principle: Whole blood is lysed to release hemoglobin. The hemoglobin is then converted to a stable colored compound (e.g., cyanmethemoglobin), and the absorbance of the solution is measured using a spectrophotometer at a specific wavelength.[1][2] The concentration is proportional to the absorbance.

  • Common Methodology: Automated hematology analyzers are standard in clinical trials.[1][11] These instruments automate the dilution, lysing, and reading steps, providing high precision and throughput. The cyanmethemoglobin method is a widely accepted reference method.[1]

2. Lactate Dehydrogenase (LDH) Assay:

  • Principle: LDH is a cytoplasmic enzyme released upon cell damage. The assay measures the enzymatic activity of LDH by monitoring the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[10][12][21] The rate of NADH formation is measured spectrophotometrically at 340 nm and is directly proportional to the LDH activity in the sample.

  • Common Methodology: Commercially available LDH assay kits are typically used.[21] These are often adapted for use on automated clinical chemistry analyzers. The reaction is typically performed at a controlled temperature (e.g., 37°C), and the change in absorbance over time is measured.

3. Reticulocyte Counting:

  • Principle: Reticulocytes are immature red blood cells that contain residual ribosomal RNA. These cells are stained with a fluorescent dye that specifically binds to RNA (e.g., thiazole (B1198619) orange or new methylene (B1212753) blue).[6][15][17]

  • Common Methodology: Flow cytometry is the gold standard for reticulocyte counting due to its high precision and accuracy.[6][14][22] Stained cells are passed through a laser beam, and the instrument enumerates the cells that emit fluorescence, distinguishing them from mature red blood cells.

Summary and Conclusion

The available clinical trial data demonstrates that Iptacopan is superior to C5 inhibitors in improving hemoglobin levels and achieving transfusion independence in PNH patients with residual anemia.[6][7][14] This is attributed to its mechanism of action, which addresses both intravascular and extravascular hemolysis by targeting the alternative complement pathway proximally.[2][9] In contrast, while C5 inhibitors are effective at controlling intravascular hemolysis, they do not prevent the C3-mediated extravascular hemolysis that contributes to persistent anemia in many patients.[4][6]

For researchers and drug development professionals, the distinct mechanisms and corresponding hematological outcomes of Iptacopan and C5 inhibitors highlight the potential of targeting different points in the complement cascade to address the multifaceted pathophysiology of PNH. The development of oral, proximal complement inhibitors like Iptacopan represents a significant advancement in the management of this disease.

References

Validating Proteinuria Reduction as a Surrogate Marker in Iptacopan C3G Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iptacopan's performance in reducing proteinuria in patients with C3 Glomerulopathy (C3G) against other therapeutic alternatives. It includes supporting data from clinical trials, detailed experimental methodologies for key endpoints, and visualizations of relevant biological pathways and logical frameworks to aid in the critical evaluation of proteinuria as a surrogate marker in this disease context.

Data Presentation: Quantitative Comparison of Proteinuria Reduction

The following tables summarize the quantitative data on proteinuria reduction from clinical trials of Iptacopan and alternative treatments for C3G. It is important to note that the data are derived from separate studies with potentially different patient populations and study designs; therefore, direct comparisons should be made with caution.

Table 1: Iptacopan Clinical Trial Data for Proteinuria Reduction in C3G

Clinical TrialTreatment ArmDurationBaseline Proteinuria (Metric)Change in Proteinuriap-valueCitation
APPEAR-C3G (Phase III) Iptacopan (200 mg twice daily) + Supportive Care6 monthsGeometric Mean 24-hour UPCR: 3.33 g/g35.1% reduction compared to placebo0.0014[1][2]
Phase II Study (Native Kidney Cohort) Iptacopan (200 mg twice daily)12 weeksGeometric Mean 24-hour UPCR: 401.9 g/mol 45% reduction from baseline0.0003[3][4]
Phase II Extension Study (Native Kidney Cohort) Iptacopan12 monthsMean 24-hour UPCR: Not specified57% reduction< 0.0001[5][6]

UPCR: Urine Protein-to-Creatinine Ratio

Table 2: Alternative and Standard of Care Treatments: Proteinuria Reduction in C3G

TreatmentStudy DescriptionNumber of PatientsKey Findings on Proteinuria ReductionCitation
Mycophenolate Mofetil (MMF) + Corticosteroids Retrospective, multicenter, observational cohort study42 treated with MMF + CorticosteroidsHigher rate of remission (79%) compared to other immunosuppressives, eculizumab, or conservative management. Partial remission defined as >50% proteinuria reduction.[7]
Eculizumab Systematic review of case reports and series10Stabilized renal function and reduced proteinuria in most cases, but the effect was not statistically significant in the pooled analysis.[1][8]
Supportive Care (e.g., RAAS inhibitors) Recommended as standard of careVariesAims to reduce proteinuria and control blood pressure. Quantitative data on percentage reduction varies widely based on individual patient response.[9][10]

Experimental Protocols

Detailed methodologies for the key endpoints cited in the clinical trials are crucial for the interpretation and replication of findings.

Measurement of Proteinuria: 24-Hour Urine Protein-to-Creatinine Ratio (UPCR)

The 24-hour UPCR is a primary endpoint in many C3G clinical trials, providing a quantitative measure of proteinuria.

  • Patient Instructions: Patients are instructed to begin the 24-hour urine collection in the morning. The first-morning void is discarded, and the start time is recorded. All subsequent urine for the next 24 hours is collected in a provided container, which is kept refrigerated or on ice. The collection is completed with the first-morning void on the second day, as close as possible to the 24-hour mark.

  • Sample Handling and Analysis: The total volume of the 24-hour urine collection is measured. A well-mixed aliquot is sent to a central laboratory for analysis. Urinary protein concentration is typically measured using a turbidimetric or colorimetric assay. Urinary creatinine (B1669602) concentration is measured using an enzymatic or Jaffe method.

  • Calculation: The 24-hour urinary protein excretion is calculated by multiplying the protein concentration by the total urine volume. The UPCR is then determined by dividing the total protein excretion (in grams or milligrams) by the total creatinine excretion (in grams or millimoles).

  • Quality Control: Adherence to the collection protocol is critical. In clinical trials, protocols often include checks for the completeness of the collection, for example, by assessing the total creatinine excretion relative to the patient's body mass.

Measurement of Kidney Function: Estimated Glomerular Filtration Rate (eGFR)

eGFR is a key secondary endpoint used to monitor kidney function and disease progression.

  • Blood Sampling: A blood sample is collected from the patient to measure the serum creatinine level.

  • Creatinine Measurement: Serum creatinine is measured at a central laboratory using a standardized enzymatic assay that is traceable to an international standard reference material. This minimizes inter-laboratory variability.

  • eGFR Calculation: The eGFR is calculated using a validated equation, most commonly the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation. This equation incorporates serum creatinine, age, sex, and race to estimate the GFR.

  • Standardization in Clinical Trials: To ensure consistency and accuracy in multicenter clinical trials, all eGFR measurements are typically performed by a central laboratory using standardized procedures and calibrated assays. The use of a single, validated equation throughout the study is also crucial.

Mandatory Visualizations

Signaling Pathway of C3 Glomerulopathy and Iptacopan's Mechanism of Action

C3G_Pathway_and_Iptacopan_MOA cluster_AP Alternative Pathway cluster_Terminal Terminal Pathway cluster_Iptacopan C3 C3 C3b C3b C3->C3b Spontaneous hydrolysis C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase Amplification_Loop Amplification Loop FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase C3_convertase->C3b Cleaves more C3 C5_convertase C5 Convertase C3_convertase->C5_convertase Amplification_Loop->C3_convertase Positive Feedback C5 C5 MAC Membrane Attack Complex (MAC) C5->MAC C5_convertase->C5 Cleaves C5 Glomerular_Injury Glomerular Injury & Proteinuria MAC->Glomerular_Injury Iptacopan Iptacopan Iptacopan->FactorB Inhibits

Caption: C3G pathway and Iptacopan's mechanism.

Experimental Workflow for a Clinical Trial Validating Proteinuria Reduction

Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Assessment Patient_Recruitment Patient Recruitment (C3G Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria (e.g., Proteinuria >1g/day) Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline Baseline Assessment (24h UPCR, eGFR) Informed_Consent->Baseline Randomization Randomization Treatment_Arm Treatment Arm (Iptacopan + SoC) Randomization->Treatment_Arm Placebo_Arm Placebo Arm (Placebo + SoC) Randomization->Placebo_Arm Follow_up Follow-up Assessments (e.g., Weeks 12, 24, 48) Treatment_Arm->Follow_up Placebo_Arm->Follow_up Baseline->Randomization Primary_Endpoint Primary Endpoint Analysis (Change in Proteinuria) Follow_up->Primary_Endpoint

Caption: Clinical trial workflow for proteinuria validation.

Logical Framework for Validating Proteinuria as a Surrogate Endpoint

Surrogate_Endpoint_Validation cluster_Foundation Foundation cluster_Validation Validation in Clinical Trials cluster_Regulatory Regulatory Acceptance Biological_Plausibility Biological Plausibility (Proteinuria leads to kidney damage) Treatment_Effect_Surrogate Demonstrate Treatment Effect on Surrogate Endpoint (e.g., Iptacopan reduces proteinuria) Biological_Plausibility->Treatment_Effect_Surrogate Epidemiological_Data Epidemiological Evidence (Association between proteinuria and kidney failure) Correlation_Analysis Correlate Change in Surrogate with Clinical Outcome (Proteinuria reduction correlates with preserved eGFR) Epidemiological_Data->Correlation_Analysis Reasonably_Likely Reasonably Likely Surrogate Endpoint Treatment_Effect_Surrogate->Reasonably_Likely Correlation_Analysis->Reasonably_Likely Accelerated_Approval Accelerated Approval Reasonably_Likely->Accelerated_Approval Confirmatory_Trial Post-marketing Confirmatory Trial (Long-term kidney outcomes) Accelerated_Approval->Confirmatory_Trial

Caption: Framework for surrogate endpoint validation.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Iptacopan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management and disposal of investigational compounds like Iptacopan Hydrochloride are critical for maintaining laboratory safety and environmental integrity. While specific disposal protocols for this compound are not extensively detailed, a comprehensive approach can be formulated by adhering to general principles of chemical waste management, information from Safety Data Sheets (SDS), and overarching pharmaceutical waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. According to available safety data, this compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Lab Coat: A standard lab coat is necessary to protect street clothing.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2][3][4]

Step-by-Step Disposal Protocol for Laboratory Settings

This protocol outlines a general framework for the safe disposal of this compound in a research environment. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as they will be tailored to your location and facilities.

  • Segregation of Waste:

    • Solid Waste: Collect expired or unused this compound powder, as well as contaminated consumables such as weigh boats, gloves, and paper towels, in a designated and clearly labeled waste container.[3]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container.[3] Do not discharge solutions containing this compound into sewer systems.[1]

  • Waste Container Labeling:

    • Clearly label all waste containers with "this compound Waste" and include the appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials. Ensure the storage area is cool, dry, and well-ventilated.[1]

  • Arranging for Disposal:

    • Dispose of this compound and any contaminated materials in accordance with all applicable country, federal, state, and local regulations.[1][3]

    • It is recommended to engage a licensed chemical destruction plant or a professional hazardous material disposal company for the final disposal.[1][3][5] This often involves controlled incineration with flue gas scrubbing.[1]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[6][7][8] In 2019, the EPA introduced Subpart P, which provides healthcare-specific regulations for managing hazardous waste pharmaceuticals and explicitly prohibits the sewering of such waste.[7] While this compound may not be explicitly listed as a hazardous waste, it is best practice to handle and dispose of it with a high degree of caution, following the principles for chemical waste.

Quantitative Data Summary

Due to the nature of the available data, specific quantitative thresholds for the disposal of this compound are not publicly available. The primary guideline is to dispose of all quantities through a licensed waste management provider.

Data PointValueSource
Solubility in Water 50 mg/mlCayman Chemical[9]
General Disposal Advice Offer to a licensed hazardous material disposal company.Benchchem[3]
Disposal Method Controlled incineration with flue gas scrubbing is a possibility.TargetMol[1]

Experimental Protocols

Detailed experimental protocols for the specific disposal of this compound are not provided in the available literature. The standard procedure is to follow the general laboratory guidelines for chemical waste disposal as outlined above. The key "experiment" in this context is the safe and compliant removal of the chemical from the laboratory environment.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

G A This compound for Disposal B Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C Segregate Waste B->C D Solid Waste (Powder, Contaminated Consumables) C->D E Liquid Waste (Solutions) C->E F Label Waste Containers Clearly D->F E->F G Store Waste in a Secure, Designated Area F->G H Contact Licensed Hazardous Material Disposal Company G->H I Follow Institutional EHS Guidelines and Regulations H->I J Document Disposal I->J

References

Personal protective equipment for handling Iptacopan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Iptacopan Hydrochloride

This document provides crucial safety protocols and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, handling this compound. Adherence to these guidelines is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Summary

This compound is classified as harmful if swallowed, a cause of skin irritation, and a cause of serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Protection Type Specification Source/Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1][2]
Hand Protection Chemical-resistant, impervious gloves.Must be inspected prior to use. Conforms to EU Directive 89/686/EEC and standard EN 374.[1][2]
Skin & Body Protection Impervious and fire/flame resistant protective clothing (e.g., lab coat).Standard laboratory practice.[1][2][3]
Respiratory Protection A suitable respirator is required if engineering controls are insufficient or during spill clean-up.Use a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator. If it is the sole means of protection, a full-face supplied air respirator is necessary.[2]
Occupational Exposure Limits No specific occupational exposure limit values have been established for this substance.[2][3][4]N/A

Procedural, Step-by-Step Guidance

This section details the necessary operational plans for handling, storage, and disposal of this compound.

Engineering Controls and Work Area Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[1] A laboratory fume hood or other form of local exhaust ventilation is required for procedures where dust or aerosols may be generated.[2]

  • Emergency Stations: Ensure a safety shower and an eye wash station are readily accessible and have been tested.[3][4]

  • Restricted Access: Designate and clearly mark the area where the compound is handled and set up emergency exits.[1]

Safe Handling Protocol
  • Inspect PPE: Before starting work, thoroughly inspect all PPE, especially gloves, for any signs of degradation or perforation.[1][2]

  • Avoid Contact: Take extreme care to prevent contact with eyes and skin.[1][3]

  • Minimize Dust/Aerosol Formation: Handle the solid compound carefully to avoid creating dust or aerosols.[1][2][3]

  • Use Appropriate Tools: Employ non-sparking tools to prevent ignition from electrostatic discharge.[1]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3] Remove and launder contaminated clothing before reuse.[3]

Storage and Transport
  • Container: Keep the substance in a tightly sealed, suitable container.[1][2]

  • Conditions: Store in a cool, dry, and well-ventilated location.[1][2] Recommended storage temperatures from suppliers can range from refrigerator temperatures to -20°C.[2][4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, or alkalis.[1]

  • Transport: This substance is generally not considered hazardous for transport.[5]

Accidental Release and Spill Management
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Don Full PPE: Wear all required personal protective equipment, including respiratory protection.[1][4]

  • Containment: Prevent the spill from spreading or entering drains and water courses.[1][2][4][6]

  • Clean-up (Solid Spill): Carefully sweep or vacuum the spilled material to avoid generating dust.[2]

  • Clean-up (Liquid Spill): Absorb solutions with a finely-powdered, inert liquid-binding material like diatomite or universal binders.[3][4][6]

  • Decontamination: Clean the spill surface thoroughly to remove any residual contamination. Scrubbing with alcohol may be appropriate for some surfaces.[3][4][6]

  • Collection: Collect all contaminated materials and spilled product into a suitable, sealed container for disposal.[1][2]

Waste Disposal Plan
  • Regulatory Compliance: All waste materials must be disposed of in accordance with prevailing country, federal, state, and local regulations.[2][6][7]

  • Licensed Disposal: Unused or expired material should be offered to a licensed hazardous material disposal company.[2][7]

  • Prohibited Disposal: Do not allow the chemical to enter drains or sewer systems.[1][7] Disposal may be possible via a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][2]

  • Contaminated Packaging: Triple rinse containers and offer for recycling or reconditioning, or puncture to render unusable before disposing of in a sanitary landfill.[1]

First Aid Procedures for Exposure
  • Eye Contact: Immediately flush eyes cautiously with pure water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do so.[1] Continue rinsing and consult a doctor.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing.[1][2] Wash the affected area with plenty of soap and water.[1][2] Consult a doctor.[1][2]

  • Inhalation: Move the victim to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[1][2] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2]

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Handling & Emergency A Risk Assessment B Verify Engineering Controls (Fume Hood, Ventilation) A->B C Locate Emergency Equipment (Eyewash, Safety Shower) B->C D Don Full PPE (Goggles, Gloves, Lab Coat) C->D Proceed to Handling E Handle Compound (Avoid Dust/Aerosols) D->E F Store Properly (Sealed, Cool, Dry) E->F G Decontaminate Work Area F->G After Task Completion H Properly Doff PPE G->H I Segregate & Label Waste H->I J Dispose via Licensed Service I->J K Accidental Release / Exposure L Follow First Aid & Spill Protocol K->L

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.